Permanent Yellow Rn
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORAEIAYCSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052336 | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6528-34-3 | |
| Record name | Pigment Yellow 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Yellows: A Technical Guide to "Permanent Yellow RN" and its Chemical Identities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the chemical properties of "Permanent Yellow RN," a commercial name that can refer to distinct chemical entities, primarily Pigment Yellow 65 (C.I. 11740) and, in some contexts, the chemically different Pigment Yellow 17 (C.I. 21105) . This document provides a detailed examination of both pigments to mitigate ambiguity and equip researchers with precise data for their work.
Part 1: Clarification of "this compound" Nomenclature
The trade name "this compound" is not uniquely assigned to a single chemical structure. Market and historical variations have led to its association with at least two distinct organic pigments. The primary and most commonly identified compound is Pigment Yellow 65. However, due to overlapping applications and similar color characteristics, the diarylide-based Pigment Yellow 17 is also sometimes referenced with similar nomenclature. This guide will, therefore, present the technical properties of both compounds in separate, clearly delineated sections to ensure scientific accuracy.
Part 2: Pigment Yellow 65 (C.I. 11740) - The Predominant "this compound"
Pigment Yellow 65 is a monoazo pigment recognized for its reddish-yellow hue and good fastness properties.[1][2]
Chemical Identification and Core Properties
| Property | Value | Source(s) |
| Chemical Name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [3] |
| Synonyms | Hansa Yellow RN, C.I. 11740, Fast Yellow RN | [4] |
| CAS Number | 6528-34-3 | [3][4][5][6][7] |
| EINECS Number | 229-419-9 | [3][4][6] |
| Molecular Formula | C18H18N4O6 | [3][4][5][7] |
| Molecular Weight | 386.36 g/mol | [4][5][7][8] |
| Appearance | Yellow to reddish-yellow powder | [1][2] |
Physicochemical Properties
Pigment Yellow 65 exhibits properties that make it suitable for applications requiring good stability.
| Property | Value | Source(s) |
| Density | ~1.33 - 1.6 g/cm³ | [1][2] |
| Heat Fastness | Up to 150-260°C | [5][7] |
| Light Fastness | Good (Rating of 7 on a scale of 1-8) | [5][7] |
| Acid Fastness | Excellent (Rating of 5 on a scale of 1-5) | [5][7] |
| Alkali Fastness | Excellent (Rating of 5 on a scale of 1-5) | [5][7] |
| Water Fastness | Very Good (Rating of 5 on a scale of 1-5) | [9] |
| Oil Absorption | 26-62 g/100g | [5] |
| pH Value | 5.1 - 8.0 | [5][7] |
Synthesis Pathway
The synthesis of Pigment Yellow 65 is a classic example of a diazotization-coupling reaction. This industrial process is valued for its efficiency and scalability.
Conceptual Workflow:
-
Diazotization: A primary aromatic amine, 4-methoxy-2-nitroaniline, is converted into a diazonium salt by reacting it with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.
-
Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide). This electrophilic substitution reaction forms the stable azo linkage (-N=N-), which is the chromophore responsible for the pigment's color.
Caption: Synthesis of Pigment Yellow 65 via diazotization and coupling.
Applications
This compound, as Pigment Yellow 65, is primarily utilized in:
-
Paints and Coatings: Including water-based and solvent-based systems due to its good resistance properties.[9][10][11]
-
Printing Inks: Suitable for both aqueous and solvent-based inks.[9][10]
-
Plastics and Rubber: Used for coloring various polymers like PVC and PE.[5][7]
-
Stationery Products: Valued for its vibrant color in stationery applications.[5]
Part 3: Pigment Yellow 17 (C.I. 21105) - A Diarylide Alternative
Pigment Yellow 17 is a diarylide yellow pigment, also known as Benzidine Yellow. It is characterized by a greenish-yellow shade and is a disazo compound. While chemically distinct from Pigment Yellow 65, some trade names overlap.
Chemical Identification and Core Properties
| Property | Value | Source(s) |
| Chemical Name | 2,2'-[(3,3'-Dichlorobiphenyl-4,4'-diyl)bis(azo)]bis[N-(2-methoxyphenyl)-3-oxobutyramide] | [12] |
| Synonyms | C.I. Pigment Yellow 17, Permanent Yellow GG, Benzidine Yellow GG | |
| CAS Number | 4531-49-1 | [12][13][14] |
| EINECS Number | 224-867-1 | [12] |
| Molecular Formula | C34H30Cl2N6O6 | [12][13][14] |
| Molecular Weight | 689.54 g/mol | [13][14] |
| Appearance | Greenish-yellow powder |
Physicochemical Properties
Pigment Yellow 17 offers a different set of performance characteristics compared to Pigment Yellow 65.
| Property | Value | Source(s) |
| Density | ~1.30 - 1.66 g/cm³ | [14] |
| Heat Stability | Up to 200-240°C | [12][14] |
| Light Fastness | Good (Rating of 6-7 on a scale of 1-8) | [12][15] |
| Migration Resistance | Poor to Moderate | [12] |
| Solubility | Soluble in butanol and xylene | |
| Chemical Resistance | Resistant to acids, alkalis, and solvents |
Synthesis Pathway
The synthesis of Pigment Yellow 17 is more complex, involving a bis-diazotization reaction.
Conceptual Workflow:
-
Bis-Diazotization: The diamine, 3,3'-dichlorobenzidine, is treated with two equivalents of nitrous acid to form a tetra-azonium salt. This reaction requires careful temperature control.
-
Coupling: The resulting tetra-azonium salt is then coupled with two equivalents of the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide), to form the final disazo pigment.
Caption: Synthesis of Pigment Yellow 17 via bis-diazotization and coupling.
Applications
Pigment Yellow 17 is a versatile pigment used in a variety of sectors:
-
Printing Inks: Widely used in offset, water-based, and solvent-based inks.[16]
-
Plastics: A coloring agent for polyolefins (PE, PP), PVC, and rubber.[16]
-
Textiles: Applied in textile printing and for spin dyeing of viscose rayon.
-
Coatings: Used in industrial paints and powder coatings.[16]
Part 4: Spectral and Analytical Considerations
While specific, verified spectra (IR, UV-Vis, NMR) are proprietary or found in specialized databases, the chemical structures allow for predictable spectral characteristics.
-
Infrared (IR) Spectroscopy: Both pigments will show characteristic peaks for N-H stretching (amide), C=O stretching (amide and ketone groups), and aromatic C=C bending. The presence of the nitro group (NO2) in Pigment Yellow 65 and the C-Cl bond in Pigment Yellow 17 would be key distinguishing features.
-
UV-Visible Spectroscopy: The extended conjugation provided by the azo linkage results in strong absorption in the visible region, giving the yellow color. The exact λmax will differ based on the specific electronic structure of each molecule.
-
Fluorescence: Some diarylide pigments like Pigment Yellow 17 are known to exhibit solid-state fluorescence.[8][17]
Part 5: Safety and Handling
For both pigments, standard laboratory safety protocols should be followed.
-
General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[18][19]
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a dust mask or respirator are recommended.[19][20]
-
Toxicology: Neither substance is classified as acutely toxic, but they may cause skin or eye irritation upon contact.[18][21] Long-term exposure data is limited. A key consideration for diarylide pigments derived from 3,3'-dichlorobenzidine (like PY17) is the potential for cleavage of the azo bond to release the parent aromatic amine, which is a known carcinogen. Modern manufacturing processes aim to produce stable pigments that minimize this risk under normal conditions of use.
-
Storage: Store in a dry, cool place away from direct sunlight and incompatible materials.[18]
Part 6: Conclusion for the Research Professional
The designation "this compound" is ambiguous and requires careful verification of the specific chemical identity through its CAS number or Colour Index (C.I.) name. Pigment Yellow 65 (a monoazo pigment) and Pigment Yellow 17 (a disazo diarylide pigment) possess distinct chemical structures, synthesis routes, and performance profiles. Researchers must confirm which compound is relevant to their application to ensure the validity and reproducibility of their work. This guide provides the foundational chemical and physical data for both potential candidates, enabling informed selection and use in a scientific setting.
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An In-depth Technical Guide to Pigment Yellow 65 (CAS 6528-34-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Yellow 65 (PY 65), identified by CAS number 6528-34-3, is a monoazo pigment characterized by its brilliant reddish-yellow shade. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, and diverse industrial applications, with a focus on insights relevant to scientific research and development. While primarily utilized in the paint, coatings, and ink industries for its excellent hiding power and good resistance properties, its chemical structure and biological activity warrant consideration in broader scientific contexts. This document synthesizes available data on its performance characteristics, toxicological profile, and handling protocols to serve as a foundational resource for professionals exploring its potential beyond conventional applications.
Introduction: Characterizing Pigment Yellow 65
Pigment Yellow 65, also known as Hansa Yellow RN, is an organic pigment that provides a vibrant, clean yellow hue with reddish undertones.[1][2] It belongs to the monoazo class of pigments, which are characterized by a single azo group (-N=N-) in their molecular structure.[3][4] This structural feature is central to its chromophoric properties and overall performance. While its primary market is in industrial and decorative coatings, its notable lightfastness and chemical stability have made it a subject of interest for applications demanding durability.[2]
The pigment is produced as a reddish-yellow powder and is noted for its high hiding power, which is attributed to its comparatively coarse particle size.[5][6] While widely used in the United States, it sees less production and application in European and Asian markets.[5][7] Its cost-effectiveness and performance profile, which in some aspects is comparable to Pigment Yellow 83, contribute to its continued commercial relevance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Pigment Yellow 65 is essential for its application and for predicting its behavior in various matrices.
Chemical Identity and Structure
-
IUPAC Name: 2-[(4-Methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[2]
-
CAS Number: 6528-34-3
-
EC Number: 229-419-9
The molecular structure of Pigment Yellow 65 is fundamental to its color and stability.
Caption: Synthesis of Pigment Yellow 65.
Experimental Protocol: A Representative Synthesis
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on the known chemistry:
-
Diazotization: 4-Methoxy-2-nitrobenzenamine is dissolved in an acidic aqueous medium (typically hydrochloric acid). The solution is cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: N-(2-methoxyphenyl)-3-oxobutanamide is dissolved or suspended in an alkaline aqueous solution.
-
Reaction: The freshly prepared diazonium salt solution is slowly added to the coupling component solution. The pH of the reaction mixture is carefully controlled to facilitate the azo coupling reaction, which results in the precipitation of Pigment Yellow 65.
-
Isolation and Purification: The precipitated pigment is isolated by filtration. It is then washed extensively with water to remove residual salts and unreacted starting materials.
-
Drying and Milling: The washed pigment is dried and then milled to achieve the desired particle size distribution for its intended application.
Industrial and Research Applications
Pigment Yellow 65 is valued for its performance in a range of applications, primarily in the coloration of coatings and inks. [2][7]
Coatings and Paints
A significant application of Pigment Yellow 65 is in paints and coatings, where its high opacity and good lightfastness are advantageous. [2][8]It is utilized in:
-
Architectural Coatings: Including both water-based and solvent-based decorative paints. [1][9][10]* Industrial Paints: For general industrial applications. [2][9][10]* Road Marking Paints: Its durability and visibility make it suitable for traffic paints. [1]* Powder Coatings: Recommended for use in powder coating formulations. [10]
Inks and Printing
Pigment Yellow 65 is also employed in the manufacturing of printing inks, particularly for water-based systems. [1][7][9]Its use in this sector is somewhat limited by its lower color strength compared to other yellow pigments. [5][7]
Other Applications
Beyond its primary uses, Pigment Yellow 65 finds application in the coloration of:
-
Textile Printing: It is used in pigment printing pastes for textiles. [1][7][8]* Plastics and Rubber: While not its primary market, it can be used to color various polymers. [2][7][11]* Cultural and Educational Supplies: It is used in products such as art supplies. [2][7][11]
Potential Research Interest
For the research community, particularly in drug development, the interest in Pigment Yellow 65 may lie in its chemical structure and biological activity. It has been described as a biologically active chemical, although specific details of this activity are not extensively documented in the reviewed literature. Its solid-state fluorescence is another property that could be of interest for certain analytical or imaging applications. [12]The presence of nitro and azo groups, along with methoxy-substituted phenyl rings, provides a scaffold that could be explored for medicinal chemistry modifications or as a starting point for the synthesis of novel compounds.
Performance Characteristics and Resistance Properties
The utility of Pigment Yellow 65 is defined by its fastness and resistance to various environmental and chemical factors.
Light and Weather Fastness
Pigment Yellow 65 exhibits good lightfastness, making it suitable for applications requiring color stability upon exposure to light. [2][8][9]Its weather fastness is also considered good, contributing to its use in exterior coatings. [2]
Chemical Resistance
The pigment demonstrates good resistance to both acids and alkalis. [9]Its resistance to various organic solvents is moderate, with some variability depending on the specific solvent. [2][11]
Tabulated Resistance Properties
The following table summarizes the resistance properties of Pigment Yellow 65, with ratings on a scale of 1 (poor) to 5 (excellent) or 1 (poor) to 8 (excellent) for lightfastness, as reported in various technical data sheets.
| Resistance To | Rating | Source(s) |
| Light Fastness (Full Tone) | 5-8 | [1][3][13][14] |
| Light Fastness (Tint Tone) | 5-7 | [13][14] |
| Acid (5% HCl) | 5 | [1][3][13][14] |
| Alkali (5% NaOH) | 5 | [1][3][13][14] |
| Water | 3-5 | [3][13][14] |
| Ethanol | 2-3 | [3][13] |
| Xylene | 3 | [3][13] |
| Ethyl Acetate | 3-4 | [3][13] |
| MEK (Methyl Ethyl Ketone) | 3 | [3][13] |
Toxicological Profile and Safety
A critical consideration for any chemical substance is its toxicological profile and the associated handling and safety protocols.
Acute Toxicity
Based on available data, Pigment Yellow 65 exhibits low acute toxicity. An oral LD50 in rats has been reported as >2400 mg/kg, indicating that it is not effective up to this concentration. [15]
Irritation and Sensitization
-
Skin Irritation: It is reported as not irritating to the skin in rabbit studies. [15]However, prolonged or repeated contact may cause skin irritation in sensitive individuals. [16]* Eye Irritation: Dust may cause irritation and inflammation to the eyes. [16]* Sensitization: There is no information reported on sensitization effects. [15]
Handling and Exposure Controls
Standard industrial hygiene practices should be followed when handling Pigment Yellow 65.
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation may be necessary to control airborne dust. [16][17]* Personal Protective Equipment (PPE):
Accidental Release and Disposal
In case of a spill, the material should be swept or vacuumed up to avoid generating dust. [16]It should be disposed of in accordance with local, state, and federal regulations. [15][16]
Conclusion
Pigment Yellow 65 is a versatile and commercially significant organic pigment with a well-defined profile of properties and applications. Its robust performance in terms of lightfastness, chemical resistance, and opacity makes it a reliable choice for the coloration of paints, inks, and textiles. For the scientific research community, its monoazo structure, biological activity, and fluorescent properties present avenues for further investigation, potentially leading to novel applications beyond its traditional use as a colorant. This guide provides a solid foundation of technical information to support both industrial and research endeavors involving Pigment Yellow 65.
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Ataman Kimya. PIGMENT YELLOW 65. [Link]
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ChemBK. Pigment Yellow 65. (2024-04-09). [Link]
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SY Chemical Co., Ltd. Pigment Yellow 65. [Link]
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Zeya Chemicals. Pigment yellow 65 - Corimax Yellow RN. [Link]
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Precise Color. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. [Link]
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Vipul Organics. Suntone Yellow 65 MSDS. [Link]
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WorldOfChemicals. Pigment Yellow 65. (2012-11-16). [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 65|Fast Yellow RN. [Link]
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Colors (India). Technical Data Sheet. [Link]
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Anupam Colours & Chemicals. Anucolour Pigment Yellow 65.cdr. [Link]
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Vipul Organics. Suntone™ Pigment Yellow 65 Technical Data Sheet. [Link]
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Unknown. TECHNICAL DATA SHEET. Pigment Yellow 65. [Link]
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First Color. [MATERIAL SAFETY DATA SHEET(MSDS)]. [Link]
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Shanghai Honor Industrial Co., LTD. Pigment Yellow 65 by Shanghai Honor Industrial Co., LTD - Paint & Coatings. [Link]
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Geecolor. China Pigment Yellow 65 Manufacturers Suppliers Factory. [Link]
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Society of Dyers and Colourists. Toxicology and toxicological testing of colorants. [Link]
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HUPC GLOBAL CHEMICAL. Pigment Yellow 65. [Link]
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Zeya Chemicals. Pigment yellow 65 TDS. [Link]
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Artist Pigments. PY65 Hansa Yellow 3RN | Art materials. [Link]
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An In-Depth Technical Guide to the Molecular Structure of Permanent Yellow RN (C.I. Pigment Yellow 65)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a thorough understanding of the fundamental molecular characteristics of a compound is paramount to its successful application. This guide is designed to provide a comprehensive technical overview of Permanent Yellow RN, also known as C.I. Pigment Yellow 65. Moving beyond a simple data sheet, this document delves into the intricacies of its molecular structure, synthesis, and physicochemical properties, offering insights that are critical for its use in research and development. The structure of this guide is intentionally fluid, designed to logically present the scientific narrative of this important monoazo pigment.
Chemical Identity and Molecular Architecture
This compound is a monoazo pigment characterized by a vibrant reddish-yellow hue. Its core molecular framework is built upon a single azo group (-N=N-) that connects two substituted benzene rings. This chromophore is fundamental to its color properties.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| Chemical Name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [1] |
| C.I. Name | Pigment Yellow 65 | [2] |
| C.I. Number | 11740 | [2] |
| CAS Number | 6528-34-3 | [2] |
| Molecular Formula | C₁₈H₁₈N₄O₆ | [2] |
| Molecular Weight | 386.36 g/mol | [2] |
The IUPAC name, 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, precisely describes the arrangement of its constituent functional groups. The molecule's polarity and potential for intermolecular interactions are significantly influenced by the presence of methoxy (-OCH₃), nitro (-NO₂), and amide (-CONH-) functionalities.
Figure 1: 2D representation of the molecular structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is a classic example of azo coupling, a cornerstone of industrial dye and pigment chemistry. The process involves two key stages: diazotization and azo coupling.
Figure 2: General workflow for the synthesis of this compound.
Diazotization of 4-Methoxy-2-nitroaniline
The synthesis commences with the diazotization of the primary aromatic amine, 4-methoxy-2-nitroaniline.[1][2] This reaction is conducted in an acidic medium, typically with hydrochloric acid, and at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite is added to generate nitrous acid in situ, which then reacts with the amine to form the diazonium salt. The low temperature is critical to prevent the decomposition of the diazonium salt, which is thermally labile.
Azo Coupling with N-(2-methoxyphenyl)-3-oxobutanamide
The second stage is the azo coupling reaction, where the electrophilic diazonium salt reacts with a coupling component, in this case, N-(2-methoxyphenyl)-3-oxobutanamide (also known as acetoacet-o-anisidide).[1][2] This coupling partner possesses an active methylene group, which is sufficiently nucleophilic to be attacked by the diazonium ion. The reaction is typically carried out in a slightly acidic to neutral pH to facilitate the coupling reaction while maintaining the stability of the diazonium salt. The final product, this compound, precipitates out of the reaction mixture as a solid.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, based on established principles of azo pigment chemistry.
Materials:
-
4-Methoxy-2-nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Urea
-
N-(2-methoxyphenyl)-3-oxobutanamide
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, suspend 4-methoxy-2-nitroaniline in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C to ensure complete diazotization.
-
Add a small amount of urea to destroy any excess nitrous acid.
-
-
Coupling:
-
In a separate vessel, dissolve N-(2-methoxyphenyl)-3-oxobutanamide in an aqueous solution, and adjust the pH to be slightly acidic to neutral using a buffer such as sodium acetate.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
A yellow precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated pigment and wash thoroughly with distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).
-
Physicochemical Properties and Performance Characteristics
The molecular structure of this compound dictates its physical and chemical properties, which in turn determine its performance in various applications.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Yellow Powder | [1] |
| Melting Point | 239 °C | |
| Specific Gravity | 1.35 - 1.55 | [3] |
| Particle Size (average) | 100 - 200 nm | [3] |
| Surface Area | 6 - 20 m²/g | |
| Lightfastness | Good | |
| Heat Stability | Moderate (shows darkening at 150 °C) | |
| Acid Resistance | Excellent | |
| Alkali Resistance | Excellent | |
| Solvent Resistance | Good |
The good lightfastness and resistance to chemicals are attributed to the stable aromatic azo structure and the presence of intramolecular hydrogen bonding. However, its heat stability is moderate, which may limit its use in high-temperature applications. The relatively coarse particles and low surface area can affect its tinctorial strength and transparency in some applications.
Spectroscopic and Crystallographic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
-
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide group.
-
C-H Stretching: Peaks around 2850-3000 cm⁻¹ from the aromatic and methyl C-H bonds.
-
C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group and another for the keto group of the butanamide moiety.
-
N=N Stretching: The azo group typically shows a weak to medium intensity band in the 1400-1450 cm⁻¹ region.
-
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-O Stretching: Bands in the 1200-1250 cm⁻¹ region are characteristic of the aryl-ether linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methoxy protons (as singlets), the methyl protons of the butanamide moiety (as a singlet), and the amide proton (as a broad singlet). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.
-
¹³C NMR: The ¹³C NMR spectrum would display signals for all 18 carbon atoms in their unique chemical environments, including the aromatic carbons, the carbonyl carbons, and the methyl and methoxy carbons.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent would reveal its electronic absorption properties. The color of the pigment is due to a π → π* electronic transition within the extended conjugated system of the molecule, which includes the azo group and the aromatic rings. A strong absorption band in the visible region, likely in the range of 400-450 nm, would be responsible for its yellow color.
X-ray Diffraction (XRD)
The X-ray diffraction pattern of the powdered pigment would provide information about its crystalline structure. As an organic pigment, it is expected to be crystalline, and the XRD pattern would show a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are unique to the crystal lattice of this compound. The crystal structure of many organic pigments can be complex, and polymorphism (the existence of multiple crystal forms) is common.[4] To date, a publicly available, fully resolved crystal structure for this compound has not been identified.
Applications and Performance Insights
This compound finds its primary applications in the coloration of paints, printing inks, and plastics.[5]
-
Paints: It is used in both water-based and solvent-based paints, offering good opacity and lightfastness. Its chemical resistance makes it suitable for industrial and decorative coatings.
-
Printing Inks: Its vibrant color is advantageous in printing inks, although its tinctorial strength may be lower than some other yellow pigments.
-
Plastics: It can be used to color various plastics, but its moderate heat stability should be considered during processing.
The performance of this compound can be influenced by its physical form, such as particle size and crystal morphology. Post-synthesis treatments are often employed to optimize these properties for specific applications.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), this compound is considered to have a low order of acute toxicity. However, as with any fine chemical powder, appropriate handling procedures should be followed to minimize exposure.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation in sensitive individuals.
-
Eye Contact: May cause eye irritation.
-
Ingestion: Harmful if swallowed.
Standard personal protective equipment, including safety glasses, gloves, and a dust mask or respirator, should be worn when handling the powder.[5]
Conclusion
References
- C.I. Pigment Yellow 65 by Hangzhou Shine Chemical Co., Ltd. - Paint & Coatings. (2025, August 12).
- PIGMENT YELLOW 65 - Ataman Kimya.
- Pigment yellow 65 - Corimax Yellow RN - Zeya Chemicals.
- FT-IR spectrum of the crude yellow pigment synthesized by Cupriavidus sp. USMAHM13. (n.d.).
- MSDS PIGMENT YELLOW 65 - Qingdao Sanhuan Colorchem CO.,LTD.
- Pigment Yellow 65. (2012, November 16).
- Pigment Yellow 65 - SY Chemical Co., Ltd.
- Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. (2023, October 11).
- Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry - MDPI.
- Pigment Yellow 65 - Hangzhou Epsilon Chemical Co.,Ltd.
- DuraPaint®6165 Pigment Yellow 65 - Fineland Chem.
- Raman spectroscopic database of azo pigments and application to modern art studies | Request PDF - ResearchGate. (2025, August 7).
- Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide | Engineering and Technology For Sustainable Development. (2021, March 15). Retrieved from a publication of Hanoi University of Science and Technology.
- WO2007039603A2 - Pigment preparation - Google Patents.
- Crystal structure prediction of organic pigments: quinacridone as an example - PMC - NIH.
- (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes - ResearchGate.
- Pigment directory | Artist Pigments.
- Azo Dyes - PhotochemCAD.
- PREPARATION-OF-YELLOW-PIGMENTS.pdf - ResearchGate. (2006, October 3).
- Raman spectroscopic database of azo pigments and application to modern art studies. (2000, June 1).
- Crystal Structure and Morphology Prediction of Organic Pigments - Radboud Repository.
- N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central.
- Organic Pigments - The Chemistry of Art.
- Creating A Colourful Life - Yellow. Retrieved from a resource on the chemistry of colors.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11).
- Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021, September 12).
- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor. (2023, March 25).
- Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol - ResearchGate. (2018, May 15).
Sources
An In-depth Technical Guide to the Solubility of Pigment Yellow 65 in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Pigment Yellow 65 (CAS No. 6528-34-3), a monoazo pigment widely utilized in industrial paints, coatings, and printing inks. This document is intended for researchers, scientists, and formulation chemists in drug development and materials science who require a deep understanding of this pigment's behavior in organic media. We will delve into the theoretical underpinnings of pigment solubility, present available qualitative and estimated quantitative data, and provide detailed, field-proven experimental protocols for determining solubility.
Introduction to Pigment Yellow 65 and the Fundamentals of Solubility
Pigment Yellow 65, with the chemical formula C₁₈H₁₈N₄O₆ and a molecular weight of 386.36 g/mol , is recognized for its brilliant reddish-yellow hue and good fastness properties.[1] As an organic pigment, its solubility, or lack thereof, is a critical parameter governing its performance in various applications. Unlike dyes, which are soluble in the application medium, pigments are designed to be largely insoluble, existing as dispersed solid particles. However, absolute insolubility is non-existent, and even slight solubility can significantly impact product performance, leading to issues such as bleeding, migration, and recrystallization.
The solubility of a pigment like Pigment Yellow 65 in an organic solvent is governed by a complex interplay of factors including:
-
Molecular Structure: The presence of polar functional groups (e.g., nitro, methoxy, and amide groups in Pigment Yellow 65) and the overall molecular size and shape dictate the intermolecular forces between pigment molecules and with the solvent.
-
Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent determine its ability to overcome the pigment-pigment interactions in the crystal lattice.
-
Temperature: Generally, the solubility of solid organic compounds in organic solvents increases with temperature.
-
Particle Size and Surface Area: Smaller pigment particles with a larger surface area tend to exhibit higher solubility.
A conceptual workflow for assessing pigment solubility is outlined below.
Caption: A generalized workflow for the systematic evaluation of pigment solubility in organic solvents.
Solubility Profile of Pigment Yellow 65
Qualitative Solubility and Solvent Resistance
Pigment Yellow 65 is generally described as being insoluble in water and slightly soluble in organic solvents.[2] Technical data sheets often provide "fastness" or "resistance" ratings, which are indicative of its insolubility in specific solvents within a formulation. A higher rating typically corresponds to lower solubility and less bleeding.
| Solvent | Resistance Rating (1-5 Scale) | Interpretation |
| Xylene | 3 | Moderate Resistance; implies some solubility. |
| Ethanol | 4 | Good Resistance; implies low solubility. |
| Ethyl Acetate | 4 | Good Resistance; implies low solubility. |
| Methyl Ethyl Ketone (MEK) | 5 | Excellent Resistance; implies very low solubility. |
| Water | 5 | Excellent Resistance; considered insoluble. |
| Mineral Spirits | 5 | Excellent Resistance; implies very low solubility. |
| Cellosolve | Resistant | Good Resistance; implies low solubility.[3] |
| Kerosene | Resistant | Good Resistance; implies low solubility.[3] |
Note: The resistance ratings are compiled from various technical data sheets and should be considered as general indicators. The scale is typically 1=poor, 5=excellent.
Estimated Quantitative Solubility
Due to the lack of direct quantitative data for Pigment Yellow 65, we can draw comparisons with other monoazo yellow pigments with similar structural features.
-
Pigment Yellow 74 (C₁₈H₁₈N₄O₆): Structurally very similar to Pigment Yellow 65, it has a reported water solubility of less than 0.1 g/100 mL and is noted to be soluble in DMSO.
-
Pigment Yellow 3 (C₁₆H₁₂Cl₂N₄O₄): This pigment is described as being slightly soluble in ethanol, acetone, and benzene.[4][5]
Based on these analogues and the qualitative data, the estimated solubility of Pigment Yellow 65 in various organic solvents is presented below. These values should be confirmed experimentally for specific applications.
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility at 25°C (g/L) |
| n-Hexane | 1.88 | < 0.01 |
| Xylene | 2.27 | 0.1 - 0.5 |
| Toluene | 2.38 | 0.1 - 0.5 |
| Ethyl Acetate | 6.02 | 0.05 - 0.2 |
| Methyl Ethyl Ketone (MEK) | 18.5 | < 0.05 |
| Acetone | 20.7 | 0.05 - 0.2 |
| Ethanol | 24.5 | 0.01 - 0.1 |
| N,N-Dimethylformamide (DMF) | 36.7 | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1 - 5 |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for Pigment Yellow 65, standardized experimental procedures are essential. Below are two robust methods that can be employed.
Gravimetric Method for Solubility Determination
This method is a direct and highly accurate approach for determining the solubility of a pigment in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the supernatant to determine the mass of the dissolved pigment.
Experimental Workflow:
Caption: Step-by-step workflow for the gravimetric determination of pigment solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of Pigment Yellow 65 to a known volume of the organic solvent in a sealed, airtight container. The presence of undissolved pigment is crucial to ensure saturation.
-
Equilibration: Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful decantation, or by filtration through a fine porosity filter (e.g., 0.2 µm PTFE syringe filter). It is critical to avoid any transfer of solid particles.
-
Aliquot Transfer: Accurately transfer a known volume (e.g., 10.0 mL) of the clear, saturated supernatant to a pre-weighed, clean, and dry evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the pigment (e.g., 60-80°C). Dry to a constant weight.
-
Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried pigment residue.
-
Calculation: The solubility (S) in g/L is calculated as follows:
S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant in Liters
Spectrophotometric Method for Solubility Determination
This method is an indirect but often faster alternative to the gravimetric method, particularly suitable for pigments that have a strong chromophore. It relies on measuring the absorbance of the saturated solution and relating it to the concentration via a pre-established calibration curve (Beer-Lambert Law).
Experimental Workflow:
Caption: Workflow for determining pigment solubility using UV-Visible spectrophotometry.
Detailed Protocol:
-
Calibration Curve Preparation:
-
Prepare a stock solution of Pigment Yellow 65 in the chosen solvent by dissolving a precisely weighed amount in a known volume. This may require a solvent in which the pigment is more soluble (e.g., DMF or DMSO) and then diluting into the target solvent if solubility is very low.
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Use the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Saturated Solution Analysis:
-
Prepare a saturated solution of Pigment Yellow 65 in the target solvent and clarify it as described in the gravimetric method (steps 1-3).
-
If necessary, dilute a known volume of the clear supernatant with the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) saturated solution at λmax.
-
-
Calculation:
-
Use the absorbance value and the equation from the calibration curve to calculate the concentration of the (diluted) solution.
-
If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the solubility of the original saturated solution.
-
Conclusion
The solubility of Pigment Yellow 65 in organic solvents is a critical parameter for its effective use in various formulations. While generally exhibiting low solubility, its behavior can vary significantly with the choice of solvent. This guide has provided a comprehensive overview of the theoretical principles, qualitative data, and estimated quantitative solubility of Pigment Yellow 65. The detailed experimental protocols for gravimetric and spectrophotometric determination offer robust methodologies for obtaining precise and reliable solubility data, enabling researchers and formulators to optimize their use of this versatile pigment.
References
-
HUPC GLOBAL CHEMICAL. Pigment Yellow 65. Available from: [Link]
-
Ataman Kimya. PIGMENT YELLOW 65. Available from: [Link]
-
Zeya Chemicals. Pigment yellow 65 - Corimax Yellow RN. Available from: [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 65. Available from: [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 3. Available from: [Link]
-
World of Pigments. Pigment Yellow 3. Available from: [Link]
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"Permanent Yellow RN" spectroscopic data (UV-Vis, IR, NMR)
An In-Depth Technical Guide to the Spectroscopic Characterization of Permanent Yellow RN (C.I. Pigment Yellow 65)
Introduction
This compound, designated as Colour Index (C.I.) Pigment Yellow 65, is a significant member of the monoazo class of organic pigments.[1] Its robust performance characteristics, including good lightfastness and resistance to various environmental factors, have cemented its use in a wide array of applications, from industrial paints and coatings to plastics and printing inks.[2][3][4] The synthesis of this pigment typically involves the diazotization of 4-methoxy-2-nitrobenzenamine followed by an azo coupling reaction with N-(2-methoxyphenyl)-3-oxobutanamide.[1]
A thorough understanding of its spectroscopic signature is paramount for quality control, material identification, and research into its properties and potential degradation pathways. This guide provides a detailed examination of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering insights into the relationship between its molecular structure and its spectral characteristics.
Chemical Structure and Properties:
-
Chemical Name: 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a cornerstone technique for characterizing colored compounds like this compound. The absorption of light in the visible region is responsible for the pigment's characteristic yellow color, arising from electronic transitions within its conjugated π-electron system.
Expertise & Experience: The Rationale Behind the Analysis
The perceived color of a substance is complementary to the color of light it absorbs.[8] A yellow pigment, such as this compound, absorbs light in the violet-blue portion of the visible spectrum, typically between 400-490 nm.[8][9] The analysis is conducted in a suitable solvent that dissolves the pigment without reacting with it, allowing for the measurement of its characteristic maximum absorption wavelength (λmax). The choice of a non-polar solvent like Toluene or a slightly more polar solvent like Dichloromethane is common, as these are less likely to induce significant shifts in the λmax compared to highly polar, protic solvents.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the pigment in a suitable spectroscopic-grade solvent (e.g., Toluene). A typical concentration is in the range of 1-10 mg/L. The solution must be sonicated to ensure complete dissolution and homogeneity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank reference.
-
Data Acquisition: The sample solution is placed in a quartz cuvette. The spectrum is scanned over a range of 200-800 nm to capture both UV and visible absorptions.
-
Validation: The resulting spectrum should exhibit a clear absorption maximum in the visible region. The absorbance value at λmax should ideally fall within the linear dynamic range of the instrument (typically 0.1-1.0 A.U.) to ensure adherence to the Beer-Lambert Law.
Data Presentation: Expected UV-Vis Absorption
| Parameter | Expected Value | Region |
| λmax | ~430 - 450 nm | Visible (Violet-Blue) |
Note: The exact λmax can vary slightly depending on the solvent used due to solvatochromic effects.
Interpretation of the UV-Vis Spectrum
The strong absorption band observed in the 430-450 nm range is attributed to a π→π* electronic transition within the extensive conjugated system of the molecule. This system includes the two aromatic rings, the azo group (-N=N-), and the carbonyl group of the acetoacetanilide moiety. This extended chromophore is directly responsible for the pigment's vibrant yellow color.
Workflow Diagram: UV-Vis Analysis
Caption: UV-Vis Spectroscopy Workflow for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), a unique "fingerprint" spectrum is generated for the compound.
Expertise & Experience: The Rationale Behind the Analysis
For a complex organic molecule like this compound, the IR spectrum provides a wealth of structural information. Key functional groups, such as the secondary amide (N-H and C=O), the nitro group (NO₂), the azo linkage (N=N), and aromatic rings, all have characteristic absorption frequencies.[10][11] The solid-state analysis using a KBr pellet is a standard and reliable method for organic pigments, minimizing solvent interference and providing a spectrum representative of the material in its common physical form.
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of dry this compound pigment is finely ground with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture must be homogenous to avoid scattering of IR radiation.
-
Pellet Formation: The ground mixture is transferred to a pellet press and compressed under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.
-
Instrumentation: The background spectrum of the empty sample chamber is recorded.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Validation: A good quality pellet will be transparent and show minimal scattering effects (a sloping baseline). The presence of a broad band around 3400 cm⁻¹ and a sharp band around 1630 cm⁻¹ may indicate the presence of absorbed water, necessitating more thorough drying of the sample or KBr.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3250 | N-H Stretch | Secondary Amide |
| ~3100 - 3000 | C-H Stretch | Aromatic Rings |
| ~2950 - 2850 | C-H Stretch | -OCH₃ and -CH₃ groups |
| ~1670 - 1650 | C=O Stretch (Amide I) | Acetoacetanilide Amide |
| ~1640 - 1620 | C=O Stretch | Keto-enol Tautomer |
| ~1600, ~1480 | C=C Stretch | Aromatic Rings |
| ~1550 - 1530 | N-O Asymmetric Stretch | Nitro Group (NO₂) |
| ~1540 - 1510 | N-H Bend (Amide II) | Secondary Amide |
| ~1450 - 1400 | N=N Stretch | Azo Group |
| ~1360 - 1340 | N-O Symmetric Stretch | Nitro Group (NO₂) |
| ~1250 | C-O Stretch | Aryl Ether (-O-CH₃) |
| ~900 - 675 | C-H "out-of-plane" bend | Aromatic Ring Substitution |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be complex but highly informative. The presence of a sharp peak around 3280 cm⁻¹ is indicative of the N-H stretch of the secondary amide. A very strong absorption around 1660 cm⁻¹ corresponds to the amide I band (C=O stretch). The two strong bands for the nitro group (~1540 and ~1350 cm⁻¹) are critical for confirming its presence. The azo group (N=N) stretch is often weak in the IR spectrum and can be difficult to definitively assign but is expected in the 1450-1400 cm⁻¹ region.[12] The region below 1000 cm⁻¹ is the "fingerprint region," containing complex vibrations characteristic of the entire molecule, which is useful for comparison against a reference standard.
Workflow Diagram: IR Analysis
Caption: ¹H NMR Spectroscopy Workflow for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound (C.I. Pigment Yellow 65) using UV-Vis, IR, and NMR techniques provides a detailed and validated fingerprint of its molecular structure. UV-Vis spectroscopy confirms the electronic transitions of the chromophore responsible for its yellow color. IR spectroscopy identifies the key functional groups, including the amide, nitro, and azo moieties, that define its chemical class. Finally, ¹H NMR spectroscopy offers an unambiguous confirmation of the proton framework, allowing for complete structural verification. Together, these techniques form a robust analytical toolkit for researchers, scientists, and drug development professionals, ensuring material identity, purity, and quality in a multitude of applications.
References
- Ataman Kimya. (n.d.). PIGMENT YELLOW 17.
- ECHEMI. (n.d.). 4531-49-1, Pigment Yellow 17 Formula.
- Vandenabeele, P., Moens, L., Edwards, H. G. M., & Dams, R. (2000). Raman spectroscopic database of azo pigments and application to modern art studies. Journal of Raman Spectroscopy, 31(6), 509-517.
- MedchemExpress.com. (n.d.). Pigment Yellow 17 | Fluorescent Dye.
- Biosynth. (n.d.). Pigment yellow 17 | 4531-49-1.
- Xcolor. (n.d.). Pigment yellow 17|Fast Yellow 2G|CAS No.4531-49-1.
- Zhang, F. (2021). Azo Pigments Make Raman Spectral Multiplexing More Sensitive. ACS Central Science, 7(5), 738-740.
-
Vandenabeele, P., Moens, L., Edwards, H. G. M., & Dams, R. (2000). Raman spectroscopic database of azo pigments and application to modern art studies. Semantic Scholar. Retrieved from [Link]
- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). This compound-P.
-
ResearchGate. (n.d.). Raman spectroscopic database of azo pigments and application to modern art studies | Request PDF. Retrieved from [Link]
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Zhang, F. (2021). Azo Pigments Make Raman Spectral Multiplexing More Sensitive. PubMed Central. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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University of Calgary. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of C.I. Pigment Yellow 65
Abstract
C.I. Pigment Yellow 65 (PY65), a monoazo yellow pigment, is valued for its vibrant reddish-yellow hue and good fastness properties in various applications.[1] The performance of this organic pigment, including its color strength, opacity, lightfastness, and thermal stability, is intrinsically linked to its solid-state arrangement, namely its crystal structure. Understanding the three-dimensional packing of molecules in the crystal lattice is paramount for optimizing its synthesis, formulation, and for predicting its behavior in different matrices. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of Pigment Yellow 65. While a definitive, publicly available crystal structure for PY65 remains elusive in the scientific literature, this document serves as a rigorous guide to the experimental and computational workflows necessary to elucidate it. We will delve into the critical steps of sample preparation, single-crystal and powder X-ray diffraction techniques, and the emerging field of computational crystal structure prediction.
Introduction: The Pivotal Role of Crystal Structure in Pigment Performance
Organic pigments like Pigment Yellow 65, with the chemical formula C₁₈H₁₈N₄O₆ and IUPAC name 2-[(4-Methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, are crystalline solids.[2][3] Their utility is not merely a function of their molecular structure but is profoundly influenced by their supramolecular assembly in the solid state. The crystal structure dictates key physical properties:
-
Color and Tinctorial Strength: The arrangement of molecules affects the electronic interactions and, consequently, the absorption and reflection of light.
-
Polymorphism: The existence of multiple crystal forms of the same compound can lead to significant variations in color, solubility, and stability.
-
Thermal Stability: The strength of the intermolecular forces within the crystal lattice influences the pigment's resistance to heat.
-
Dispersibility: The surface characteristics of the pigment particles, which are a manifestation of the underlying crystal structure, impact how well they disperse in various media.
Given the significance of these properties, a thorough crystal structure analysis is an indispensable component of pigment research and development.
Synthesis and Preparation of Crystalline Samples
The journey to understanding the crystal structure of Pigment Yellow 65 begins with its synthesis and the subsequent preparation of high-quality crystalline material.
Synthesis of Pigment Yellow 65
The industrial synthesis of Pigment Yellow 65 involves a two-step process: diazotization followed by an azo coupling reaction.[2][3]
-
Diazotization: 4-Methoxy-2-nitrobenzenamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Azo Coupling: The diazonium salt is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide to yield the final Pigment Yellow 65 molecule.
This process typically yields a polycrystalline powder. For detailed crystal structure analysis, particularly single-crystal X-ray diffraction, obtaining single crystals is the gold standard.
Single Crystal Growth: The Crystallographer's Challenge
Growing single crystals of organic pigments is often a formidable task due to their low solubility in most common solvents. However, several techniques can be employed:
-
Slow Evaporation: A dilute solution of the purified pigment in a suitable high-boiling point solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone) is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the pigment is placed in a sealed container with a more volatile solvent in which the pigment is less soluble. Slow diffusion of the anti-solvent vapor into the pigment solution can induce crystallization.
-
Slow Cooling: A saturated solution of the pigment at an elevated temperature is slowly cooled, allowing for the gradual formation of crystals.
The quality of the resulting crystals is paramount for a successful diffraction experiment.
Elucidating the Crystal Structure: Key Methodologies
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: A Step-by-Step Guide to SC-XRD
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.
-
Data Reduction and Integration: The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final crystal structure.
Caption: Workflow for Computational Crystal Structure Prediction.
Data Interpretation and Correlation with Pigment Properties
Once a crystal structure is determined, the wealth of information it contains can be used to understand and predict the pigment's macroscopic properties.
| Structural Feature | Influence on Pigment Properties |
| Molecular Conformation | Affects the intramolecular electronic transitions and thus the inherent color. |
| Intermolecular Interactions (e.g., hydrogen bonds, π-π stacking) | Govern the stability of the crystal lattice, influencing thermal stability and solubility. |
| Molecular Packing Motif | Determines the density, refractive index, and can influence the color through intermolecular electronic coupling. |
| Presence of Voids or Solvent Channels | Can impact the pigment's stability and its interaction with the surrounding medium. |
Conclusion
References
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Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved January 21, 2026, from [Link]
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WorldOfChemicals. (2012, November 16). Pigment Yellow 65. Retrieved January 21, 2026, from [Link]
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Monico, L., et al. (2022). Degradation of CdS Yellow and Orange Pigments: A Preventive Characterization of the Process through Pump–Probe, Reflectance, X-ray Diffraction, and Raman Spectroscopy. Materials, 15(16), 5601. [Link]
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ChemInfo Public. (n.d.). Pigment Gelb 65 (C.I. 11740). Retrieved January 21, 2026, from [Link]
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Cocrystal Prediction. (n.d.). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. PMC. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Crystal structure prediction. Retrieved January 21, 2026, from [Link]
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Qin, C., et al. (2025, March 27). Efficient Crystal Structure Prediction Using Genetic Algorithm and Universal Neural Network Potential. arXiv. [Link]
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PubChem. (n.d.). Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Butanamide, 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxo-. Retrieved January 21, 2026, from [Link]
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Qin, C., et al. (n.d.). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]
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Wikidata. (n.d.). 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide. Retrieved January 21, 2026, from [Link]
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Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN. Retrieved January 21, 2026, from [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 65. Retrieved January 21, 2026, from [Link]
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MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. [Link]
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CAS Common Chemistry. (n.d.). N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide. Retrieved January 21, 2026, from [Link]
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Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved January 21, 2026, from [Link]
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Authored by: Dr. Evelyn Reed, Senior Application Scientist
<-33> A Technical Guide to the Thermogravimetric Analysis (TGA) of Permanent Yellow RN
Abstract
This technical guide provides a comprehensive framework for conducting Thermogravimetric Analysis (TGA) on this compound, a diarylide azo pigment. Aimed at researchers, scientists, and professionals in drug development and material science, this document moves beyond a standard protocol. It delves into the causal reasoning behind experimental choices, ensuring a self-validating and robust analytical approach. We will explore the fundamental principles of TGA, detail a step-by-step experimental workflow, interpret the anticipated thermal decomposition profile, and discuss the critical parameters that influence data integrity. The guide is grounded in authoritative standards and scientific literature to ensure technical accuracy and trustworthiness.
Introduction: Understanding this compound and TGA's Role
This compound is a member of the diarylide azo pigment family, specifically classified as Pigment Yellow 13 (C.I. 21100).[1] These organic compounds are characterized by two azo groups (-N=N-) and are widely utilized in printing inks, plastics, and coatings due to their high tinting strength and stability.[2][3] The thermal stability of such pigments is a critical performance parameter, dictating their suitability for high-temperature processing applications, such as in polymer extrusion or certain coating-curing processes.[2] There is evidence that diarylide pigments can degrade at temperatures above 200°C, which underscores the importance of precisely characterizing their thermal limits.[2]
Thermogravimetric Analysis (TGA) is an essential technique for this characterization.[4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] By precisely monitoring mass loss, TGA provides quantitative insights into a material's thermal stability, decomposition kinetics, and compositional properties.[6][7] This guide will establish a robust methodology for analyzing this compound to determine its key thermal decomposition characteristics.
The Science of TGA: Core Principles
A TGA instrument consists of a high-precision microbalance and a furnace. The sample is placed in a crucible, which is suspended from the balance within the furnace. As the furnace heats the sample according to a defined temperature program, any mass change is continuously recorded. The resulting TGA curve plots the percentage of initial mass remaining against temperature.
To enhance data interpretation, the first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, is often plotted.[7] The DTG curve shows the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur.[7]
Comprehensive Experimental Protocol for TGA of this compound
This protocol is designed to generate accurate and reproducible data, grounded in principles outlined by standards such as ASTM E1131.[8][9]
Instrument Calibration and Verification
Causality: Before any analysis, the instrument's temperature and mass accuracy must be verified. This is a foundational step for data trustworthiness. Temperature calibration is typically performed using certified reference materials with known Curie points (e.g., Nickel), while mass calibration is checked against certified weights. This ensures that the measured decomposition temperatures and mass losses are accurate and not artifacts of instrumental drift.
Sample Preparation: The Foundation of Repeatability
Expertise & Insight: Inconsistent sample preparation is a primary source of erroneous TGA results.[10] The goal is to ensure the small sample analyzed is truly representative of the bulk material.[11]
Protocol:
-
Homogenization: If the this compound powder is agglomerated, gently grind it using an agate mortar and pestle to a uniform, fine powder. This increases surface area and promotes even heat distribution.[11]
-
Sample Mass: Accurately weigh between 5 and 10 mg of the homogenized pigment.[11][12]
-
Causality: This mass range is optimal. Less than 5 mg may not be representative, while more than 10 mg can lead to thermal gradients within the sample, causing broadening of decomposition events and a shift to higher apparent decomposition temperatures.[10]
-
-
Crucible Selection & Loading: Use a clean, inert alumina (ceramic) or platinum crucible.[12] Alumina is often preferred for organic materials to prevent any potential catalytic reactions.
-
Causality: Distribute the sample in a thin, even layer across the bottom of the crucible.[11] This minimizes heat transfer delays and ensures the entire sample experiences the programmed temperature simultaneously.
-
TGA Experimental Parameters
Authoritative Grounding: The parameters below are selected based on common practices for analyzing organic pigments and polymers and are consistent with guidelines that can be adapted from ASTM E1131.[13][14]
| Parameter | Recommended Value | Rationale & Justification |
| Initial Temperature | Ambient (~25-30 °C) | Establishes a stable baseline before heating commences. |
| Final Temperature | 800 °C | Ensures complete decomposition of the organic pigment is captured. Azo pigments typically decompose fully below this temperature.[15] |
| Heating Rate | 10 °C/min | Provides an excellent balance between analytical speed and the resolution of distinct thermal events.[14] Slower rates can offer better separation of overlapping mass losses, while faster rates can shift decomposition to higher temperatures.[10][16] |
| Purge Gas | Nitrogen (Inert) | To study the intrinsic thermal decomposition (pyrolysis) of the pigment without oxidative interference.[7] |
| Flow Rate | 20-50 mL/min | Effectively removes gaseous decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass loss measurement.[14] |
Data Interpretation: Deconstructing the Thermal Profile
The thermal decomposition of an azo pigment like this compound is expected to occur in distinct stages. The primary event is the cleavage of the thermally sensitive azo bonds.
Visualizing the TGA/DTG Workflow
The following diagram illustrates the logical flow from experimental setup to final data interpretation.
Caption: Experimental workflow for TGA of this compound.
Analyzing the TGA and DTG Curves
The relationship between the TGA curve (mass vs. temp) and the DTG curve (rate of mass loss vs. temp) is crucial for interpretation.
Caption: Relationship between TGA/DTG curves and key thermal events.
Expected Thermal Events for this compound:
-
Initial Stage (< 150°C): A small mass loss (typically <1%) may be observed, corresponding to the volatilization of adsorbed moisture or residual solvents from the synthesis process.
-
Main Decomposition Stage (approx. 250°C - 450°C): This is the primary region of interest. The decomposition is often initiated by the cleavage of the azo bonds (-N=N-), which are typically the weakest links in the molecule.[15] This leads to the fragmentation of the molecule into various aromatic compounds.[17][18]
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a key indicator of the pigment's thermal stability.[19]
-
Peak Decomposition Temperature (T_peak): The temperature at the peak of the DTG curve, indicating the point of maximum decomposition rate.
-
-
Final Stage (> 450°C): Further degradation of the more stable aromatic ring structures occurs, leading to the formation of a carbonaceous char.
-
Residue: The mass remaining at the end of the experiment in an inert atmosphere is the char yield.
Quantitative Data Summary
The following table presents the expected quantitative results from a TGA of this compound under the specified conditions.
| Thermal Event | Approximate Temperature Range | Expected Mass Loss (%) | Description |
| Moisture/Solvent Loss | 30°C – 150°C | < 1% | Volatilization of adsorbed water or residual solvents. |
| Primary Decomposition | 250°C – 450°C | 60% – 80% | Cleavage of azo linkages and fragmentation of the main organic structure. |
| Charring | 450°C – 700°C | 10% – 20% | Slow degradation of stable aromatic fragments. |
| Final Residue at 800°C | N/A | 5% – 15% | Carbonaceous residue. |
Conclusion: A Self-Validating Approach to Thermal Analysis
This guide has detailed a comprehensive and scientifically grounded methodology for the thermogravimetric analysis of this compound. By emphasizing the rationale behind each step—from meticulous sample preparation to the selection of precise instrumental parameters—this protocol is designed to be self-validating, yielding data that is both accurate and trustworthy. The interpretation framework, based on the known chemistry of azo pigments, allows researchers to confidently determine critical thermal stability metrics such as onset and peak decomposition temperatures. Adherence to these principles will ensure high-quality, reproducible TGA data, which is indispensable for quality control, material selection, and advancing the development of robust formulations in any field utilizing this important class of pigments.
References
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ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link][6][8][9][13][20]
-
Mettler Toledo. (n.d.). How to Prepare and Weigh-in Samples for TGA. Retrieved from [Link][21]
-
Torontech. (2023). TGA Sample Preparation: A Complete Guide. Retrieved from [Link][11]
-
NETZSCH-Gerätebau GmbH. (n.d.). How to Avoid Incorrect Results Due to Improper Sample Preparation. Retrieved from [Link][10]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – TGA-MS. Retrieved from [Link][12]
-
Al-mafrge, A. S., et al. (2021). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. Taylor & Francis Online. Retrieved from [Link][17][18]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Thermogravimetric analysis of the tested 10 azobenzene dyes. Retrieved from [Link][15]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link][19]
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EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link][5]
-
ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link][16]
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Wikipedia. (n.d.). Diarylide pigment. Retrieved from [Link][2]
-
Natural Pigments. (n.d.). Rublev Colours Diarylide Yellow Pigment. Retrieved from [Link][3]
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The Critical Interface: A Technical Guide to the Particle Size and Morphology of Pigment Yellow 65
Abstract
Pigment Yellow 65 (C.I. 11740), a monoazo pigment, is a workhorse colorant valued for its brilliant reddish-yellow shade, good lightfastness, and robust chemical resistance. Its performance in application systems such as coatings, inks, and plastics is not merely a function of its chemical structure but is critically dictated by its physical form.[1] This technical guide provides an in-depth examination of the particle size and morphology of Pigment Yellow 65, elucidating the profound impact these characteristics have on final product properties. We will explore the causality behind manufacturing and processing choices, detail the essential analytical techniques for characterization, and provide field-proven protocols for researchers and formulation scientists.
Introduction: Beyond the Chromophore
The color and intrinsic properties of Pigment Yellow 65 (PY65) are defined by its molecular structure: 2-[(4-Methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide.[2] However, for the scientist in drug development using pigments for non-parenteral applications or the coatings chemist striving for optimal opacity and durability, the bulk properties of the pigment powder are governed by the physical dimensions and shape of its constituent particles.
The journey from a synthesized molecule to a high-performance pigment involves a series of controlled crystallization, finishing, and milling steps. Each stage is designed to influence the particle size distribution (PSD) and morphology, which in turn control key performance indicators:
-
Coloristic Properties: Tinting strength, hue, opacity, and transparency.
-
Dispersibility: The ease of incorporating the pigment into a medium to achieve a stable, uniform dispersion.
-
Rheology: The flow characteristics of the pigment dispersion.
-
Fastness Properties: Resistance to light, weather, and chemical degradation.[3]
Commercially available grades of PY65 are typically coarse-particle products with specific surface areas in the range of 6 to 20 m²/g, a characteristic that lends them excellent hiding power. This guide will dissect how these particle characteristics are engineered and precisely measured.
The Physical Architecture of Pigment Yellow 65
The ultimate performance of PY65 is a direct consequence of its primary particle characteristics and the state of its aggregation.
Particle Morphology
The fundamental shape of the primary pigment crystals is a critical determinant of performance. For Pigment Yellow 65, the characteristic morphology is described as rod-shaped particles. This acicular, or needle-like, morphology can influence how particles pack within a binder system and how they interact with light.
The aspect ratio (length-to-width ratio) of these rods plays a significant role. Higher aspect ratios can, in some systems, contribute to increased viscosity but may also enhance properties like hiding power. The overall morphology is a result of the controlled conditions during the synthesis and finishing stages.
Particle Size Distribution (PSD)
A pigment powder does not consist of uniformly sized particles. Instead, it is a population of particles described by a distribution. This distribution is more informative than a single average value and is often characterized by key percentile markers:
-
D10: The diameter at which 10% of the particles in the sample are smaller. This value is indicative of the finest fraction of the powder.[4]
-
D50 (Median): The diameter that divides the population in half; 50% of the particles are smaller, and 50% are larger. This is the most commonly cited "average" particle size.[4]
-
D90: The diameter at which 90% of the particles are smaller. This value is crucial as it points to the presence of coarse particles or agglomerates that can cause defects like grit in coatings or blockages in ink nozzles.[4]
A narrow PSD is often desirable for achieving consistent color and performance. A wide distribution, particularly with a large D90, can indicate a high degree of agglomeration, where primary particles and smaller aggregates are clumped together.
The logical relationship between the pigment's state, from synthesis to application, is crucial to understand.
Caption: Workflow for Laser Diffraction Particle Size Analysis.
Scanning Electron Microscopy (SEM) for Morphology
Causality: SEM provides direct visualization of the pigment particles, offering invaluable information on their shape, surface texture, and state of aggregation that cannot be obtained from particle sizing techniques. [5]A high-energy beam of electrons scans the sample surface, generating secondary electrons that are collected to form a high-resolution, three-dimensional-like image. For non-conductive organic pigments like PY65, the sample must be coated with a thin conductive layer (e.g., gold or palladium) to prevent electrical charging from the electron beam, which would otherwise distort the image. [2]
-
Sample Preparation:
-
Place a double-sided conductive carbon adhesive tab onto an aluminum SEM stub.
-
Using a clean spatula, apply a very small amount of PY65 powder onto the carbon tab.
-
Gently tap the side of the stub to distribute the powder.
-
Use a jet of compressed, dry nitrogen gas to blow away any excess, loose powder. Self-Validating Step: This step is crucial to prevent chamber contamination and ensures that only well-adhered particles are imaged, providing a clearer view of individual particles and aggregates.
-
-
Conductive Coating (Sputter Coating):
-
Place the prepared stub into a sputter coater.
-
Coat the sample with a thin (5-10 nm) layer of a conductive metal, typically a gold/palladium alloy. The coating thickness should be minimized to avoid obscuring fine surface details.
-
-
Imaging:
-
Mount the coated stub into the SEM chamber and evacuate to high vacuum.
-
Apply an accelerating voltage (e.g., 5-10 kV). A lower voltage is often preferred for organic materials to minimize beam damage and charging artifacts.
-
Focus the electron beam and navigate to a representative area of the sample.
-
Capture images at various magnifications.
-
Low magnification (~500-1,000x) provides an overview of the general particle distribution and agglomeration.
-
High magnification (~10,000-50,000x) is required to resolve the morphology of individual primary particles and small aggregates.
-
-
-
Image Analysis (Optional):
-
Use image analysis software (e.g., ImageJ) to perform quantitative morphometric analysis, such as measuring the length and width of rod-shaped particles to determine an average aspect ratio.
-
Conclusion
The particle size and morphology of Pigment Yellow 65 are not secondary characteristics; they are primary levers for controlling performance in its final application. A deep understanding of its rod-shaped morphology and the factors influencing its particle size distribution allows researchers and formulators to select the optimal grade of PY65 and to troubleshoot issues related to color, dispersibility, and stability. By employing rigorous analytical techniques like laser diffraction and scanning electron microscopy, the physical architecture of this versatile pigment can be precisely characterized, creating a direct link between its fundamental properties and its functional performance. This knowledge empowers the scientist to move beyond simple color matching and toward true performance-driven formulation.
References
- Fineland Chem. (n.d.). Influence Of The Particle Size Of Organic Pigments.
- Benchchem. (n.d.). Application Note: Characterization of Disperse Yellow 65 Particle Morphology using Field Emission Scanning Electron Microscopy (FESEM).
- AZoM. (2012, April 27). Particle Size Analysis of Pigments Using Laser Diffraction.
- News. (2021, February 15). What Is The Relationship Between Particle Size And Properties Of Organic Pigments.
- Natural Pigments. (2024, October 13). How Pigment Particles Influence Paint Properties: A Guide for Artists.
- SDC ColourClick. (n.d.). Effect of pigment particle size on application properties.
- Beckman Coulter. (n.d.). Sizing Pigment Particles, Laser Diffraction.
- Malvern Panalytical. (n.d.). Why particle sizing?.
- EPFL. (n.d.). Protocol Particle size distribution by laser diffraction (Malvern Master Sizer).
- Mezgebe, K., & Mulugeta, E. (2022). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study.
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The Enduring Radiance of Permanent Yellow RN: A Technical History of a Classic Monoazo Pigment
An In-depth Guide for Researchers and Formulation Scientists
Abstract
C.I. Pigment Yellow 65, commercially known as Permanent Yellow RN, represents a significant milestone in the development of synthetic organic pigments. As a member of the monoazo class of colorants, its introduction provided a durable and vibrant reddish-yellow hue that found widespread application across numerous industries. This technical guide delves into the historical development of this compound, detailing its chemical synthesis, performance characteristics, and its evolving role in the landscape of industrial and artistic colorants. Through a detailed examination of its properties and manufacturing processes, this document serves as a comprehensive resource for researchers, scientists, and professionals in pigment and formulation science.
Introduction: The Quest for a Permanent Yellow
The history of yellow pigments is a testament to the enduring human desire for vibrant and lasting color. For centuries, artists and artisans relied on a limited palette of natural and inorganic yellows, many of which suffered from poor lightfastness, toxicity, or limited availability. The 19th and early 20th centuries witnessed a revolution in color technology with the advent of synthetic organic chemistry. This era saw the introduction of pigments like Chrome Yellow (lead chromate) and Cadmium Yellow (cadmium sulfide), which offered brilliant hues but were not without their own drawbacks, including toxicity and a tendency to darken over time.
The breakthrough in synthetic organic pigments came with the development of azo compounds, characterized by the -N=N- chromophore. The first of these, the "Hansa" or arylide yellows, were discovered in Germany in 1909 and became commercially available around 1915.[1][2] These monoazo pigments offered a new level of permanence and color strength, paving the way for a new generation of reliable and versatile colorants. It is within this exciting period of chemical innovation that this compound (C.I. Pigment Yellow 65) emerged as a key contributor to the expanding world of synthetic pigments.
The Genesis of this compound (C.I. Pigment Yellow 65)
Molecular Structure:
The molecular structure of this compound is central to its properties. The azo group acts as the primary chromophore, responsible for its yellow color. The substituted aromatic rings and the amide group contribute to its stability and insolubility in various media.
Caption: Molecular Structure of this compound.
Chemical Synthesis and Manufacturing Process
The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the production of azo dyes and pigments. The process involves two main stages: diazotization and azo coupling.
Diazotization of 4-Methoxy-2-nitrobenzenamine
The first step is the conversion of the primary aromatic amine, 4-Methoxy-2-nitrobenzenamine, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Azo Coupling with N-(2-methoxyphenyl)-3-oxobutanamide
The resulting diazonium salt is then reacted with the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide). This electrophilic substitution reaction occurs at an active carbon position on the coupling component, leading to the formation of the insoluble monoazo pigment, this compound. The reaction is carefully controlled for pH and temperature to ensure optimal yield and pigment quality.
Caption: Synthesis Pathway of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general laboratory-scale synthesis of this compound.
I. Diazotization:
-
In a reaction vessel, suspend 4-Methoxy-2-nitrobenzenamine in water and hydrochloric acid.
-
Cool the suspension to 0-5 °C using an ice-water bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt.
II. Azo Coupling:
-
In a separate vessel, dissolve N-(2-methoxyphenyl)-3-oxobutanamide in an aqueous alkaline solution (e.g., sodium hydroxide) and then adjust the pH as required for the coupling reaction.
-
Cool the solution of the coupling component to the desired reaction temperature.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction.
-
After the addition is complete, continue stirring to ensure the reaction goes to completion.
-
The resulting pigment precipitate is then filtered, washed with water to remove soluble salts, and dried.
Performance Characteristics and Technical Specifications
This compound is valued for its balance of properties, making it suitable for a range of applications. The following table summarizes its key performance characteristics, compiled from various technical sources.
| Property | Rating/Value | Notes |
| Lightfastness (BWS) | 6-7 | Good to very good lightfastness, suitable for many applications.[4] |
| Heat Stability | 140-150 °C | The pigment may show some darkening at higher temperatures.[4] |
| Acid Resistance | 5 (Excellent) | Highly resistant to acidic environments.[4][5] |
| Alkali Resistance | 5 (Excellent) | Excellent stability in alkaline conditions.[4][5] |
| Oil Absorption | 35-45 g/100g | A moderate oil absorption value.[4][5] |
| Water Resistance | 5 (Excellent) | Insoluble in water, making it suitable for aqueous systems.[4] |
| Solvent Resistance | Good | Generally good resistance to common organic solvents.[5] |
Note: Ratings are on a scale of 1 to 5 (5=excellent) or 1 to 8 for the Blue Wool Scale (BWS, 8=excellent), and may vary depending on the specific grade and application.
Historical and Contemporary Applications
Initially, this compound and other monoazo yellows provided a cost-effective and more durable alternative to the then-available inorganic yellow pigments. Its good overall fastness properties led to its adoption in a variety of fields.
-
Paints and Coatings: A primary application for this compound is in industrial and architectural paints.[4][6] Its good lightfastness and weather resistance make it suitable for both interior and exterior coatings. It is also used in water-based decorative paints and road marking paints.
-
Printing Inks: The pigment has been used in the formulation of printing inks, particularly for applications where good lightfastness is required.[5]
-
Plastics and Rubber: this compound has also found use as a colorant for plastics and rubber, although its heat stability can be a limiting factor for high-temperature processing.
-
Artists' Colors: Under names like "Hansa Yellow Deep," PY65 is used in artists' paints, offering a transparent and lightfast reddish-yellow option.[3]
In the contemporary market, this compound faces competition from higher-performance pigments, such as those from the benzimidazolone and isoindolinone classes, which offer superior heat stability and lightfastness for more demanding applications. However, its favorable cost-performance balance ensures its continued relevance in many industrial sectors.
Conclusion
This compound (C.I. Pigment Yellow 65) holds a significant place in the historical development of synthetic organic pigments. Born out of the innovations of the early 20th century, it provided a much-needed combination of a vibrant reddish-yellow hue and good durability. Its straightforward and cost-effective synthesis, based on the principles of diazotization and azo coupling, allowed for its widespread adoption. While the development of newer, higher-performance pigments has redefined the landscape of high-end applications, the enduring utility and economic viability of this compound ensure its continued use in a wide array of paints, coatings, and other materials. This technical guide has provided a comprehensive overview of its history, chemistry, and properties, underscoring its lasting legacy in the world of color.
References
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Hansa yellow. (2025, May 27). CAMEO. Retrieved from [Link]
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Arylide yellow. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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PIGMENT YELLOW 65. (n.d.). Ataman Kimya. Retrieved from [Link]
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Artificial aging of monoazo and isoindoline yellow pigments. (2024, September 20). Acta IMEKO. Retrieved from [Link]
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What is a monoazo pigment? (2021, April 27). Quora. Retrieved from [Link]
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Azo Pigments History, Chemistry and Applications. (2022, August 6). Scribd. Retrieved from [Link]
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Pigment Colour Index: Yellow Pigments. (2021, September 17). Jackson's Art Blog. Retrieved from [Link]
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Yellow pigments. (n.d.). International Academic Projects. Retrieved from [Link]
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Pigment yellow 65 - Corimax Yellow RN. (n.d.). Zeya Chemicals. Retrieved from [Link]
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China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color. (n.d.). Precise Color. Retrieved from [Link]
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C.I. Pigment Yellow 65 by Hangzhou Shine Chemical Co., Ltd. - Paint & Coatings. (2025, August 12). UL Prospector. Retrieved from [Link]
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Pigment Yellow 65. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd. Retrieved from [Link]
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Pigment Yellow 65. (2024, April 9). ChemBK. Retrieved from [Link]
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Butanamide, 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxo-. (n.d.). PubChem. Retrieved from [Link]
-
The 2026 Pigment Report. (2026, January 19). Coatings World. Retrieved from [Link]
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Cadmium Yellow: The First Modern Yellow Pigment. (2024, July 8). Jackson's Art Blog. Retrieved from [Link]
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History of Yellow Pigment in Painting. (n.d.). Curtisward. Retrieved from [Link]
-
Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten. (2025, August 6). ResearchGate. Retrieved from [Link]
-
N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
PIGMENT YELLOW 74. (n.d.). Ataman Kimya. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Incorporation and Characterization of Permanent Yellow RN (C.I. Pigment Yellow 17) in Polymer Matrix Composites
Introduction: Understanding Permanent Yellow RN
This compound, chemically identified as C.I. Pigment Yellow 17, is a diarylide yellow pigment widely utilized for imparting a vibrant, semi-transparent greenish to reddish-yellow hue to a variety of materials, including polymer matrix composites.[1][2] Diarylide pigments are disazo compounds known for their good color strength and stability.[3] The synthesis of these pigments involves the coupling of a doubly diazotized aromatic diamine, in this case, a derivative of benzidine, with an acetoacetanilide.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation and detailed characterization of this compound in common thermoplastic polymer matrices such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). The protocols and insights provided herein are designed to ensure reproducible and optimized results for the development of high-performance pigmented polymer composites.
The selection of this compound in polymer applications is often driven by its favorable balance of coloristic properties, heat stability, and lightfastness.[4] However, achieving optimal performance is critically dependent on proper dispersion and understanding its interaction with the polymer matrix. This guide will delve into the underlying principles of pigment incorporation and the analytical techniques essential for validating the quality of the final composite material.
Chemical and Physical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application. These properties dictate its processing behavior and the final performance of the pigmented composite.
| Property | Value | Reference(s) |
| C.I. Name | Pigment Yellow 17 | |
| C.I. Number | 21105 | [4] |
| CAS Number | 4531-49-1 | |
| Chemical Class | Disazo (Diarylide) | [4] |
| Molecular Formula | C₃₄H₃₀Cl₂N₆O₆ | |
| Molecular Weight | 689.54 g/mol | |
| Appearance | Yellow Powder | |
| Density | 1.35 - 1.6 g/cm³ | |
| Heat Resistance | 180 - 230 °C | [2] |
| Light Fastness (1-8) | 6-7 | [4] |
| Oil Absorption | 35-45 g/100g | [2] |
| Chemical Resistance | Good resistance to acids and alkalis |
PART 1: Protocols for Incorporation of this compound into Polymer Matrices
The successful incorporation of this compound into a polymer matrix hinges on achieving a uniform and fine dispersion of the pigment particles. Agglomerates can lead to color inconsistencies, reduced mechanical properties, and surface defects. The following section outlines two common methods for pigment incorporation: direct compounding via twin-screw extrusion and the preparation of a masterbatch.
Masterbatch Preparation: The Foundation of Homogeneous Dispersion
For industrial applications and for achieving the highest quality dispersion, the preparation of a masterbatch is the preferred method. A masterbatch is a concentrated mixture of the pigment encapsulated in a carrier resin.[3] This concentrate is then blended with the bulk polymer during the final processing step.
Causality: The masterbatch approach allows for better control over pigment dispersion under high shear conditions, which is more effective at breaking down agglomerates than in a single-pass extrusion with a low pigment concentration. The carrier resin is typically the same as or compatible with the final polymer matrix to ensure good miscibility.
Protocol 1: Masterbatch Production via Twin-Screw Extrusion
-
Material Preparation:
-
Dry the carrier resin (e.g., LLDPE, PP) and this compound pigment powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture. Moisture can cause voids and surface defects in the final product.
-
-
Premixing:
-
In a high-speed mixer, blend the dried carrier resin, this compound (typically 20-40 wt%), and a dispersing agent (e.g., polyethylene wax, 1-2 wt% of the pigment weight). The dispersing agent wets the pigment surface, reducing interparticle forces and aiding in deagglomeration.[5]
-
-
Compounding:
-
Feed the premix into a co-rotating twin-screw extruder.[6] A twin-screw extruder provides high shear forces necessary for breaking down pigment agglomerates.
-
Processing Parameters (Example for LLDPE carrier):
-
Temperature Profile: 160°C (feed zone) to 200°C (die)
-
Screw Speed: 200-400 rpm
-
Feed Rate: To be optimized based on extruder size and desired output.
-
-
Causality: The screw configuration should include kneading and mixing elements to ensure intensive and dispersive mixing. The temperature profile is set to ensure the polymer is fully molten for optimal pigment dispersion without causing thermal degradation of the pigment or polymer.
-
-
Pelletizing:
-
The extruded strands are cooled in a water bath and then fed into a pelletizer to produce masterbatch pellets.
-
-
Quality Control:
-
Analyze the masterbatch for color strength and dispersion quality using techniques described in Part 2.
-
Direct Compounding for Composite Preparation
For laboratory-scale experiments or when a masterbatch is not available, direct compounding can be employed.
Protocol 2: Direct Compounding of Pigmented Polymer Composites
-
Material Preparation:
-
Dry the polymer resin (e.g., PP, HDPE, PVC) and this compound pigment powder as described in Protocol 1.
-
-
Blending:
-
Tumble mix the dried polymer resin with the desired concentration of this compound (typically 0.1 - 2.0 wt%).
-
-
Extrusion:
-
Feed the blend into a twin-screw extruder.
-
Processing Parameters (Example for Polypropylene):
-
Temperature Profile: 180°C (feed zone) to 220°C (die)
-
Screw Speed: 100-200 rpm
-
-
-
Specimen Preparation:
-
The extruded material can be pelletized and then injection molded or compression molded into specimens for characterization according to standard testing methods (e.g., ASTM D638 for tensile properties).
-
PART 2: Protocols for Characterization of Polymer Composites Containing this compound
Thorough characterization is essential to validate the quality of the dispersion and to understand the impact of the pigment on the performance of the polymer composite.
Colorimetric Analysis
Causality: Colorimetric analysis provides a quantitative measure of the color of the composite, ensuring consistency and adherence to specifications. The CIELAB color space is a widely used system for this purpose.[7]
Protocol 3: CIELAB Color Measurement
-
Instrumentation: A spectrophotometer or colorimeter.
-
Sample Preparation: Use flat, opaque samples with a smooth surface, prepared by injection or compression molding.
-
Measurement:
-
Calibrate the instrument using a standard white tile.
-
Measure the L, a, and b* values of the sample at multiple locations to ensure uniformity.
-
L* represents lightness (0=black, 100=white).
-
a represents the red/green axis (+a is red, -a* is green).
-
b represents the yellow/blue axis (+b is yellow, -b* is blue).
-
-
Data Analysis: Compare the color values to a standard or between different batches to quantify color differences (ΔE*).
Microscopic Evaluation of Pigment Dispersion
Causality: Microscopic techniques provide direct visual evidence of the quality of pigment dispersion, revealing the presence of agglomerates that can be detrimental to both appearance and mechanical properties.
Protocol 4: Scanning Electron Microscopy (SEM) Analysis
-
Sample Preparation:
-
Cryogenically fracture the polymer composite sample to expose a fresh, representative cross-section. This prevents smearing of the polymer over the pigment particles.
-
Mount the fractured sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Use a scanning electron microscope to examine the fractured surface.
-
Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to assess the overall dispersion and the size of individual pigment particles or agglomerates.
-
Interpretation: A well-dispersed sample will show fine, evenly distributed pigment particles, while a poorly dispersed sample will exhibit large, irregularly shaped agglomerates.
-
Spectroscopic Characterization
Causality: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the pigment within the polymer matrix and for studying any potential chemical interactions between the pigment and the polymer.
Protocol 5: FTIR Analysis
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR-FTIR, a small piece of the solid composite is pressed against the ATR crystal.
-
Alternatively, a thin film of the composite can be prepared by solvent casting or hot pressing.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or air.
-
Collect the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands of the polymer matrix (e.g., C-H stretching and bending modes for PE and PP).
-
Identify the characteristic absorption bands of this compound. Diarylide pigments typically show characteristic peaks related to the aromatic rings, C=O stretching of the amide groups, and N=N stretching.
-
Compare the spectrum of the composite to the spectra of the pure polymer and pure pigment to confirm the presence of the pigment and to look for any peak shifts that might indicate chemical interactions.
-
Thermal Analysis
Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding how the pigment affects the thermal properties and stability of the polymer composite.
Protocol 6: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the polymer composite into an aluminum DSC pan.
-
Measurement:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the polymer's melting point.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same controlled rate.
-
-
Data Analysis:
-
From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and the heat of fusion (ΔHm).
-
From the cooling scan, determine the crystallization temperature (Tc).
-
Interpretation: Changes in Tm and Tc can indicate a nucleating effect of the pigment on the polymer's crystallization.[4] The heat of fusion can be used to calculate the percent crystallinity.
-
Protocol 7: Thermogravimetric Analysis (TGA)
-
Instrumentation: A Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh a sample (10-20 mg) of the polymer composite into a TGA pan.
-
Measurement:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen or air atmosphere.
-
-
Data Analysis:
-
Generate a plot of weight loss versus temperature.
-
Determine the onset temperature of decomposition.
-
Interpretation: Compare the thermal stability of the pigmented composite to that of the pure polymer. A significant change in the decomposition temperature may indicate an interaction between the pigment and the polymer during degradation.
-
Mechanical Properties
Causality: The addition of a pigment can affect the mechanical performance of a polymer. It is essential to quantify these effects to ensure the composite meets the requirements of the intended application.
Protocol 8: Tensile Testing
-
Instrumentation: A universal testing machine with an extensometer.
-
Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 by injection molding or by machining from a compression-molded plaque.
-
Measurement:
-
Conduct the tensile test at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break.
-
Interpretation: Compare the mechanical properties of the pigmented composite to those of the unpigmented polymer. A significant decrease in properties may indicate poor pigment dispersion or a negative interaction between the pigment and the polymer matrix.
-
PART 3: Expected Results and Discussion
The incorporation of this compound is expected to have several effects on the properties of the polymer matrix composite:
-
Color: The composite will exhibit a yellow color, the intensity and shade of which will depend on the pigment concentration.
-
Dispersion: SEM analysis will reveal the quality of dispersion. Good dispersion will show individual pigment particles evenly distributed, while poor dispersion will show large agglomerates.
-
Thermal Properties: DSC may show a slight increase in the crystallization temperature of polyolefins, indicating that the pigment can act as a nucleating agent.[4] TGA is expected to show that the pigment is stable up to its recommended processing temperatures.
-
Mechanical Properties: The effect on mechanical properties is highly dependent on the quality of dispersion. With good dispersion, the changes in tensile strength and modulus are often minimal at typical loading levels (0.1-2.0 wt%). However, poor dispersion and the presence of large agglomerates can act as stress concentrators, leading to a reduction in tensile strength and elongation at break.
Conclusion
This compound (C.I. Pigment Yellow 17) is a versatile pigment for coloring polymer matrix composites. Achieving optimal performance requires a systematic approach to incorporation and characterization. By following the detailed protocols outlined in this application note, researchers can ensure proper dispersion, leading to consistent color and predictable performance of the final composite material. The provided insights into the causality behind experimental choices and the interpretation of analytical data will empower users to troubleshoot issues and optimize their formulations for a wide range of applications.
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-
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Solar Impex. (n.d.). Pigment Yellow 17. Retrieved from [Link]
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-
MDPI. (2023). Color Stability of Polymer-Based Composite CAD/CAM Blocks: A Systematic Review. Retrieved from [Link]
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MDPI. (2022). Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry. Retrieved from [Link]
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NIH. (2021). Polypropylene Color Masterbatches Containing Layered Double Hydroxide Modified with Quinacridone and Phthalocyanine Pigments—Rheological, Thermal and Application Properties. Retrieved from [Link]
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Coperion. (n.d.). Tools to Improve Quality of Color Pigment Dispersions. Retrieved from [Link]
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PMC. (2023). Influence of Compounding Parameters on Color Space and Properties of Thermoplastics with Ultramarine Blue Pigment. Retrieved from [Link]
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-
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Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). MSDS PIGMENT YELLOW 17. Retrieved from [Link]
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Semantic Scholar. (2023). RESEARCH ON LOW DENSITY POLYETHYLENE (LDPE), RECYCLED BY ADVANCED THERMAL ANALYSIS (DSC, TG). Retrieved from [Link]
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Dar-Tech, Inc. (n.d.). 1462F Pigments for Plastics. Retrieved from [Link]
-
ResearchGate. (2014). High photocatalytic degradation activity of polyethylene containing polyacrylamide grafted TiO2. Retrieved from [Link]
-
Manufacturing Technology. (2018). Effect of the Pigment Concentration on the Dimensional Stability and the Melt Flow Index of Polycarbonate. Retrieved from [Link]
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- 6. Tools to Improve Quality of Color Pigment Dispersions – Coperion [coperion.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pigment Yellow 65 in Coating and Paint Formulations
Introduction: Unveiling Pigment Yellow 65
Pigment Yellow 65 (PY 65), a monoazo pigment, presents a brilliant, reddish-yellow shade for a variety of coating and paint applications. Chemically identified as 2-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, it is recognized for its good balance of performance and cost-effectiveness, particularly in industrial and decorative paints. This guide provides an in-depth exploration of Pigment Yellow 65, offering detailed protocols for its application, performance evaluation, and comparative insights to empower researchers and formulators in their quest for optimal color solutions.
While PY 65 is a versatile pigment, it is essential to understand its specific characteristics to harness its full potential. It is known for its good opacity, solvent resistance, and lightfastness, making it a suitable candidate for both interior and exterior applications.[1] However, its performance can be influenced by the formulation's chemistry, dispersion quality, and application parameters. These notes aim to provide a comprehensive framework for navigating these variables to achieve consistent and high-quality results.
Physicochemical Properties and Performance Characteristics
A thorough understanding of the fundamental properties of Pigment Yellow 65 is crucial for its effective utilization. The following table summarizes its key physicochemical and performance attributes:
| Property | Value | Source(s) |
| Chemical Name | 2-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | |
| C.I. Name | Pigment Yellow 65 | [2] |
| C.I. Number | 11740 | [2] |
| CAS Number | 6528-34-3 | [2] |
| Molecular Formula | C18H18N4O6 | [2] |
| Molecular Weight | 386.36 g/mol | |
| Appearance | Reddish-yellow powder | |
| Density | 1.33 - 1.6 g/cm³ | [2][3] |
| Specific Surface Area | 6 - 20 m²/g | |
| Oil Absorption | 35 - 45 g/100g | [2] |
| Heat Stability | ~180 °C | [3] |
| Lightfastness (BWS) | 6-7 (full shade) | [1] |
| Weather Resistance | Good | |
| Acid Resistance | Excellent (5/5) | [2] |
| Alkali Resistance | Excellent (5/5) | [2] |
Dispersion Protocols: Achieving Optimal Color Development
The key to unlocking the full chromatic potential of Pigment Yellow 65 lies in its thorough dispersion within the coating matrix. The goal is to break down pigment agglomerates into finer, well-stabilized particles.[4] Below are detailed protocols for laboratory-scale dispersion using common equipment.
Protocol 1: High-Speed Disperser (HSD) for Initial Screening and Water-Based Formulations
High-speed dispersion is a common method for the initial wetting and de-agglomeration of pigments.[5][6] This protocol is suitable for creating a pigment concentrate (mill base) for water-based acrylic decorative paints.
Equipment and Materials:
-
High-Speed Disperser with a serrated blade
-
Dispersion vessel (beaker or stainless-steel pot)
-
Pigment Yellow 65
-
Deionized water
-
Dispersing agent (e.g., a high molecular weight block copolymer)
-
Defoamer
-
pH adjuster (e.g., AMP-95)
-
Grindometer (Hegman gauge)
Step-by-Step Methodology:
-
Preparation:
-
Calculate the required amounts of all components for the mill base. A typical starting point for a water-based dispersion is 30-40% pigment by weight.
-
Add the deionized water, dispersing agent, and defoamer to the dispersion vessel.
-
-
Wetting the Pigment:
-
Position the HSD blade off-center in the vessel, approximately halfway between the center and the vessel wall. The blade should be immersed about one-third of the way into the liquid.[7]
-
Start the disperser at a low speed (500-1000 rpm) to create a vortex.
-
Gradually add the Pigment Yellow 65 into the vortex. Ensure the pigment is wetted out and avoid the formation of dry clumps.[7]
-
-
Dispersion:
-
Once all the pigment is added, increase the speed of the disperser to create a "doughnut" flow pattern, where the material is thrown outwards by the blade and then flows back down the center.[8] The tip speed should be in the range of 18-25 m/s.[8]
-
Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base; it should not exceed 40-50°C to prevent potential performance issues.
-
-
Quality Control:
-
Periodically take a small sample of the dispersion and check the fineness of grind using a grindometer. The target is typically a Hegman value of 6-7 for decorative paints.
-
Adjust the pH of the dispersion to the recommended range for the chosen binder system (typically 8.0-9.0 for acrylic emulsions).
-
-
Let-down:
-
Once the desired fineness of grind is achieved, reduce the disperser speed and add the remaining components of the paint formulation (binder, coalescing agents, rheology modifiers, etc.) under slow agitation.
-
Caption: High-Speed Dispersion Workflow for Pigment Yellow 65.
Protocol 2: Bead Mill for High-Performance and Solvent-Based Formulations
For applications requiring a finer particle size and superior color development, such as industrial coatings, a bead mill is recommended.[9] This protocol outlines the use of a laboratory-scale bead mill for a solvent-based alkyd enamel.
Equipment and Materials:
-
Laboratory bead mill (horizontal or vertical)
-
Grinding media (e.g., 0.8-1.2 mm zirconium oxide beads)
-
Pigment Yellow 65
-
Alkyd resin solution
-
Solvent (e.g., mineral spirits)
-
Dispersing agent suitable for solvent-based systems
-
Grindometer
Step-by-Step Methodology:
-
Premix Preparation:
-
Prepare a premix by combining the alkyd resin, solvent, dispersing agent, and Pigment Yellow 65 in a separate vessel.
-
Use a high-speed disperser at a moderate speed to wet out the pigment and create a homogeneous slurry. The consistency should be suitable for pumping into the bead mill.
-
-
Bead Mill Operation:
-
Charge the bead mill with the appropriate volume of grinding media (typically 70-80% of the chamber volume).
-
Start the mill and begin to pump the premix through the grinding chamber at a controlled flow rate.
-
The agitator tip speed should be set according to the manufacturer's recommendations, typically in the range of 8-15 m/s.
-
Monitor the temperature of the mill base and use cooling water to maintain it within the recommended range (usually below 50°C).
-
-
Milling and Quality Control:
-
Recirculate the mill base through the grinding chamber until the desired fineness of grind is achieved.
-
Take samples at regular intervals and check the particle size using a grindometer. A Hegman value of 7-8 is often targeted for high-quality industrial enamels.
-
-
Let-down:
-
Once the target fineness is reached, the pigment concentrate is discharged from the mill.
-
The concentrate is then "let down" by blending it with the remaining components of the paint formulation (additional resin, driers, anti-skinning agents, etc.) under low-shear mixing.
-
Caption: Bead Mill Dispersion Workflow for Pigment Yellow 65.
Starting Point Formulations
The following are illustrative starting point formulations for incorporating Pigment Yellow 65 into common paint systems. These should be adapted and optimized based on specific raw material choices and performance requirements.
Water-Based Acrylic Decorative Paint (Yellow Mid-Tone)
| Component | Weight (%) | Function |
| Mill Base | ||
| Deionized Water | 15.0 | Vehicle |
| Dispersing Agent | 1.0 | Pigment Wetting & Stabilization |
| Defoamer | 0.2 | Foam Control |
| Pigment Yellow 65 | 8.0 | Colorant |
| Titanium Dioxide (Rutile) | 12.0 | Opacity and Whiteness |
| Let-down | ||
| Acrylic Emulsion (50% solids) | 45.0 | Binder |
| Coalescing Agent | 1.5 | Film Formation |
| Rheology Modifier (Associative Thickener) | 1.0 | Viscosity and Flow Control |
| Defoamer | 0.3 | Foam Control |
| Biocide | 0.2 | Preservation |
| Deionized Water | 15.8 | Viscosity Adjustment |
| Total | 100.0 |
Solvent-Based Alkyd Industrial Enamel (Safety Yellow)
| Component | Weight (%) | Function |
| Mill Base | ||
| Long Oil Alkyd Resin (60% in MS) | 25.0 | Binder and Grinding Vehicle |
| Dispersing Agent | 1.0 | Pigment Wetting & Stabilization |
| Pigment Yellow 65 | 12.0 | Colorant |
| Let-down | ||
| Long Oil Alkyd Resin (60% in MS) | 30.0 | Binder |
| Mineral Spirits | 28.0 | Solvent/Viscosity Adjustment |
| Driers (e.g., Co, Ca, Zr blend) | 1.5 | Curing Catalyst |
| Anti-skinning Agent | 0.5 | Prevents Skin Formation |
| Total | 100.0 |
Performance Evaluation: A Comparative Perspective
Pigment Yellow 65 is often considered alongside other yellow pigments like Pigment Yellow 74 (PY 74) and Pigment Yellow 83 (PY 83). The choice of pigment depends on the specific requirements of the application, including color space, opacity, durability, and cost.
| Performance Attribute | Pigment Yellow 65 | Pigment Yellow 74 | Pigment Yellow 83 |
| Shade | Reddish Yellow[10] | Greenish to Reddish Yellow | Greenish Yellow |
| Lightfastness | Good | Varies by grade, stabilized grades have good lightfastness[11] | Good |
| Weather Resistance | Good | Good for stabilized grades[11] | Good |
| Opacity/Hiding Power | High[1] | Varies by grade, opaque grades available[11] | Opaque grades available |
| Color Strength | Moderate[3] | High | High |
| Solvent Resistance | Good | Good | Good |
| Heat Stability | Moderate (~180°C)[3] | Moderate | Good |
| Bleeding Resistance | Prone to bleeding[11] | Prone to bleeding (unstabilized)[11] | Good resistance[11] |
| Primary Applications | Industrial paints, decorative paints, road marking paints | Decorative paints, industrial coatings, printing inks[12] | Industrial coatings, plastics |
Causality Behind Choices:
-
For cost-effective industrial and decorative paints requiring good opacity and a reddish-yellow hue, Pigment Yellow 65 is a strong candidate. Its good overall fastness properties make it suitable for a wide range of applications.
-
When a high-strength, greener yellow is needed, particularly for tinting, Pigment Yellow 74 is often preferred. However, care must be taken to select a stabilized grade for exterior applications to ensure adequate weather resistance.[11]
-
For applications demanding higher heat stability and excellent bleed resistance, such as in baking enamels or plastics, Pigment Yellow 83 is a superior choice. [11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Color Development/Low Tint Strength | - Inadequate dispersion (agglomerates still present)- Incorrect dispersing agent or dosage- Mill base viscosity too low | - Increase dispersion time/energy- Optimize dispersing agent and its concentration- Adjust mill base formulation to achieve optimal viscosity for the dispersion equipment |
| Flocculation (Color Shift, Loss of Gloss) | - Insufficient stabilization of pigment particles- Incompatibility of the dispersing agent with the binder system | - Re-evaluate the dispersing agent selection and dosage- Ensure proper incorporation of the mill base into the let-down phase |
| Poor Weatherability/Fading | - Pigment not suitable for the application- Insufficient pigment loading- Degradation of the binder system | - Select a pigment with higher light and weatherfastness (e.g., a high-performance pigment)- Increase pigment concentration- Use a more durable binder system |
| Bleeding/Migration | - Inherent property of the pigment in the specific system | - For sensitive applications, select a non-bleeding pigment like PY 83- Evaluate the coating system for components that may promote migration |
Conclusion
Pigment Yellow 65 is a valuable tool in the formulator's palette, offering a desirable reddish-yellow color with a solid performance profile for many coating and paint applications. By understanding its intrinsic properties and adhering to meticulous dispersion protocols, researchers and scientists can consistently achieve high-quality, vibrant, and durable finishes. The choice between Pigment Yellow 65 and other yellow pigments should be a deliberate one, guided by a comprehensive evaluation of the specific performance requirements and cost considerations of the end-use application.
References
-
PCI Magazine. (2022, November 8). Pigment Dispersion Procedures. [Link]
-
ResearchGate. (n.d.). Optimisation and analysis of bead milling process for preparation of highly viscous, binder-free dispersions of carbon black pig. Retrieved from [Link]
-
Journal of Print and Media Technology Research. (2020, December 28). Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption. [Link]
-
ARCOR Epoxy Technologies. (n.d.). The Dispersion Process. [Link]
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 65. [Link]
-
Precise Color. (n.d.). China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. [Link]
-
UL Prospector. (n.d.). Pigment Yellow 65 by Shanghai Honor Industrial Co., LTD - Paint & Coatings. [Link]
-
PCI Magazine. (2010, January 1). Evaluation of Various Organic Color Pigments. [Link]
-
YouTube. (2021, September 24). A Technical Overview - How to make a pigment dispersion?. [Link]
-
Hockmeyer. (2022, September 30). High-Speed Disperser: An Updated Practical Guide. [Link]
-
NBchao.Com. (n.d.). Pigment Disperser: Structure and Operation of High Speed Disperser. [Link]
-
PCI Magazine. (2022, October 4). High-Speed Dispersion. [Link]
-
Polyc Machine. (2026, January 3). Bead Mills for Paint Production: What You Need to Know. [Link]
-
Kremer Pigmente. (n.d.). Recipe: Acrylic Paint, general. [Link]
-
Degohaimwell-The Chemical Company. (n.d.). Pigment Yellow 65. [Link]
-
Golden Artist Colors, Inc. (2000, October 1). Just Make Paint. [Link]
-
MCB Books. (n.d.). HOW TO MAKE YELLOW COLOR ACRYLIC PIGMENT PASTE | INGREDIENTS. [Link]
-
SY Chemical Co., Ltd. (n.d.). Pigment Yellow 65. [Link]
-
PCC Group. (n.d.). FORMULATION GUIDE FOR PAINTS AND COATINGS. [Link]
-
Anchor Paint Manufacturing Co. (2021, June 28). Enamel Paint User's Guide. [Link]
-
Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. [Link]
-
VOXCO pigments. (n.d.). Pigment Yellow 74 – 2 GSC & 5 GSC. [Link]
-
ResearchGate. (2021, April). Assessment of the factors affecting the weathering properties of Pigment Yellow 74 in decorative paint. [Link]
Sources
- 1. DuraPaint®6165 Pigment Yellow 65 | Fineland Chem [finelandchem.com]
- 2. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color [precisechem.com]
- 3. degohaimwell.com [degohaimwell.com]
- 4. youtube.com [youtube.com]
- 5. Practical Guide to High-Speed Dispersions | Hockmeyer [hockmeyer.com]
- 6. Pigment Disperser: Structure and Operation of High Speed Disperser [en1.nbchao.com]
- 7. pcimag.com [pcimag.com]
- 8. arcorepoxy.com [arcorepoxy.com]
- 9. pybeadmill.com [pybeadmill.com]
- 10. ulprospector.com [ulprospector.com]
- 11. pcimag.com [pcimag.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Permanent Yellow RN
A Comprehensive Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Analytical Imperative for Permanent Yellow RN
This compound, chemically identified as 2-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a monoazo pigment widely utilized across various industries.[1] Its applications span from coatings and plastics to printing inks and even tattoo inks.[2][3][4] As an azo dye, this compound possesses a characteristic azo bond (-N=N-), which is the source of its color. However, under reductive conditions, this bond can cleave to form aromatic amines, some of which are known or suspected carcinogens.[5] This potential for the release of harmful substances necessitates robust and reliable analytical methods for the detection and quantification of this compound in a variety of matrices. This is of particular importance for consumer goods where direct and prolonged contact may occur, such as in textiles, toys, and cosmetics.
This application note provides a detailed overview of the primary analytical techniques for the detection of this compound (Pigment Yellow 65; C.I. 11740). It is designed to equip researchers, scientists, and quality control professionals with the necessary protocols and theoretical understanding to implement these methods effectively. We will delve into both the direct analysis of the pigment and the indirect analysis of its potential breakdown products, the aromatic amines.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| CI Name | Pigment Yellow 65 | [1] |
| CI Number | 11740 | [1] |
| CAS Number | 6528-34-3 | [1] |
| Molecular Formula | C₁₈H₁₈N₄O₆ | [1] |
| Molecular Weight | 386.36 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Melting Point | 239 °C | [6] |
Core Analytical Strategies: A Multi-Faceted Approach
The detection of this compound can be approached from two primary angles:
-
Direct Detection of the Intact Pigment: This is crucial for identification and quantification of the pigment itself in a product.
-
Indirect Detection via Aromatic Amines: This approach assesses the potential risk by detecting the harmful aromatic amines that can be formed from the cleavage of the azo bond.
This guide will provide detailed protocols for the most pertinent techniques in both categories: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for direct analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of aromatic amines following reductive cleavage. Additionally, we will touch upon advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and spectroscopic methods like Raman spectroscopy.
Method 1: Direct Determination of this compound by HPLC-DAD
High-Performance Liquid Chromatography with Diode-Array Detection is a robust and widely accessible technique for the quantification of organic pigments. The DAD provides spectral information, which aids in the confident identification of the analyte.
Principle
The pigment is first extracted from the sample matrix using a suitable organic solvent. The extract is then injected into an HPLC system where the components are separated on a reversed-phase column based on their polarity. The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, allowing for both quantification and spectral confirmation of this compound.
Experimental Workflow
Caption: Workflow for the direct analysis of this compound by HPLC-DAD.
Detailed Protocol: Analysis of this compound in Plastics
This protocol is designed for the analysis of this compound in a plastic matrix, such as a children's toy.
1. Reagents and Materials
-
This compound standard (CAS: 6528-34-3)
-
Dimethylformamide (DMF), HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
0.45 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
Ultrasonic bath
2. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of DMF in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock standard with a suitable solvent mixture (e.g., Methanol/Water 50:50 v/v).
3. Sample Preparation
-
Cut the plastic sample into small pieces (approx. 2x2 mm).
-
Accurately weigh approximately 0.5 g of the sample into a glass vial.
-
Add 10 mL of THF to the vial.
-
Sonicate the sample in an ultrasonic bath for 30 minutes to dissolve the plastic and extract the pigment.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC-DAD Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 70-95% B; 15-20 min: 95% B; 20.1-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Diode-Array Detector (DAD), monitor at 430 nm, acquire spectra from 200-600 nm |
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Confirm the identity by comparing the UV-Vis spectrum of the peak with the standard's spectrum.
-
Quantify the concentration of this compound using a calibration curve constructed from the working standards.
Method 2: Indirect Determination via Reductive Cleavage and GC-MS Analysis of Aromatic Amines
This method is crucial for assessing the safety of products containing this compound, as it targets the potentially carcinogenic aromatic amines that can be released.
Principle
The azo bond in this compound is chemically reduced (cleaved) using a reducing agent like sodium dithionite. This process releases the constituent aromatic amines. These amines are then extracted from the reaction mixture, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the amines, and the MS provides definitive identification and quantification based on their mass spectra.
Experimental Workflow
Caption: Workflow for the indirect analysis of this compound via GC-MS.
Detailed Protocol: Analysis of Aromatic Amines from Textiles
This protocol is adapted from standard methods for the determination of banned azo dyes in textiles.
1. Reagents and Materials
-
Citrate buffer (0.06 M, pH 6.0)
-
Sodium dithionite (Na₂S₂O₄)
-
Diethyl ether, GC grade
-
Anhydrous sodium sulfate
-
Standard mixture of aromatic amines
-
Round-bottom flasks with reflux condensers
-
Water bath
-
Separatory funnel
-
Rotary evaporator
2. Standard Preparation
-
Prepare a stock solution of the target aromatic amine(s) in methanol (e.g., 1000 µg/mL).
-
Prepare a series of working standards in diethyl ether for GC-MS calibration.
3. Sample Preparation
-
Weigh approximately 1.0 g of the textile sample, cut into small pieces, and place it into a round-bottom flask.
-
Add 17 mL of pre-heated (70 °C) 0.06 M citrate buffer (pH 6.0).
-
Add 3 mL of a freshly prepared 20% (w/v) aqueous solution of sodium dithionite.
-
Immediately connect the flask to a reflux condenser and incubate in a water bath at 70 °C for 30 minutes with occasional shaking.
-
Cool the flask to room temperature.
-
Transfer the contents of the flask to a separatory funnel.
-
Perform a liquid-liquid extraction with two portions of 20 mL of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the extract and concentrate to approximately 1 mL using a rotary evaporator.
-
Transfer the concentrated extract to a GC vial.
4. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity |
5. Data Analysis
-
Identify the aromatic amines by comparing their retention times and mass spectra with those of the standards and library data.
-
Quantify the concentrations using a calibration curve.
Advanced and Complementary Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for both the direct analysis of this compound and the indirect analysis of its aromatic amine cleavage products.[7] This technique is particularly advantageous for complex matrices and when very low detection limits are required.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides a molecular fingerprint of a substance.[8] It can be used for the rapid identification of this compound directly on a product's surface without the need for sample preparation. This makes it a valuable tool for initial screening and in situations where sample integrity must be preserved.
Method Performance Comparison
| Analytical Method | Analyte | Sample Preparation | Pros | Cons |
| HPLC-DAD | Intact Pigment | Solvent Extraction | Robust, widely available, provides spectral confirmation | Moderate sensitivity, potential for matrix interference |
| GC-MS | Aromatic Amines | Reductive Cleavage, LLE | High specificity, established method for regulated amines | Destructive, derivatization may be needed for some amines |
| LC-MS/MS | Intact Pigment & Amines | Solvent Extraction or Reductive Cleavage | High sensitivity and selectivity, suitable for complex matrices | Higher cost and complexity |
| Raman Spectroscopy | Intact Pigment | None (for surface analysis) | Non-destructive, rapid screening | Not quantitative, potential for fluorescence interference |
Regulatory Context and Conclusion
The use of certain azo dyes that can release carcinogenic aromatic amines is restricted in many regions, including the European Union under the REACH regulation.[2][5] While azo pigments like this compound are generally considered less of a risk due to their low solubility, it is crucial to have validated analytical methods to ensure compliance and consumer safety.[9] The Italian National Institute of Health has recently concluded an evaluation of Pigment Yellow 65 under the ECHA framework, highlighting the ongoing regulatory scrutiny of such substances.[10]
References
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved from [Link]
-
MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI. Retrieved from [Link]
-
Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN. Retrieved from [Link]
-
SY Chemical Co., Ltd. (n.d.). Pigment Yellow 65. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analytical Raman spectroscopic discrimination between yellow pigments of the Renaissance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pigment Yellow 65. PubChem. Retrieved from [Link]
-
European Commission. (n.d.). Opinion of the SCCNFP on the safety review of the use of certain azo dyes in cosmetic products. Retrieved from [Link]
-
Vibrantz Technologies. (n.d.). Organic Color Pigments. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
ETAD. (n.d.). The restrictions on the marketing and use of azo colourants according to the European legislation following the Directive 2002/6. Retrieved from [Link]
-
EPIC. (n.d.). Method for HPLC pigments analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 21). Identification of organic pigments in tattoo inks and permanent make-up using laser desorption ionisation mass spectrometry. PMC. Retrieved from [Link]
-
Morana RTD. (2010, May 10). Artifical Yellow Pigments: Production and Characterization through Spectroscopic Methods of Analysis. Retrieved from [Link]
-
MEDermis Laser Clinic. (n.d.). Tattoo Ink Safety: What Are They Made From?. Retrieved from [Link]
-
Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of yellow pigment (absorbance at. Retrieved from [Link]
-
MDPI. (n.d.). Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of C.I. Pigment Yellow 1 on Newcrom R1 HPLC column. Retrieved from [Link]
-
Jackson's Art Blog. (2023, April 3). Making Natural Ink: The Process and Recipe for Yellow Ink. Retrieved from [Link]
-
Danish Environmental Protection Agency. (n.d.). Fact sheet: Azo pigments. Retrieved from [Link]
-
Steptoe. (2024, July 10). FDA Regulation of Printing Inks. Retrieved from [Link]
-
SciEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]
-
DyStar. (n.d.). German Legislation on Azo Dyes. Retrieved from [Link]
-
DCL Corporation. (n.d.). FDA COMPLIANT PRODUCTS RECOMMENDED FOR NORTH AMERICA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, June 28). Color Additives and Cosmetics: Fact Sheet. Retrieved from [Link]
-
ICICI Bank. (n.d.). How to Calculate Home Loan EMI?. Retrieved from [Link]
-
Foresight. (2024, December 19). Italy Concludes Evaluation of Pigment Yellow 65. Retrieved from [Link]
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- 2. Fabric phase sorptive extraction/GC-MS method for rapid determination of broad polarity spectrum multi-class emerging pollutants in various aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What’s in my ink: an analysis of commercial tattoo ink on the US market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 8. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
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- 10. useforesight.io [useforesight.io]
Application Note & Protocols: Advanced Dispersion of Pigment Yellow 65 in Aqueous Media
Abstract & Introduction
Pigment Yellow 65 (PY65), a monoazo organic pigment, is valued for its brilliant reddish-yellow shade, good lightfastness, and high hiding power.[1][2] Its primary applications include water-based decorative paints, industrial coatings, and textile printing inks.[3][4] Chemically, PY65 is an organic molecule (C₁₈H₁₈N₄O₆) with a hydrophobic surface, making its incorporation into polar, high-surface-tension aqueous systems a significant formulation challenge.[5][6][7] Simple mixing is insufficient, as it leads to poor color development, particle agglomeration, and long-term instability such as flocculation and sedimentation.[8][9]
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists. It details the fundamental principles and provides validated, step-by-step protocols for achieving stable, fine-particle dispersions of Pigment Yellow 65 in aqueous media. The focus is on the causality behind procedural steps, ensuring a deep understanding of the dispersion process for robust and reproducible outcomes.
Table 1: Physicochemical Properties of Pigment Yellow 65
| Property | Typical Value | Significance in Aqueous Dispersion |
| Chemical Class | Monoazo | Inherently hydrophobic, requiring surface modification or specialized additives for water compatibility. |
| C.I. Name | Pigment Yellow 65 | Standard industry identifier. |
| CAS Number | 6528-34-3 | Unique chemical identifier.[10] |
| Molecular Formula | C₁₈H₁₈N₄O₆ | Indicates a large, non-polar organic structure.[6][10] |
| Specific Surface Area | 6 - 20 m²/g | A lower surface area suggests coarser primary particles, which influences dispersant demand and hiding power.[2] |
| Oil Absorption | 25 - 65 g/100g | A higher value indicates a greater demand for wetting agents and dispersants.[6] |
| Heat Resistance | ~150 °C | Defines the upper temperature limit for processing and application.[1][6] |
The Science of Aqueous Dispersion: A Three-Stage Process
Achieving a stable pigment dispersion is a systematic process that transforms a dry, agglomerated powder into a colloidal suspension of fine, discrete particles.[11] This process is universally understood to occur in three critical, overlapping stages.[12][13][14]
-
Wetting: The initial step involves replacing the air and moisture adsorbed on the surface of the pigment particles with the liquid vehicle.[13] Due to the high surface tension of water and the hydrophobic nature of PY65, this process is not spontaneous. Wetting agents (surfactants) are essential additives that reduce the interfacial tension between the pigment and water, allowing the liquid to effectively "wet out" the powder.[12][13]
-
Deagglomeration (Grinding): During manufacturing and drying, primary pigment particles are cemented into larger clusters called agglomerates.[11] The goal of deagglomeration is to break these clusters down into smaller particles, ideally approaching their primary size. This is a mechanical process that requires significant energy input, typically from a high-speed disperser or a media mill.[12][13] Effective wetting is a prerequisite for efficient deagglomeration, as it allows mechanical stress to be transferred effectively to the agglomerates.[13]
-
Stabilization: Once broken apart, the newly created fine particles have a strong thermodynamic tendency to re-agglomerate (a process known as flocculation) to reduce their high surface energy.[15] Dispersing agents (dispersants) are added to prevent this. They adsorb onto the pigment surface and create repulsive forces between particles, ensuring long-term stability.[12] This is typically achieved through one of two mechanisms:
-
Steric Stabilization: Polymeric dispersants with an "anchoring" group that adsorbs to the pigment and a "tail" that is soluble in the medium (water) create a physical barrier that prevents particles from getting too close.[12] This is the most common and effective method for organic pigments in aqueous systems.
-
Electrostatic Stabilization: Ionic dispersants create a surface charge on the particles, causing them to repel each other. This method is highly dependent on the pH and ionic strength of the system.[15]
-
Experimental Design: Materials & Protocols
Materials & Equipment
-
Pigment: Pigment Yellow 65 (select a grade suitable for water-based applications).
-
Dispersing Agent: High molecular weight polymeric dispersant with good affinity for organic pigments (e.g., acrylic copolymers, styrenated phenol derivatives).[16]
-
Wetting Agent: Low-foaming non-ionic surfactant (e.g., acetylenic diol-based or ethoxylated alcohol).
-
Defoamer: Mineral oil or silicone-based defoamer.
-
Biocide: Broad-spectrum biocide for long-term preservation.
-
Solvent (optional): Propylene glycol or diethylene glycol (humectant and wetting aid).[8]
-
Vehicle: Deionized (DI) water.
-
Equipment:
-
Laboratory balance (± 0.01 g)
-
High-speed disperser (HSD) with a Cowles-type blade
-
Horizontal media mill (bead mill) with 0.5-1.0 mm grinding media (YTZ or ceramic)
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
-
Hegman gauge for fineness of grind
-
Viscometer (e.g., Brookfield or cone-and-plate)
-
Protocol 1: High-Speed Disperser (HSD) for Pre-Dispersion
This protocol is suitable for creating a stable pre-dispersion for media milling or for applications where a sub-micron particle size is not critical.
Causality: The HSD imparts high shear forces, creating a vortex that breaks down softer agglomerates and wets out the pigment. The order of addition is critical: the dispersant and wetting agents must be in the water first to coat the pigment particles as they are introduced.
Step-by-Step Methodology:
-
Charge a suitably sized vessel with deionized water and propylene glycol (if used).
-
Under slow agitation (~500 RPM), add the polymeric dispersant, wetting agent, and defoamer. Mix until fully homogeneous.[17]
-
Increase the disperser speed to create a rolling vortex (tip speed ~5 m/s).
-
Slowly add the Pigment Yellow 65 powder into the side of the vortex to ensure it is wetted immediately and avoid clumping.
-
Once all pigment is added, increase the disperser speed to its maximum effective rate (tip speed 18-25 m/s).
-
Disperse for 20-30 minutes. Monitor the temperature and ensure it does not exceed 50°C to prevent degradation of additives.
-
Reduce speed, add the biocide, and mix for an additional 5 minutes.
-
Perform Quality Control checks (see Section 4.0).
Table 2: Example Formulation for HSD Pre-Dispersion
| Component | Weight % | Function |
| Deionized Water | 49.5% | Vehicle |
| Propylene Glycol | 5.0% | Humectant, Wetting Aid |
| Polymeric Dispersant (40% active) | 15.0% | Stabilization |
| Wetting Agent | 0.5% | Wetting |
| Defoamer | 0.5% | Process Aid |
| Pigment Yellow 65 | 29.0% | Colorant |
| Biocide | 0.5% | Preservation |
| Total | 100.0% |
Protocol 2: Horizontal Media Milling for Fine Dispersion
This protocol uses the pre-dispersion from Protocol 1 to achieve a fine, narrow particle size distribution suitable for high-performance inks and coatings.
Causality: The media mill uses the kinetic energy of grinding beads to create intense shear and impact forces. These forces are capable of breaking down even the hardest agglomerates, resulting in a much finer particle size than can be achieved with an HSD alone.
Step-by-Step Methodology:
-
Prepare the pre-dispersion as described in Protocol 1.
-
Set up the horizontal media mill, charging the chamber to 80-85% volume with grinding media (e.g., 0.8 mm YTZ beads).
-
Prime the mill with the pre-dispersion to displace all air.
-
Begin pumping the pre-dispersion through the mill at a controlled flow rate. The tip speed of the mill's agitator should be set between 10-15 m/s.
-
Monitor the temperature at the mill outlet, using a cooling jacket to maintain the temperature below 50°C.
-
Collect samples periodically (e.g., every 15 minutes of residence time) and check the particle size and Hegman gauge reading.
-
Continue milling until the target particle size distribution is achieved and the Hegman reading is stable (e.g., >7.5).
-
Once complete, flush the mill with a small amount of water or a compatible letdown base to recover the maximum amount of product.
Quality Control & Characterization
Self-validation is critical for any protocol. The following tests confirm the quality and stability of the final PY65 dispersion.
Table 3: Key Quality Control Parameters & Target Values
| Parameter | Method | Target Value (for Ink/Coating) | Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | D90 < 250 nm | Directly impacts color strength, gloss, transparency, and stability. Smaller particles provide better performance. |
| Fineness of Grind | Hegman Gauge | > 7.5 | A simple, effective production test to ensure no large agglomerates are present, which could cause film defects. |
| Viscosity | Rotational Viscometer | 50 - 500 cP (application dependent) | Indicates the state of dispersion. A stable, low viscosity at high pigment loading is desired. An increase over time suggests flocculation. |
| Stability | Oven Aging (50°C for 2 weeks) | < 10% change in viscosity & particle size | Accelerates aging to predict long-term shelf stability. Significant changes indicate poor stabilization. |
| Color Strength | Spectrophotometer (Drawdown vs. Standard) | ± 5% vs. Standard | Ensures batch-to-batch consistency and optimal pigment efficiency. |
Troubleshooting
-
Problem: Viscosity is too high during dispersion.
-
Cause: Insufficient dispersant ("under-demanded"), incorrect dispersant choice, or pigment loading is too high.
-
Solution: Create a dispersant demand curve to find the optimal concentration. Ensure the chosen dispersant has a strong affinity for PY65. Reduce pigment loading.
-
-
Problem: Poor color strength in the final application.
-
Cause: Incomplete deagglomeration; flocculation.
-
Solution: Increase milling time/energy. Check for particle size increase after letdown, which indicates flocculation. Re-evaluate the dispersant and its compatibility with the final formulation.
-
-
Problem: Dispersion is unstable and settles over time.
-
Cause: Insufficient stabilization, either from too little dispersant or the wrong type. The dispersant may be desorbing from the pigment surface.
-
Solution: Increase dispersant level. Select a more robust polymeric dispersant with stronger anchoring groups for the PY65 surface.
-
References
- SY Chemical Co., Ltd. Pigment Yellow 65.
- Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 65.
- Zeya Chemicals. Pigment yellow 65 - Corimax Yellow RN.
- Fineland Chem. DuraPaint®6165 Pigment Yellow 65.
- UL Prospector.
- SpecialChem. Optimal Selection and Use of Pigment Dispersing Agents.
- Xcolor Pigment. Pigment yellow 65|Fast Yellow RN.
- HUPC GLOBAL CHEMICAL. Pigment Yellow 65.
- ChemPoint.com. Wetting Agents & Stabilizers for Pigment Dispersions.
- PCI Magazine. Pigment Dispersion Procedures.
- American Coatings Associ
- Advances in Engineering.
- NBchao.Com. Pigment Dispersion: Dispersion Process and Dispersion System.
- Paint & Coatings. Pigment Yellow 65 by Shanghai Honor Industrial Co., LTD.
- Sanyo Chemical. Surfactant Basics 4 (Dispersants).
- High-Performance Lighent Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Co
- Benchchem. Disperse yellow 65 (C.I. 671205) | 10116-20-8.
Sources
- 1. Pigment yellow 65|Fast Yellow RN|CAS No.6528-34-3 [xcolorpigment.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Pigment Yellow 65 - SY Chemical Co., Ltd. [sypigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. zeyachem.net [zeyachem.net]
- 6. DuraPaint®6165 Pigment Yellow 65 | Fineland Chem [finelandchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. advanceseng.com [advanceseng.com]
- 9. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 10. union-pigment.com [union-pigment.com]
- 11. Pigment Dispersion: Dispersion Process and Dispersion System [en1.nbchao.com]
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- 17. pcimag.com [pcimag.com]
Introduction: The Role of Pigment Selection in Inkjet Technology
< Application Notes & Protocols: The Formulation of High-Performance Inkjet Inks Using Permanent Yellow RN (C.I. Pigment Yellow 17)
For distribution to: Researchers, scientists, and drug development professionals.
Inkjet printing has evolved into a precision deposition technology critical for applications ranging from high-fidelity graphics to the patterning of biomaterials. The performance of any inkjet system is fundamentally governed by the physicochemical properties of the ink.[1] While dye-based inks are known for their vibrant colors, they often exhibit poor light and water-fastness.[2] Pigment-based inks, conversely, offer superior durability, making them the preferred choice for archival and high-endurance applications.[2]
The selection of the pigment is a critical first step. "this compound," known by its Colour Index name C.I. Pigment Yellow 17, is a disazo pigment recognized for its bright, greenish-yellow shade, good lightfastness, and transparency.[3] These characteristics make it a compelling candidate for inclusion in cyan, magenta, yellow, and black (CMYK) ink sets. However, as a solid particulate, its successful incorporation into a stable, jettable ink presents significant formulation challenges, primarily related to dispersion stability and particle size control, which are crucial to prevent the blockage of printhead nozzles.[4][5]
This document serves as a comprehensive guide for the formulation, characterization, and quality control of a stable, aqueous inkjet ink based on C.I. Pigment Yellow 17.
C.I. Pigment Yellow 17: Core Properties and Rationale for Use
A thorough understanding of the colorant's properties is essential before beginning formulation.
Table 1: Physicochemical Properties of C.I. Pigment Yellow 17
| Property | Value/Description | Source(s) |
|---|---|---|
| Common Name | This compound, Fast Yellow 2G | [6] |
| Colour Index (C.I.) Name | Pigment Yellow 17 (P.Y. 17) | [6] |
| C.I. Number | 21105 | [3] |
| CAS Number | 4531-49-1 | [6] |
| Chemical Class | Disazo (Diarylide) | |
| Molecular Formula | C₃₄H₃₀Cl₂N₆O₆ | |
| Appearance | Greenish-yellow powder | [3] |
| Key Strengths | Good lightfastness (BWS 6-7), bright shade, good transparency. | [6][7] |
| Primary Challenge | As a solid, requires advanced dispersion to be used in inkjet inks. |[4] |
The primary rationale for selecting P.Y. 17 is its superior lightfastness compared to other common diarylide yellows like P.Y. 12 and P.Y. 14.[7] This enhanced stability is critical for applications where printed output will be exposed to light for extended periods.
The Science of Pigment Dispersion: From Powder to Stable Colloid
The single most critical phase in creating a pigment-based inkjet ink is the dispersion process. Unlike dyes that dissolve, pigments must be milled into a stable colloidal suspension.[8] The goal is to break down pigment agglomerates—clumps of primary particles—into finely dispersed, stable primary particles.[9] Failure to achieve a stable dispersion results in particle settling, viscosity changes, and catastrophic printhead clogging.[4][5]
Stabilization is typically achieved through two primary mechanisms:
-
Electrostatic Stabilization: This involves creating a surface charge on the pigment particles, causing them to repel each other. This method is effective but can be sensitive to changes in the ink's pH and ionic concentration.[10]
-
Steric Stabilization: This is the preferred method for high-performance inkjet inks. It involves the use of polymeric dispersants that adsorb onto the pigment surface. These polymers have two key components: an "anchor" group that strongly adheres to the pigment and a "soluble tail" that extends into the solvent, creating a physical barrier that prevents particles from re-agglomerating.[10][11][12]
Experimental Protocol: Formulation of a P.Y. 17 Inkjet Ink
This section provides a starting point protocol for developing a water-based inkjet ink. All percentages are by weight unless otherwise stated.
Materials and Reagents
-
Pigment: C.I. Pigment Yellow 17 (e.g., from SY Chemical, Precise Color)[3][7]
-
Dispersant: High-molecular-weight polymeric dispersant (e.g., acrylic-based copolymers)
-
Co-solvents/Humectants: Ethylene glycol, Glycerol, Diethylene glycol[4][13]
-
Surfactant/Wetting Agent: Non-ionic surfactant (e.g., secondary alcohol ethoxylate)[14]
-
Binder: Water-soluble or dispersible acrylic resin[4]
-
Biocide: Proxel GXL or similar
-
Deionized (DI) Water
Step 1: Preparation of the Pigment Dispersion (Millbase)
The objective here is to create a concentrated, stable dispersion of P.Y. 17.
Workflow: Pigment Dispersion Preparation
Protocol:
-
Premix Formulation: In a beaker, combine the following:
-
DI Water: 55%
-
Polymeric Dispersant: 15%
-
Ethylene Glycol: 10%
-
C.I. Pigment Yellow 17: 20%
-
-
Wetting: Place the beaker under a high-shear mixer and mix at 3000-5000 RPM for 30 minutes. This ensures the pigment powder is fully wetted.
-
Milling: Transfer the premix into a laboratory-scale media mill (bead mill) charged with 0.3-0.5 mm yttria-stabilized zirconia (YSZ) beads.
-
Particle Size Reduction: Mill the dispersion, periodically taking samples to measure the particle size distribution using a Dynamic Light Scattering (DLS) instrument. The primary goal is to achieve a particle size distribution where 90% of the particles (D90) are below 200 nanometers.[5][8]
-
Completion: Once the target particle size is achieved, separate the milled concentrate (millbase) from the media.
Step 2: Ink Formulation (Let-down)
The concentrated millbase is now diluted with the remaining ink components to achieve the final desired properties.
Table 2: Example Starting-Point Ink Formulation
| Component | Category | Weight % | Purpose |
|---|---|---|---|
| P.Y. 17 Millbase (from 4.2) | Colorant/Dispersion | 20.0 | Provides color and stability |
| DI Water | Vehicle | 58.9 | Primary solvent |
| Glycerol | Co-solvent/Humectant | 10.0 | Controls drying, prevents clogging |
| Diethylene Glycol | Co-solvent/Humectant | 5.0 | Aids viscosity and jetting |
| Acrylic Resin Binder | Additive | 5.0 | Improves adhesion and durability on media[4] |
| Non-ionic Surfactant | Additive | 1.0 | Lowers surface tension for proper wetting[14] |
| Biocide | Additive | 0.1 | Prevents microbial growth |
| Total | | 100.0 | |
Protocol:
-
In a clean vessel, combine the DI water, glycerol, and diethylene glycol.
-
While stirring gently with a magnetic stirrer, slowly add the P.Y. 17 millbase.
-
Add the acrylic resin binder and the surfactant.
-
Continue stirring for 1-2 hours to ensure complete homogenization.
-
Finally, add the biocide.
-
Filter the final ink through a 1-micron filter to remove any potential contaminants or oversized agglomerates.
Quality Control and Performance Evaluation
A formulated ink must meet stringent physical and performance criteria to be considered viable.[15]
Sources
- 1. rheosense.com [rheosense.com]
- 2. EP1728837B1 - Pigment dispersion, inkjet ink using the pigment dispersion, method for preparing the pigment dispersion and image forming method using the inkjet ink - Google Patents [patents.google.com]
- 3. China Pigment Yellow 17 / CAS 4531-49-1 factory and manufacturers | Precise Color [precisechem.com]
- 4. admin.umt.edu.pk [admin.umt.edu.pk]
- 5. mxdprocess.com [mxdprocess.com]
- 6. China CI.Pigment Yellow 17-Fast Yellow 2G Manufacturers, Factory, Wholesale - Products - Hangzhou Shine Chemicals Co.,Ltd [pigmentchemical.com]
- 7. Pigment Yellow 17 - SY Chemical Co., Ltd. [sypigment.com]
- 8. azom.com [azom.com]
- 9. Dispersants In Paints: Improving Color Stability And Pigment Dispersion-Ruike Dispersant Supplier [rk-chem.com]
- 10. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Dispersant to Stabilize Pigments without Compromising Corrosion Protection | Borchers: A Milliken Brand [borchers.com]
- 12. ulprospector.com [ulprospector.com]
- 13. EP2823005A1 - Inkjet ink formulations - Google Patents [patents.google.com]
- 14. image-engineering.de [image-engineering.de]
- 15. specialchem.com [specialchem.com]
Application Notes and Protocols: Utilizing Pigment Yellow 65 for Coloring Biodegradable Plastics
Introduction: The Convergence of Color and Sustainability
The increasing global demand for sustainable materials has propelled biodegradable plastics, such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA), and Polybutylene Succinate (PBS), to the forefront of materials science. The ability to color these polymers is crucial for their widespread adoption in applications ranging from packaging and consumer goods to textiles and single-use items. Pigment Yellow 65 (C.I. 11740), a monoazo pigment, presents a viable option for imparting a vibrant, reddish-yellow hue to these eco-friendly materials.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Pigment Yellow 65 in coloring biodegradable plastics, ensuring scientific integrity and end-product viability.
Pigment Yellow 65 is recognized for its good lightfastness, solvent resistance, and high hiding power.[2][3] Its chemical structure, C18H18N4O6, and general classification as non-toxic and environmentally friendly make it a candidate for use in compostable plastics.[2][4] However, successful incorporation into biodegradable matrices requires a thorough understanding of its properties, careful consideration of processing parameters, and rigorous testing to ensure that the final colored product maintains its biodegradability and complies with relevant standards, such as EN 13432.[2][5][6][7]
Physicochemical Properties of Pigment Yellow 65
A comprehensive understanding of the physical and chemical properties of Pigment Yellow 65 is paramount for its successful application in coloring biodegradable plastics. These properties dictate its processing behavior, stability, and final appearance in the polymer matrix.
| Property | Value | Source |
| Chemical Name | 2-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [6] |
| C.I. Name | Pigment Yellow 65 | [4] |
| CAS Number | 6528-34-3 | [4] |
| Molecular Formula | C18H18N4O6 | [4] |
| Molecular Weight | 386.36 g/mol | [4] |
| Melting Point | 236 - 240 °C | |
| Heat Resistance | Up to 180 °C | [8] |
| Density | 1.33 - 1.6 g/cm³ | [4] |
| Oil Absorption | 35-45 g/100g | [4] |
| Light Fastness (1-8) | 6 | [4] |
| Acid Resistance (1-5) | 5 | [4] |
| Alkali Resistance (1-5) | 5 | [4] |
Regulatory Considerations: Compliance with EN 13432
EN 13432 Maximum Heavy Metal Concentrations
| Element | Maximum Concentration (mg/kg dry matter) |
| Zinc (Zn) | 150 |
| Copper (Cu) | 50 |
| Nickel (Ni) | 25 |
| Cadmium (Cd) | 0.5 |
| Lead (Pb) | 50 |
| Mercury (Hg) | 0.5 |
| Chromium (Cr) (total) | 50 |
| Molybdenum (Mo) | 1 |
| Selenium (Se) | 0.75 |
| Arsenic (As) | 5 |
| Fluorine (F) | 100 |
Source: Based on EN 13432:2000 standard.
Experimental Workflow for Coloring Biodegradable Plastics
The successful incorporation of Pigment Yellow 65 into biodegradable plastics involves a systematic workflow, from material selection and masterbatch preparation to compounding and final product evaluation.
Caption: Experimental workflow for coloring biodegradable plastics.
Protocols
Protocol 1: Masterbatch Preparation of Pigment Yellow 65
Objective: To prepare a concentrated masterbatch of Pigment Yellow 65 in a biodegradable polymer carrier for subsequent compounding.
Materials:
-
Pigment Yellow 65 powder (pre-dried at 80°C for 2 hours)
-
Biodegradable polymer carrier resin (e.g., PLA, PBS) in pellet form (pre-dried according to manufacturer's recommendations)
-
Dispersing agent (e.g., stearic acid, waxes) (optional, typically 1-5% of pigment weight)
Equipment:
-
High-speed mixer
-
Twin-screw extruder with a high-shear screw configuration
-
Strand pelletizer
-
Ventilated hood
Procedure:
-
Pre-mixing: In the high-speed mixer, blend the Pigment Yellow 65 powder, biodegradable polymer carrier, and dispersing agent (if used) for 5-10 minutes to achieve a homogenous "salt-and-pepper" mixture. A typical masterbatch formulation contains 20-40% pigment by weight.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. The processing temperature should be kept as low as possible to minimize thermal degradation of the biodegradable polymer, while ensuring complete melting and dispersion of the pigment. A starting point for PLA would be a profile ranging from 170°C to 190°C. For PBS, a range of 120°C to 140°C is recommended.
-
Feed the pre-mixed material into the extruder at a consistent rate.
-
The screw speed should be optimized to ensure good dispersion without excessive shear, which could degrade the polymer. A typical range is 200-400 rpm.
-
-
Pelletization: The extruded strands are cooled in a water bath and then fed into the pelletizer to produce masterbatch pellets.
-
Drying: The resulting masterbatch pellets should be thoroughly dried before storage or further use to prevent hydrolytic degradation.
Protocol 2: Compounding and Production of Colored Biodegradable Plastic
Objective: To produce a colored biodegradable plastic compound by diluting the masterbatch with virgin polymer.
Materials:
-
Pigment Yellow 65 masterbatch pellets (pre-dried)
-
Virgin biodegradable polymer (PLA, PHA, or PBS) pellets (pre-dried)
Equipment:
-
Twin-screw extruder
-
Strand pelletizer or a direct-shaping die (e.g., for film extrusion)
Procedure:
-
Blending: Physically blend the masterbatch pellets with the virgin polymer pellets to achieve the desired final pigment concentration (typically 0.5-5% by weight).
-
Extrusion:
-
Set the extruder temperature profile appropriate for the specific biodegradable polymer being used.
-
Feed the blend into the extruder.
-
Melt, mix, and extrude the compound into strands for pelletizing or directly into the desired shape (e.g., film).
-
-
Final Product Formation: The colored pellets can then be used in standard polymer processing techniques such as injection molding, film extrusion, or 3D printing, using parameters suitable for the specific biodegradable polymer.
Characterization and Quality Control
Rigorous testing is essential to validate the quality and performance of the colored biodegradable plastic.
Colorimetric Analysis
The color of the final product should be quantitatively assessed using a spectrophotometer or colorimeter to measure the CIE Lab* color space values. This ensures color consistency and batch-to-batch reproducibility.
Thermal and Mechanical Properties
The incorporation of pigments can potentially affect the thermal and mechanical properties of the polymer.[9] Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and tensile testing should be employed to evaluate any changes in melting temperature, thermal stability, tensile strength, and elongation at break.
Biodegradability and Compostability Testing
This is the most critical validation step. The final colored plastic must be tested according to the full scope of EN 13432, which includes:
-
Chemical Characterization: Analysis of heavy metal content.
-
Biodegradation: Measurement of the conversion of organic carbon to carbon dioxide under controlled composting conditions. At least 90% of the organic carbon must be converted to CO2 within 180 days.[2][5][6]
-
Disintegration: Assessing the physical breakdown of the material in a pilot-scale composting test. After 12 weeks, no more than 10% of the original mass should remain on a 2 mm sieve.[2][5][6]
-
Ecotoxicity: Evaluating the effect of the resulting compost on plant growth.
Migration Testing
For applications involving food contact, migration testing is mandatory to ensure that no harmful substances from the pigment or the plastic migrate into the food.[10] This is typically performed using food simulants under specific time and temperature conditions as outlined in regulations such as EU Regulation 10/2011.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Color Dispersion (Specks, Streaks) | Inadequate mixing, poor masterbatch quality, incompatible dispersing agent. | Increase screw speed during extrusion, improve pre-mixing, use a compatible dispersing agent, or use a higher quality masterbatch. |
| Color Shift or Fading | Thermal degradation of the pigment or polymer, processing temperature too high. | Lower the processing temperature profile, reduce residence time in the extruder, ensure proper drying of materials. |
| Brittleness of Final Product | Polymer degradation due to excessive shear or temperature, high pigment loading. | Reduce screw speed, lower processing temperature, decrease pigment concentration. |
| Failure to Meet Biodegradation Standards | Presence of non-compostable additives, inhibitory effect of the pigment on microbial activity. | Ensure all components of the formulation are certified compostable. Conduct ecotoxicity tests on the pigment itself. |
Conclusion
Pigment Yellow 65 offers a promising avenue for coloring biodegradable plastics, enabling the production of aesthetically pleasing and functional sustainable products. However, its successful implementation hinges on a scientifically rigorous approach. This includes careful material selection, precise control over processing parameters to prevent thermal degradation, and comprehensive testing to ensure compliance with compostability standards and other regulatory requirements. By following the protocols and guidelines outlined in this document, researchers and developers can confidently explore the use of Pigment Yellow 65 in their biodegradable plastic formulations, contributing to the advancement of sustainable materials.
References
- European Committee for Standardization. (2000). EN 13432: Packaging - Requirements for packaging recoverable through composting and biodegradation - Test scheme and evaluation criteria for the final acceptance of packaging.
-
Precise Color. (n.d.). China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. Retrieved from [Link]
-
Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN. Retrieved from [Link]
-
Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 65. Retrieved from [Link]
-
Nature-Pack. (n.d.). CERTIFICATION Requirements of the EN 13432 standard. Retrieved from [Link]
-
Shijiazhuang Leayoo Chemicals Co., Ltd. (n.d.). Pigment Yellow 65. UL Prospector. Retrieved from [Link]
-
PMC - NIH. (2024, July 25). Sustainability in the Development of Natural Pigment-Based Colour Masterbatches and Their Application in Biopolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biodegradation of some textile azo dyes by newly lactic acid bacterial isolates and detection of plasmid/s- associated for degradation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved from [Link]
-
ResearchGate. (n.d.). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Maximum heavy metal content of packaging material and whole packaging from EN 13432 Annex A.1.[11]. Retrieved from [Link]
-
ResearchGate. (n.d.). Yellowing Mechanisms of Epoxy and Vinyl Ester Resins under Thermal, UV and Natural Aging Conditions and Protection Methods | Request PDF. Retrieved from [Link]
-
COWELL EXTRUSION. (2024, July 26). Comprehensive Guide to Color Masterbatch Extruder. Retrieved from [Link]
-
Cowin Extrusion. (n.d.). Application of Color Masterbatch. Retrieved from [Link]
-
Eurofins India. (n.d.). Migration Testing of Food Contact Materials | Ensuring Safety. Retrieved from [Link]
-
PMS Injection Molding. (2023, October 23). Polybutylene Succinate (PBS). Retrieved from [Link]
-
CrownPigment. (n.d.). Pigment Yellow 65. Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Review on Biodegradation of Poly(Lactic Acid) in Soil, Compost, Water, and Wastewater Environments: Incorporating Mathematical Modeling Perspectives. Retrieved from [Link]
-
RevPart. (n.d.). Plastic Colorants Guide for Injection Molded Parts. Retrieved from [Link]
-
Agro & Chemistry. (2018, November 6). Using biobased PBS for injection molding. Retrieved from [Link]
-
Granula AG. (n.d.). PLA masterbatch. Retrieved from [Link]
-
SY Chemical Co., Ltd. (n.d.). Pigment Yellow 65. Retrieved from [Link]
-
PMC - NIH. (2024, July 10). Enzymatic degradation of polylactic acid (PLA). Retrieved from [Link]
-
European Commission. (n.d.). Packaging waste. Retrieved from [Link]
-
First Color. (n.d.). [MATERIAL SAFETY DATA SHEET(MSDS)]. Retrieved from [Link]
-
Cowin Extrusion. (n.d.). Color Masterbatch Extruder. Retrieved from [Link]
-
Pigment Directory. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests. Retrieved from [Link]
-
RIVM. (n.d.). Heavy metals in packaging. Retrieved from [Link]
-
Ink World magazine. (2026, January 20). The 2026 Pigment Report. Retrieved from [Link]
-
MDPI. (2021, November 20). Extrusion and Injection Molding of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) (PHBHHx): Influence of Processing Conditions on Mechanical Properties and Microstructure. Retrieved from [Link]
-
ManufacturingTomorrow. (2018, May 8). How Colorants Affect Plastic Characteristics. Retrieved from [Link]
-
Frontiers. (n.d.). State of the art on biodegradability of bio-based plastics containing polylactic acid. Retrieved from [Link]
-
Scribd. (n.d.). Certificate of Analysis - Metals in Paint | PDF | Science. Retrieved from [Link]
-
Sudarshan Chemical Industries Limited. (n.d.). Retrieved from [Link]
-
Foresight. (2024, December 19). Italy Concludes Evaluation of Pigment Yellow 65. Retrieved from [Link]
-
Nuoxin New Materials (Shandong) Co., Ltd. (n.d.). PLA Masterbatch Factory_Manufacturer_Supplier. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradability of poly(lactic acid) (PLA)/lactic acid (LA) blends using anaerobic digester sludge. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Technical Guide: Pigment Yellow 65 (Permanent Yellow RN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the organic pigment commonly known by the trade name "Permanent Yellow RN," which is chemically identified as Pigment Yellow 65 (CI 11740). While this pigment exhibits desirable properties such as high lightfastness and stability in various media, this guide will critically analyze its characteristics in the context of cosmetic and personal care product formulation. The primary focus will be on its physicochemical properties, established industrial uses, and a determinative review of its regulatory status and the associated toxicological data for cosmetic applications. The explicit aim is to provide researchers and formulators with the necessary information to make informed, scientifically sound, and regulatory-compliant decisions regarding its potential use.
Identification and Physicochemical Properties
"this compound" is a trade name for a monoazo pigment. Based on chemical databases and supplier information, this name is most consistently associated with C.I. Pigment Yellow 65 .
-
INCI Name: Not established, as it is not an approved cosmetic ingredient in major jurisdictions. If approved, it would likely be CI 11740 .
-
Chemical Name: 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide[1].
-
Chemical Class: Monoazo Pigment.
The inherent properties of a colorant are critical to its function and stability in a given formulation. Pigment Yellow 65 possesses characteristics that make it a robust pigment for industrial applications; however, these do not automatically qualify it for cosmetic use.
| Property | Value / Description | Source(s) |
| Colour Index (CI) Name | Pigment Yellow 65 | [2][3] |
| CI Number | 11740 | [2][3] |
| CAS Number | 6528-34-3 | [2][3] |
| EINECS Number | 229-419-9 | [2][3] |
| Molecular Formula | C₁₈H₁₈N₄O₆ | [1][2] |
| Molecular Weight | 386.36 g/mol | [1][2] |
| Appearance | Yellow to dark orange solid powder. | [1][2] |
| Shade | Reddish yellow. | [3] |
| Light Fastness (Scale 1-8) | 6 | [2][3] |
| Heat Resistance | ~160-180 °C | [2][3] |
| Water Resistance | 5 (Excellent) | [2] |
| Oil Resistance | 5 (Excellent) | [2] |
| Acid Resistance | 5 (Excellent) | [3] |
| Alkali Resistance | 5 (Excellent) | [3] |
| Solubility | Insoluble in water (1.9 μg/L at 25℃); slightly soluble in chloroform. As a pigment, it is intended to be dispersed, not dissolved. | [1] |
Established Industrial (Non-Cosmetic) Applications
The primary utility of Pigment Yellow 65 is derived from its stability and color strength in non-cosmetic systems. It is widely used in:
-
Paints and Coatings: Including water-based decorative paints, solvent-based paints, and industrial coil coatings[3]. Its high hiding power and resistance to environmental factors are advantageous here.
-
Printing Inks: Utilized in water-based inks due to its good dispersibility and fastness properties[3][4].
-
Other Uses: It also finds application in the coloring of rubber, latex, and certain cultural and educational supplies[2].
These applications underscore the pigment's inherent stability but do not provide the necessary safety validation for direct, leave-on application to human skin.
Regulatory Status and Implications for Cosmetic Use
This is the most critical section for any formulator or researcher. A colorant's inclusion in a cosmetic formulation is strictly governed by national and regional regulatory bodies.
As of the date of this document, Pigment Yellow 65 (CI 11740) is NOT an approved colorant for use in cosmetic products in the European Union or the United States.
-
European Union: The list of colorants allowed in cosmetic products is detailed in Annex IV of the EU Cosmetics Regulation (EC) No 1223/2009. A thorough review of this annex confirms that CI 11740 is not listed . Therefore, its use in cosmetics is prohibited in the EU market[5][6][7].
-
United States: The U.S. Food and Drug Administration (FDA) regulates color additives used in food, drugs, and cosmetics. Each color additive must be explicitly listed and approved under 21 CFR Parts 73, 74, and 82 for its intended use. CI 11740 is not on the list of FDA-approved color additives for cosmetic use [8].
-
Other Regions: A review of a draft list of colorants for cosmetic products in China also shows the absence of CI 11740 in the categories for general cosmetic use[9].
Causality and Trustworthiness: The absence of this pigment from these positive lists is a definitive indicator of its regulatory status. It is not a matter of it being "untested"; rather, it has not undergone the rigorous safety and toxicological evaluation required for cosmetic approval or has failed to meet the necessary standards. Placing a product on the market containing an unapproved colorant is a serious compliance violation. Researchers must prioritize globally recognized and approved ingredients to ensure product safety and legality.
Toxicological Profile and Safety Assessment
The available toxicological data for Pigment Yellow 65 and related pigments is derived from industrial chemical safety assessments, not from studies designed to evaluate cosmetic use.
-
General Toxicity: Material Safety Data Sheets (MSDS) for the related Pigment Yellow 17 indicate that it may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract upon prolonged or repeated contact in its powdered form[10].
-
Dermal Safety Gap: Critically, there is a lack of published, authoritative studies on the specific endpoints required for cosmetic safety assessment. These include:
-
Dermal absorption: The extent to which the pigment or its potential metabolites can penetrate the skin.
-
Skin irritation and corrosion: Standardized patch testing to evaluate irritancy potential.
-
Skin sensitization: Assays to determine allergenic potential (e.g., Local Lymph Node Assay).
-
Phototoxicity: Evaluation of adverse reactions upon exposure to UV light.
-
Genotoxicity and Carcinogenicity: While some data exists for related diarylide pigments suggesting non-bioavailability of certain carcinogenic precursors, this cannot be extrapolated to Pigment Yellow 65 without specific studies.
-
Technical Formulation & Dispersion Workflow (A Theoretical Perspective)
While Pigment Yellow 65 is not approved for cosmetic use, understanding the process of incorporating an insoluble pigment is a valuable scientific exercise. Should a similar, approved pigment be used, the following workflow would apply. The primary challenge is achieving a fine, homogenous, and stable dispersion to ensure uniform color and prevent agglomeration.
Workflow: Pigment Dispersion for Cosmetic Emulsions
Caption: General workflow for incorporating an insoluble pigment into a cosmetic emulsion.
Causality in Dispersion:
-
Wetting/Dispersion Agent: A low-viscosity, non-polar carrier like Caprylic/Capric Triglyceride is chosen to wet the surface of the hydrophobic pigment particles, displacing air and reducing the initial energy required for dispersion[11].
-
High-Shear Milling: Mechanical force (e.g., from a three-roll mill or bead mill) is essential to break down pigment agglomerates into primary particles or fine aggregates. This increases the surface area and color strength[12].
-
Stabilization: Dispersing aids adsorb to the pigment surface, creating a steric or electrostatic barrier that prevents the particles from re-agglomerating in the final formulation, which would lead to color shifts, speckling, and poor texture[12][13].
Conclusion and Recommendations for Researchers
The trade name "this compound" predominantly refers to Pigment Yellow 65 (CI 11740) , an organic pigment with robust performance in industrial applications such as paints and inks. However, this technical review concludes with a strong cautionary note for cosmetic scientists and product developers:
-
Regulatory Non-Compliance: Pigment Yellow 65 (CI 11740) is not an authorized colorant for cosmetic products in the European Union and the United States. Its use in formulations intended for these markets is prohibited.
-
Lack of Safety Validation: There is no sufficient, publicly available toxicological dossier to support its safety for dermal applications. The absence of data on skin irritation, sensitization, and absorption precludes its use under the safety standards of the cosmetics industry.
-
Prioritize Approved Ingredients: Researchers and formulators must exclusively use colorants listed in the positive lists of their target markets (e.g., Annex IV of the EU Cosmetics Regulation, FDA's approved list). This is a foundational principle of safe and legal cosmetic development.
This document serves as an authoritative guide grounded in current regulatory and scientific knowledge. Any consideration of "this compound" for cosmetic use should be halted in favor of compliant and demonstrably safe alternatives.
References
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 17. Retrieved from [Link]
-
SY Chemical Co., Ltd. (n.d.). Pigment Yellow 65. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved from [Link]
-
Transparent Yellow 17 Pigment for UV-Cured Coatings – Migration-Free & FDA Compliant. (n.d.). Retrieved from [Link]
-
Precise Color. (n.d.). China Pigment Yellow 17 / CAS 4531-49-1 factory and manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). CN103483915B - Preparation method of pigment yellow 17 emulsion.
-
Food and Drug Administration, Taiwan. (n.d.). List of Colorants in Cosmetic Products. Retrieved from [Link]
-
Food and Drug Administration, Taiwan. (n.d.). List of Colorants in Cosmetic Products (Draft). Retrieved from [Link]
-
European Commission. (n.d.). CosIng - Cosmetics. Retrieved from [Link]
-
CrownPigment. (n.d.). Pigment Yellow 17. Retrieved from [Link]
-
Precise Color. (n.d.). China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. Retrieved from [Link]
-
Cosmeservice. (2025, February 1). EU Cosmetic Regulations Changes – Feb 2025. Retrieved from [Link]
-
FastColours.com. (n.d.). Information on Cosmetic Colours. Retrieved from [Link]
-
European Commission. (n.d.). Cosmetic ingredient database. Retrieved from [Link]
-
chemical-centre.com. (n.d.). Cosmetic Pigment Dispersions. Retrieved from [Link]
-
Foresight. (2024, December 19). Italy Concludes Evaluation of Pigment Yellow 65. Retrieved from [Link]
-
Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 65. Retrieved from [Link]
-
Sensient Cosmetic Technologies. (2024, June 11). The Ultimate Guide to Effective Pigment Dispersions. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2022, June 28). Color Additives and Cosmetics: Fact Sheet. Retrieved from [Link]
-
ACS Publications. (n.d.). Pigments and Their Application as Pickering Emulsion Stabilizers. Retrieved from [Link]
-
PubChem. (n.d.). C.I. Pigment Yellow 1. Retrieved from [Link]
-
Navpad Pigments. (2020, November 1). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
INCI Beauty. (n.d.). List of ingredients. Retrieved from [Link]
-
Applechem. (2022, June 27). How to Get Better Pigment Dispersions for Cosmetics | Blog. Retrieved from [Link]
-
INCIDecoder. (n.d.). How to read an ingredient list. Retrieved from [Link]
-
SY Chemical Co., Ltd. (n.d.). Pigment Yellow 17. Retrieved from [Link]
-
Jackson's Art Supplies. (n.d.). Other Jackson's Pigments - Safety Data Sheet. Retrieved from [Link]
-
COSMILE Europe. (n.d.). CI 71105 – Ingredient. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2021, November 10). Safety Assessment of Basic Yellow 57 as Used in Cosmetics. Retrieved from [Link]
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- 7. Cosmetic ingredient database - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]
- 8. Color Additives and Cosmetics: Fact Sheet | FDA [fda.gov]
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- 13. How to Get Better Pigment Dispersions for Cosmetics | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
Application Notes: Pigment Yellow 65 as a Reference Material in Chemical Analysis
Introduction: The Role of Reference Materials in Analytical Science
In the landscape of chemical analysis, particularly within pharmaceutical and materials science, the integrity of quantitative measurements is paramount. This integrity is fundamentally reliant on the quality and characterization of reference materials. A reference material is a substance of sufficient homogeneity and stability with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. While certified reference materials (CRMs) from national metrology institutes (e.g., NIST) represent the highest level of accuracy and traceability, the use of well-characterized in-house or secondary reference standards is a practical and necessary approach in many research and quality control settings.
Pigment Yellow 65 (PY65), a monoazo arylide pigment, is valued in industrial applications for its vibrant reddish-yellow hue, good lightfastness, and chemical stability.[1] These properties also make it a candidate for use as a reference material in specific analytical applications, such as method development and validation for chromatically similar compounds, calibration of spectrophotometric and chromatographic instruments, and as a quality control check for analytical systems.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and application of Pigment Yellow 65 as a working reference standard in a chemical analysis laboratory. The protocols herein are designed to establish the identity, purity, and potency of a candidate batch of Pigment Yellow 65, thereby ensuring its fitness for purpose as a reliable analytical standard.
Physicochemical Properties of Pigment Yellow 65
A thorough understanding of the physicochemical properties of Pigment Yellow 65 is the foundation for its use as a reference material. These properties inform the selection of analytical techniques, solvent systems, and storage conditions.
| Property | Value | Source(s) |
| Chemical Name | 2-[(4-Methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | [2] |
| Synonyms | C.I. Pigment Yellow 65, Hansa Yellow RN, Fast Yellow RN | [3][4][5] |
| CAS Number | 6528-34-3 | [3] |
| Molecular Formula | C₁₈H₁₈N₄O₆ | [3] |
| Molecular Weight | 386.36 g/mol | [3] |
| Appearance | Reddish-yellow powder | [2][6] |
| Melting Point | Approx. 239 °C | [6] |
| Solubility | Insoluble in water. Limited solubility in organic solvents like xylene. | [2][7] |
| Lightfastness | Good to Excellent | [6][8] |
| Chemical Stability | Good resistance to acids and alkalis. | [6][9] |
Qualification of Pigment Yellow 65 as a Working Reference Standard
Before a batch of Pigment Yellow 65 can be used as a reference standard, it must undergo a rigorous qualification process to confirm its identity and determine its purity. The following protocols outline a best-practice approach to this qualification.
Workflow for Qualification
Caption: Workflow for the qualification of Pigment Yellow 65 as a reference standard.
Protocol 1: Identity Confirmation via UV-Visible Spectroscopy
Principle: The UV-Visible spectrum of a compound is characteristic of its electronic structure. This method confirms the identity of the Pigment Yellow 65 candidate material by comparing its absorption spectrum to that of a previously authenticated sample or literature data.
Materials:
-
Pigment Yellow 65 candidate material
-
Dimethylformamide (DMF), spectroscopic grade
-
Class A volumetric flasks and pipettes
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the Pigment Yellow 65 candidate material and transfer it to a 100 mL volumetric flask.
-
Dissolve the material in a small amount of DMF and then dilute to volume with DMF. Mix thoroughly. This is the stock solution.
-
Pipette 5.00 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with DMF. Mix thoroughly. This is the working solution.
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 600 nm to 300 nm.
-
Use DMF as the blank to zero the instrument.
-
Record the UV-Vis spectrum of the working solution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Compare the obtained spectrum with a reference spectrum. The shape of the spectrum and the λmax values should be consistent.
-
Protocol 2: Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The resulting spectrum serves as a molecular "fingerprint" for identity confirmation.
Materials:
-
Pigment Yellow 65 candidate material
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Calibrated FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry the KBr powder to remove moisture.
-
Weigh approximately 1-2 mg of the Pigment Yellow 65 candidate material and 100-200 mg of KBr.
-
Grind the mixture in a mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to the die of a hydraulic press and press under vacuum to form a transparent or semi-transparent pellet.
-
-
FTIR Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the FTIR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the wavenumbers of characteristic absorption bands (e.g., N-H stretch, C=O stretch, aromatic C-H bends, N=N stretch).
-
Compare the obtained spectrum with a reference spectrum of Pigment Yellow 65. The positions and relative intensities of the absorption bands should match.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a UV detector, impurities can be detected and quantified relative to the main Pigment Yellow 65 peak. The purity is often determined by the area percent method.
Materials:
-
Pigment Yellow 65 candidate material
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
-
Calibrated HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Wavelength of maximum absorbance determined in Protocol 1.
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Pigment Yellow 65 candidate material into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of ACN and water, or DMF if necessary, ensuring compatibility with the mobile phase). Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Record the chromatogram for a sufficient time to elute all potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Pigment Yellow 65 using the area percent method:
-
Purity (%) = (Area of PY65 Peak / Total Area of All Peaks) x 100
-
-
The assigned purity value should be the average of at least three independent determinations.
-
Application: Use of Qualified Pigment Yellow 65 in Quantitative Analysis
Once qualified, the Pigment Yellow 65 working standard can be used for various analytical purposes. The following is an example protocol for its use in the quantification of an analyte in a sample matrix by external standard calibration.
Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using a qualified Pigment Yellow 65 reference standard.
Protocol 4: Quantification of an Analyte by HPLC with External Standardization
Objective: To determine the concentration of an analyte (structurally similar to PY65) in a sample using a calibration curve prepared from the qualified Pigment Yellow 65 working standard.
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh an appropriate amount of the qualified Pigment Yellow 65 working standard (e.g., 25.0 mg).
-
Quantitatively transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the HPLC mobile phase diluent. This is the Stock Standard Solution. The concentration should be calculated using the assigned purity value (e.g., Concentration = (Weight x Purity) / Volume).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Stock Standard Solution to prepare a series of at least five calibration standards spanning the expected concentration range of the analyte in the sample.
-
-
Preparation of Sample Solution:
-
Extract or dissolve the sample in a suitable solvent to bring the analyte concentration within the range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the calibration standards and the sample solution(s) onto the HPLC system using the same chromatographic conditions as in Protocol 3 (or a method validated for the specific analyte).
-
-
Data Processing and Calculation:
-
Construct a calibration curve by plotting the peak area of Pigment Yellow 65 versus the known concentration for each calibration standard.
-
Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should typically be ≥ 0.995.
-
Determine the concentration of the analyte in the prepared sample solution by interpolating its peak area into the calibration curve equation.
-
Calculate the final concentration of the analyte in the original sample by accounting for all dilution factors.
-
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The identity confirmation steps (UV-Vis and FTIR) provide orthogonal verification of the material's molecular structure. The HPLC purity method should be validated according to ICH guidelines (or equivalent) for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the purity assignment. The use of a well-defined and qualified reference standard is the cornerstone of a trustworthy analytical system, ensuring that results are accurate, reproducible, and defensible.
References
- Pigment Yellow 65; Pigment yellow 65 Physical and Chemical Properties. HUPC GLOBAL CHEMICAL.
- PIGMENT YELLOW 65. Ataman Kimya.
- Pigment yellow 65 - Corimax Yellow RN. Zeya Chemicals.
- Pigment Yellow 65 SDS, 6528-34-3 Safety Data Sheets. ECHEMI.
- Pigment Yellow 65 | 6528-34-3. ChemicalBook.
- DuraPaint®6165 Pigment Yellow 65. Fineland Chem.
- MSDS PIGMENT YELLOW 65. Qingdao Sanhuan Colorchem CO.,LTD.
- [MATERIAL SAFETY DATA SHEET(MSDS)]. First Color.
- Pigment Yellow 65 MSDS. Zeya Chemicals.
- Pigment Yellow 65. SY Chemical Co., Ltd.
- Pigment Yellow 65. worldofchemicals.com.
- China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. Precise Color.
- Pigment Yellow 65. Hangzhou Epsilon Chemical Co.,Ltd.
- Pigment Yellow 65 by Shanghai Honor Industrial Co., LTD. Paint & Coatings.
- Pigment Yellow 65. Advaitya Dye Chem - SpecialChem.
- PIGMENTS AND ASTM STANDARDS. A Pigment of Your Imagination.
- 2665 Hansa Yellow 65 Resistance Properties Product Characteristics Physical Properties Applications. DCL Corporation.
Sources
- 1. zeyachem.net [zeyachem.net]
- 2. usp.org [usp.org]
- 3. Physical property reference standards in pharmaceuticals | LGC Standards [lgcstandards.com]
- 4. Pigment Yellow 65 | 6528-34-3 [chemicalbook.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Application Note: USP And EP Visual Color Standards [pharmaceuticalonline.com]
- 7. Ep european pharmacopoeia color standards | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. drugfuture.com [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Photodegradation Pathways of Permanent Yellow RN (C.I. Pigment Yellow 65)
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of Permanent Yellow RN. This guide provides in-depth technical information, troubleshooting protocols, and foundational knowledge to support your experimental work. We have structured this center to address common challenges and provide clarity on the underlying mechanisms of azo dye degradation.
Part 1: Foundational Concepts & FAQs
This section addresses the most common initial questions regarding this compound and its behavior under light exposure.
Q1: What exactly is this compound?
A: this compound, also identified by the Colour Index (C.I.) Name Pigment Yellow 65 , is a monoazo organic pigment. It is chemically known as 2-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide. Key identifiers are:
It is widely used in paints, coatings, and printing inks due to its brilliant reddish-yellow shade and good resistance properties.[2]
Q2: What is the primary mechanism of photodegradation for an azo dye like this compound?
A: The core mechanism of photodegradation for azo dyes is the cleavage of the chromophoric azo bond (–N=N–).[3][4] This bond is susceptible to attack by light, especially UV radiation, and highly reactive chemical species. This cleavage breaks the molecule into smaller, typically colorless aromatic compounds, including various aromatic amines, leading to the visible loss of color (photofading).[3][4][5] The degradation can occur via two main routes:
-
Direct Photolysis: The dye molecule directly absorbs a photon, enters an excited state, and undergoes bond cleavage. This is often less efficient than photocatalysis.
-
Indirect Photocatalysis: A semiconductor photocatalyst (like TiO₂) absorbs photons, generating reactive oxygen species (ROS) that then attack and degrade the dye molecule. This is the most common and effective method studied for dye remediation.[6][7]
Q3: Why is titanium dioxide (TiO₂) so commonly used as a photocatalyst for these experiments?
A: Titanium dioxide (TiO₂) is the most widely used photocatalyst for several key reasons: it is chemically stable, non-toxic, cost-effective, and highly efficient.[8] Its mechanism relies on the generation of an electron-hole pair upon illumination with light of sufficient energy (i.e., greater than its band gap, ~3.2 eV for anatase TiO₂).[6] These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻).[6][9] These ROS are non-selective and can completely mineralize the organic dye into CO₂, water, and inorganic ions.
Part 2: Experimental Design & Protocols
Successfully studying photodegradation requires a well-controlled experimental setup. This section provides a robust protocol and troubleshooting advice for common issues.
Experimental Protocol: Photocatalytic Degradation of this compound using TiO₂
This protocol outlines a standard batch reactor experiment to measure the degradation rate of this compound.
1. Materials & Reagents:
- This compound (Pigment Yellow 65)
- Photocatalyst: Anatase TiO₂ powder
- Deionized (DI) water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Photoreactor with a UV or simulated solar light source (e.g., medium-pressure mercury lamp or Xenon lamp)[10]
- Quartz reaction vessel
- Magnetic stirrer and stir bar
- UV-Vis Spectrophotometer
- Centrifuge or syringe filters (0.22 µm)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in DI water.
- Reaction Setup: In the quartz reaction vessel, add a specific volume of the dye stock solution and dilute with DI water to achieve the desired initial concentration (e.g., 20 mg/L). A typical total volume is 100-500 mL.[6]
- Catalyst Addition: Add the photocatalyst (e.g., TiO₂) at a specific loading (e.g., 0.5 g/L).
- pH Adjustment: Adjust the solution pH to the desired level using dilute HCl or NaOH. For azo dyes with TiO₂, an acidic pH of ~3 is often optimal.[6][11]
- Adsorption Equilibrium (Crucial Control Step): Place the vessel in the photoreactor with the light source off. Stir the suspension in complete darkness for 30-60 minutes.[6][12] This step is critical to allow the dye to adsorb onto the catalyst surface, reaching an equilibrium state.
- Initial Sample (t=0): Take an initial aliquot of the suspension before turning on the light. Immediately centrifuge or filter the sample to remove the TiO₂ particles. This sample represents the concentration after adsorption.
- Initiate Photoreaction: Turn on the light source. Ensure the reactor is cooled to maintain a constant temperature (e.g., 25°C) and prevent thermal degradation.[10]
- Sampling: Collect aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes). Immediately process each sample as in step 6.
- Analysis: Analyze the absorbance of the supernatant of each sample using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.
- Control Experiments: To validate results, always run two controls:
- Direct Photolysis Control: Run the experiment with the dye solution and light, but without the TiO₂ catalyst.
- Adsorption Control: Run the experiment with the dye and TiO₂ in the dark for the full duration.
3. Data Analysis:
- Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration (after the dark phase) and Cₜ is the concentration at time t.[6]
- The reaction kinetics often follow a pseudo-first-order model, which can be plotted as ln(C₀/Cₜ) versus time.[13]
Experimental Workflow Diagram
Caption: Workflow for a typical photocatalytic degradation experiment.
Part 3: Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions & Explanations |
| 1. Low or No Degradation Efficiency | High Initial Dye Concentration: The dye solution is too concentrated, causing an "inner filter" effect where dye molecules absorb the incident light before it can reach and activate the photocatalyst.[3][6][14] | Perform a concentration optimization study. Start with a lower concentration (e.g., 5-10 mg/L) and incrementally increase it. |
| Incorrect pH: The surface charge of TiO₂ and the dye molecule are not optimal for adsorption, which is often a prerequisite for efficient degradation.[3][6] | Optimize the solution pH. For TiO₂, the surface is positively charged at acidic pH (< ~6.5), which favors the adsorption of anionic dyes. Test a range of pH values (e.g., 3, 5, 7, 9).[6] | |
| Inactive or Insufficient Catalyst: The catalyst may be of low quality, have a low surface area, or be used at a suboptimal dose. | Ensure a high-quality (anatase phase) photocatalyst. Perform a catalyst loading study (e.g., 0.1 to 2.0 g/L) to find the optimal concentration. Ensure the catalyst is well-dispersed using sonication before the experiment. | |
| Presence of Scavengers: The experimental medium (e.g., impure water) may contain ions or organic matter (like alcohols) that consume the generated hydroxyl radicals, preventing them from attacking the dye.[6][14] | Use high-purity deionized water and analytical grade reagents.[3] | |
| 2. Inconsistent or Non-Reproducible Results | Fluctuating Light Source/Temperature: Variations in lamp intensity or reactor temperature between experiments will directly affect the reaction kinetics.[3] | Use a stabilized power supply for your lamp and a temperature-controlled water bath or cooling jacket for the reactor. Monitor lamp output periodically. |
| Poor Catalyst Dispersion: If the catalyst is not uniformly suspended, the active surface area available for reaction will vary, leading to inconsistent results. | Use consistent and adequate magnetic stirring. It is highly recommended to sonicate the catalyst suspension for 5-10 minutes before starting the dark adsorption phase to break up agglomerates. | |
| Inconsistent Sample Preparation: Small variations in initial concentration, pH, or catalyst loading can lead to significant differences in results. | Use calibrated pipettes and balances. Prepare a large batch of stock solution to be used for a series of experiments.[3] | |
| 3. Significant Color Loss in the Dark | Strong Adsorption: The dye molecule has a high affinity for the catalyst surface and is being removed from the solution via adsorption, not degradation. | This is an expected result, not an error. Quantify it by calculating the percentage of dye removed during the dark phase. The true photodegradation efficiency should be calculated using the concentration after the dark phase (t=0) as the initial concentration. |
Part 4: Mechanistic Insights & Influencing Factors
The Photocatalytic Degradation Pathway
The degradation of this compound via photocatalysis is a complex process driven by ROS. The key steps are illustrated below.
Caption: Mechanism of photocatalytic degradation of an azo dye.
-
Photoexcitation: A photon strikes the TiO₂ particle, exciting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺).[6]
-
ROS Formation:
-
Dye Degradation: The highly oxidative •OH radicals are the primary species responsible for attacking the this compound molecule, leading to the cleavage of the azo bond and subsequent breakdown into smaller intermediates and eventual mineralization.[6]
Summary of Key Experimental Parameters
| Parameter | General Effect on Degradation Rate | Rationale & Key Insights |
| Initial Dye Concentration | Decreases with increasing concentration | Higher concentrations block light from reaching the catalyst (inner filter effect).[6][14] The reaction kinetics may follow the Langmuir-Hinshelwood model, indicating that surface adsorption is a key step.[6][9] |
| pH | Highly dependent; often optimal in acidic range (e.g., pH 3) for TiO₂ | pH alters the surface charge of the catalyst and the speciation of the dye, critically affecting the adsorption-desorption equilibrium.[6][11][15] |
| Catalyst Loading | Increases to an optimum, then may decrease | An optimal loading provides maximum active sites. Too high a concentration can increase turbidity, scattering light and reducing efficiency. |
| Light Intensity | Increases with increasing intensity (up to a plateau) | A higher photon flux generates more electron-hole pairs, increasing the rate of ROS formation.[3] |
| Addition of H₂O₂ | Can significantly increase the rate | Hydrogen peroxide acts as an additional source of •OH radicals and is an efficient electron scavenger, preventing e⁻/h⁺ recombination.[6][14] |
| Presence of Anions | Varies; SO₄²⁻ and Cl⁻ may increase, while CH₃COO⁻ and HCO₃⁻ may decrease | Ions can interact with the catalyst surface or act as radical scavengers, either inhibiting or, in some cases, promoting the degradation process.[6][11] |
Advanced Analysis: Identifying Byproducts
While UV-Vis spectrophotometry is excellent for monitoring color removal, it does not provide information on the degradation byproducts. To fully understand the degradation pathway, more advanced techniques are required:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary technique used to separate and identify the intermediate aromatic compounds formed during degradation.[5]
-
Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organically bound carbon in a sample. A decrease in TOC over time indicates that the dye is being fully mineralized to CO₂ rather than just being transformed into other organic intermediates.[15]
References
-
Alahiane, S., Qourzal, S., El Ouardi, M., Abaamrane, A., & Assabbane, A. (2014). Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. American Journal of Analytical Chemistry, 5, 445-454. [Link]
-
Daneshvar, N., Salari, D., & Khataee, A. R. (2004). Photocatalytic Degradation of Reactive Yellow in Batch and Continuous Photoreactor Using Titanium Dioxide. ResearchGate. [Link]
-
Pisu, F. A., Ricci, P. C., Porcu, S., Carbonaro, C. M., & Chiriu, D. (2022). Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. Materials, 15(15), 5533. [Link]
-
Khan, M. S., et al. (2022). Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2. Nanomaterials, 12(15), 2649. [Link]
-
Wang, Y., et al. (2023). Enhanced Photocatalytic Degradation Efficiency Enabled by Flower-like BiVO4 Microspheres Constituted of Nanosheets. Molecules, 28(13), 5178. [Link]
-
Alahiane, S., Qourzal, S., El Ouardi, M., Abaamrane, A., & Assabbane, A. (2014). Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. ResearchGate. [Link]
-
Qingdao Sanhuan Colorchem CO.,LTD. This compound-P. [Link]
-
Iqbal, M., et al. (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. Catalysts, 14(7), 522. [Link]
-
Długosz, O., & Szostak, K. (2019). Experimental setup for photocatalytic degradation. ResearchGate. [Link]
-
Sapawe, N., et al. (2012). Photodegradation of reactive golden yellow r dye catalyzed by effective titania (TiO2). ResearchGate. [Link]
-
Al-Musawi, T. J., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461. [Link]
-
Riaz, N., et al. (2020). Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters. Environmental Science and Pollution Research, 27, 7046-7059. [Link]
-
Ataman Kimya. PIGMENT YELLOW 65. [Link]
-
Vanhoenacker, G., David, F., & Sandra, P. (2011). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System. Agilent Technologies. [Link]
-
Alahiane, S., Qourzal, S., El Ouardi, M., Abaamrane, A., & Assabbane, A. (2014). Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. Scientific Research Publishing. [Link]
-
Zhang, Y., et al. (2025). The design of an innovative experiment on the photocatalytic degradation of organic dyes in water. Journal of Physics: Conference Series. [Link]
Sources
- 1. This compound-P-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 2. specialchem.com [specialchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Pigment Yellow 65 Technical Support Center: A Guide to Overcoming Agglomeration and Dispersion Challenges
Welcome to the Technical Support Center for Pigment Yellow 65 (PY65). This resource is designed for researchers, scientists, and formulation professionals to navigate and resolve common challenges related to the agglomeration and dispersion of this monoazo pigment. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Here we address the most common initial inquiries regarding the handling and properties of Pigment Yellow 65.
Q1: What are the primary chemical and physical properties of Pigment Yellow 65 that influence its dispersion?
Pigment Yellow 65 is a monoazo pigment known for its brilliant reddish-yellow shade, good lightfastness, and resistance to solvents, acids, and alkalis. However, its dispersion behavior is significantly influenced by its particle characteristics. Commercial grades of PY65 often consist of relatively coarse particles with a specific surface area of approximately 6 to 20 m²/g.[1] While this contributes to excellent hiding power, the inherent van der Waals forces and surface energy can lead to the formation of strong agglomerates.[2][3] One source notes that Pigment Yellow 65 particles can be relatively hard, which may necessitate higher energy input during dispersion.[4]
Q2: What are the initial signs of poor dispersion of Pigment Yellow 65 in my formulation?
Poor dispersion manifests in several ways that can compromise the final quality of your product. These signs include:
-
Color Inconsistency: Variations in color strength and shade between batches.
-
Lack of Gloss: A dull or uneven surface finish in coatings and inks.
-
Speckling or Streaking: Visible, undispersed pigment particles in the final film.
-
Insufficient Hiding Power: The coating fails to adequately cover the substrate.
-
Flocculation: The formation of loose clusters of pigment particles after dispersion, which can lead to color shifts and reduced stability.[5]
-
Sedimentation: Settling of pigment particles over time, potentially forming a hard cake at the bottom of the container.
Q3: Is Pigment Yellow 65 more suitable for water-based or solvent-based systems?
Pigment Yellow 65 is versatile and used in both water-based and solvent-based formulations, including decorative paints, industrial coatings, and inks.[6][7] However, the approach to dispersion will differ significantly. In aqueous systems, the high surface tension of water presents a challenge for wetting the organic pigment particles, making the selection of appropriate wetting agents crucial.[8] For solvent-based systems, compatibility between the pigment surface, the solvent, and the binder is key to achieving a stable dispersion.[9]
Troubleshooting Guide: From Agglomeration to Stable Dispersion
This section provides a systematic approach to diagnosing and solving common dispersion issues with Pigment Yellow 65.
Issue 1: Inadequate Wetting of Pigment Powder
Symptoms:
-
Pigment powder clumps on the surface of the liquid.
-
High levels of dust during handling.
-
Difficulty in forming a homogenous slurry during the initial mixing phase.
Root Cause Analysis: The initial and most critical step in dispersion is the wetting of the pigment particles, which involves replacing the air on the pigment's surface with the liquid medium.[10] Organic pigments like PY65 can be hydrophobic, leading to poor wetting, especially in aqueous systems.[8]
Solutions:
-
Selection of an Appropriate Wetting Agent:
-
Mechanism: Wetting agents are surfactants that reduce the surface tension between the solid pigment and the liquid vehicle, facilitating penetration of the liquid into the agglomerates.[11]
-
Recommendation: For aqueous systems, consider non-ionic surfactants with a low to medium Hydrophilic-Lipophilic Balance (HLB). For solvent-based systems, the choice will depend on the polarity of the solvent.
-
Protocol:
-
Start with the recommended dosage of the wetting agent from the technical data sheet.
-
Add the wetting agent to the liquid vehicle and mix thoroughly before introducing the pigment.
-
Gradually add Pigment Yellow 65 under low shear to ensure uniform wetting.
-
-
-
Solvent Selection (for solvent-based systems):
-
Mechanism: The solvent's polarity should be compatible with the pigment's surface chemistry to promote wetting.
-
Recommendation: While PY65 has good general solvent resistance, ensure the chosen solvent has a surface tension that is favorable for wetting the pigment.
-
Issue 2: Poor Deagglomeration and Particle Size Reduction
Symptoms:
-
Low color strength and transparency.
-
Presence of coarse particles in the final dispersion, as measured by a Hegman gauge.
-
Poor film smoothness and gloss.
Root Cause Analysis: After wetting, mechanical energy is required to break down the pigment agglomerates into smaller aggregates and primary particles.[10] Insufficient energy input or an inefficient milling process will result in a coarse dispersion.
Solutions:
-
Optimize the Mechanical Dispersion Process:
-
Mechanism: High-shear dispersers (dissolvers) and mills (e.g., bead mills, ball mills) apply shear and impact forces to break down agglomerates.[12]
-
Recommendations:
-
High-Shear Disperser: Ensure the blade diameter is approximately one-third of the tank diameter and the blade is positioned correctly.[13] Operate at a tip speed that creates a vortex without drawing excessive air into the mill base.
-
Bead Mill: The choice of bead size and material is critical. Smaller beads are more effective for breaking down finer particles. Zirconium oxide beads are a common choice.[14] The optimal bead loading and milling time will need to be determined experimentally.
-
-
Experimental Protocol for Optimizing Milling:
-
Prepare a pre-mix by incorporating PY65 into the liquid vehicle with wetting and dispersing agents using a high-shear disperser.
-
Transfer the pre-mix to a bead mill.
-
Mill the dispersion, taking samples at regular intervals (e.g., 30, 60, 90, 120 minutes).
-
Analyze each sample for particle size distribution (e.g., using a Hegman gauge or laser diffraction) and color strength.
-
Plot particle size and color strength against milling time to determine the optimal processing time.
-
-
Issue 3: Flocculation and Long-Term Instability
Symptoms:
-
Loss of color strength and gloss upon storage.
-
Increase in viscosity over time.
-
Color change when the coating is rubbed (rub-out test).[5]
Root Cause Analysis: Once the pigment particles are dispersed, they have a natural tendency to re-agglomerate into loose clusters called flocculates due to attractive forces.[15] This is prevented by the adsorption of a dispersing agent onto the pigment surface, which provides a stabilizing barrier.
Solutions:
-
Selection of an Effective Dispersing Agent:
-
Mechanism: Dispersing agents provide either steric or electrostatic stabilization. Steric stabilization involves long polymer chains that create a physical barrier, while electrostatic stabilization relies on like charges repelling each other.[11] For solvent-based systems, steric stabilization is the primary mechanism. In aqueous systems, both can be employed.
-
Recommendation for PY65 (a monoazo pigment):
-
Aqueous Systems: Polymeric dispersants with anchoring groups that have a high affinity for the pigment surface are often effective. A combination of an anionic dispersant for electrostatic stabilization and a non-ionic dispersant for steric hindrance can be beneficial.[5]
-
Solvent-Based Systems: High molecular weight polymeric dispersants are generally preferred for their robust steric stabilization.
-
-
Determining Optimal Dispersant Dosage:
-
Prepare a series of dispersions with varying concentrations of the dispersing agent.
-
Measure the viscosity of each dispersion.
-
Plot viscosity as a function of dispersant concentration. The optimal dosage typically corresponds to the point of minimum viscosity.[16]
-
-
-
Binder and Solvent Compatibility:
-
Mechanism: The binder and solvent can influence the stability of the dispersion. Some components in the formulation can displace the dispersant from the pigment surface, leading to flocculation.[17] The binder itself can also contribute to stabilization.[18][19]
-
Recommendation: Ensure that the chosen binder system is compatible with the dispersing agent and does not interfere with its function. When tinting a base paint, be mindful of potential incompatibilities between the colorant dispersion and the base.
-
Data Summary and Visualization
Table 1: Key Properties of Pigment Yellow 65
| Property | Value/Description | Impact on Dispersion |
| Chemical Class | Monoazo | Surface chemistry influences dispersant selection. |
| Specific Surface Area | 6 - 20 m²/g[1] | Lower surface area may require less dispersant but can indicate harder-to-disperse primary particles. |
| Heat Stability | ~140-180 °C[7][20] | Relevant for applications involving high-temperature curing. |
| Solvent Resistance | Good | Offers flexibility in solvent selection, but compatibility with the entire system is crucial. |
| Acid/Alkali Resistance | Good | Stable in a range of pH conditions, but extreme pH can affect dispersant performance. |
Diagrams for Conceptual Understanding
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
// Nodes Agglomerates [label="Initial State:\nPigment Agglomerates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wetting [label="Step 1: Wetting\n(Surfactant Action)", fillcolor="#FBBC05", fontcolor="#202124"]; Deagglomeration [label="Step 2: Deagglomeration\n(Mechanical Energy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Step 3: Stabilization\n(Dispersant Adsorption)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StableDispersion [label="Desired Outcome:\nStable Dispersion", fillcolor="#F1F3F4", fontcolor="#202124"]; Flocculation [label="Potential Issue:\nFlocculation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Agglomerates -> Wetting [label=" Add Liquid Vehicle\n+ Wetting Agent"]; Wetting -> Deagglomeration [label=" Apply Shear/Impact"]; Deagglomeration -> Stabilization [label=" Add Dispersing Agent"]; Stabilization -> StableDispersion; Deagglomeration -> Flocculation [label=" Insufficient\nStabilization", style=dashed, color="#EA4335"]; } end_dot Caption: The three critical stages of achieving a stable pigment dispersion.
References
- Classic Solvents. (n.d.). Wetting & Dispersing Agents.
- Indovinya. (n.d.). The importance of wetting and dispersant surfactants in the dispersion process.
- ChemPoint. (n.d.). Wetting Agents & Stabilizers for Pigment Dispersions.
- Nouryon. (n.d.). Colorants – dispersants and wetting agents for pigments.
- SpecialChem. (2025, July 8). Dispersing Agents: How to Select the Right Grade for Coatings?
- Texochem Industries. (2023, June 11). How to Select Dispersing Agents?
- Google Patents. (n.d.). EP1709122A1 - Preparation of yellow pigment.
- Allan Chemical Corporation. (2025, October 26). Key Factors for Stable Effect Pigment Formulations.
- The Science Behind Pigment Dispersion: Understanding the Mechanism. (n.d.).
- Patzelt, M. (2025, August 10). Effects of pigment dispersion and flocculation on coatings.
- ResearchGate. (2025, August 5).
- PCI Magazine. (2016, April 4). The Role of Surfactants in Aqueous Pigment Dispersion.
- Hockmeyer. (2021, August 24). How to Generate Effective Immersion Mill Pigment Dispersion Results.
- UL Prospector. (n.d.). Pigment Yellow 65.
- BioResources. (n.d.). Influence of PVA and CMC on the properties of pigment coating colors and their effects on curtain stability.
- ACS Publications. (n.d.). Synergistic Effect of Binary Surfactant Mixtures in Two-Phase and Three-Phase Systems.
- BYK. (n.d.). Pigment dispersion and flocculation.
- 15 Common Challenges in Grinding Paint Pigments and How to Solve Them. (n.d.).
- ChemBK. (2024, April 9). Pigment Yellow 65.
- Hockmeyer. (2023, September 20). How Proper Milling Techniques Increase Pigment Yield.
- ResearchGate. (2025, August 6). Color InkJet Dispersions Utilizing Synergists as Dispersants.
- DCL Corporation. (2020, April 1). 2665 Hansa Yellow 65.
- Agbo, C. (2018, June 3). A Review on the Mechanism of Pigment Dispersion. Semantic Scholar.
- Ataman Kimya. (n.d.). PIGMENT YELLOW 65.
- Longchang Chemical. (2024, November 7). What are the 15 technical issues of pigments for coatings?
- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 65.
- Polywill. (2025, August 9). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings.
- Agbo, C., et al. (2017, December 8). A Review on the Mechanism of Pigment Dispersion.
- Tri-Art Mfg. (n.d.). Mulling It Over: Contemporary Pigment Grinding.
- Agbo, C., Jakpa, W., Sarkodie, B., Boakye, A., & Fu, S. (2018). A Review on the Mechanism of Pigment Dispersion. Journal of Dispersion Science and Technology.
- Fineland Chem. (n.d.). DuraPaint®6165 Pigment Yellow 65.
- Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN.
- RSC Publishing. (n.d.).
- PubMed. (n.d.). Effect of synergists on organic pigment particle charging in apolar media.
- Lankem. (2021, September 13). Flocculation.
- Acta IMEKO. (2024, September 20). Artificial aging of monoazo and isoindoline yellow pigments.
- SpecialChem. (n.d.).
- Abdul Satapa, N. A. B. (2013, February 21).
- Hilaris Publisher. (2021, February 17). The Role Of Binders And Its Chemistry In Textile Pigment Printing.
- Lubrizol. (n.d.). The Differences in Dispersing Pigments in Inks and Coatings.
- Zeya Chemicals. (2011, April 13). Pigment yellow 65 TDS.
- MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
- MDPI. (2022, August 11). Degradation of CdS Yellow and Orange Pigments: A Preventive Characterization of the Process through Pump–Probe, Reflectance, X-ray Diffraction, and Raman Spectroscopy.
- American Coatings Association. (n.d.). Pigment Dispersion I, The Basics.
- American Coatings Association. (n.d.). Comparison of Methods to Assess Pigment Dispersion.
- ResearchGate. (2023, October 6). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
- Elementis. (n.d.). Dispersing agents for pigment dispersions & colorants.
- Chemical Dynamics, LLC. (2021, October 21). How to Stabilize Color Pigment Performance in Liquid Systems.
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- 8. The importance of wetting and dispersant surfactants in the dispersion process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
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- 19. researchgate.net [researchgate.net]
- 20. Pigment Yellow 65 - SY Chemical Co., Ltd. [sypigment.com]
Technical Support Center: Permanent Yellow RN (Pigment Yellow 65) Compatibility Guide
Welcome to the Technical Support Center for Permanent Yellow RN (C.I. Pigment Yellow 65). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound with various polymer binders. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your formulations.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries about this compound, providing a quick reference for its fundamental properties and applications.
Q1: What is this compound?
This compound is a monoazo organic pigment, chemically identified as 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butyramide.[1] It is known for its bright, reddish-yellow shade and is widely used in various applications due to its good lightfastness, weather resistance, and chemical stability.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | Pigment Yellow 65 |
| C.I. Number | 11740 |
| CAS Number | 6528-34-3 |
| Molecular Formula | C₁₈H₁₈N₄O₆ |
| Molecular Weight | 386.36 g/mol |
| Appearance | Reddish-yellow powder |
| Oil Absorption | 25-65 g/100g |
| Heat Resistance | 150 °C |
Q2: In which polymer binder systems is this compound typically used?
This compound is a versatile pigment recommended for a range of binder systems, including:
-
Water-based systems: Such as latex paints and water-based inks.[3]
-
Solvent-based systems: Including industrial and decorative paints.[3]
-
Plastics: It is frequently used in PVC, rubber, polypropylene (PP), and polyethylene (PE).[2]
Q3: What are the key performance characteristics of this compound?
This compound is valued for its:
-
High Opacity: It provides excellent hiding power.[2]
-
Good Lightfastness: It demonstrates good resistance to fading when exposed to light, particularly in full shades.[2]
-
Weather Resistance: It maintains its color and stability in outdoor applications.[1]
-
Solvent and Chemical Resistance: It shows good resistance to solvents, acids, and alkalis.[3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered when incorporating this compound into polymer formulations.
Issue 1: Poor Dispersion and Agglomeration
Symptoms:
-
Specks or streaks in the final product.
-
Low color strength or inconsistent color.
-
Rough surface finish.
Causality: Poor dispersion occurs when pigment particles are not adequately separated and wetted by the polymer binder, leading to clumps or agglomerates. This can be due to incompatible surface energies between the pigment and the binder, improper mixing, or incorrect formulation of additives.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor pigment dispersion.
Experimental Protocol: Assessing Dispersion Quality
This protocol is based on the principles outlined in ASTM D1210 for determining the fineness of dispersion.[5][6]
Objective: To quantitatively assess the degree of pigment dispersion in a liquid binder system.
Materials:
-
Hegman gauge (fineness of grind gauge)
-
Scraper blade
-
Pigment-binder dispersion sample
-
Solvent for cleaning
Procedure:
-
Place the Hegman gauge on a flat, non-slip surface.
-
Ensure the gauge and scraper are clean.
-
Pour a sample of the pigment-binder dispersion at the deep end of the gauge's channel.
-
Hold the scraper with both hands and draw it down the length of the gauge at a steady pace.
-
Immediately view the gauge at a low angle to observe where the pigment particles or streaks appear.
-
The fineness of grind is the point on the scale where a significant number of coarse particles are observed.
-
Record the Hegman value and compare it against your product's specifications.
Issue 2: Color Shift or Fading
Symptoms:
-
The final color is different from the expected shade.
-
The color fades over time, especially when exposed to light or heat.
Causality: A color shift can occur due to the interaction of the pigment with other components in the formulation or degradation under environmental stress. For instance, some organic pigments can exhibit crystal instability in the presence of certain organic solvents, leading to a red shade shift. Fading is often due to photodegradation from UV exposure.[7] In polyurethane systems, yellowing can be caused by the oxidation of the polymer backbone, which is accelerated by UV light.[8][9]
Troubleshooting and Mitigation Strategies:
-
Binder Compatibility: Ensure the chosen binder is compatible with monoazo pigments. For polyurethane systems prone to yellowing, consider using aliphatic isocyanates over aromatic ones and incorporating UV stabilizers and antioxidants.[8]
-
Heat Stability: this compound has a heat stability of around 150°C.[2] For applications requiring higher processing temperatures, pre-testing the thermal stability is crucial.
-
Lightfastness: While this compound has good lightfastness, for applications requiring very high durability, consider adding UV absorbers to the formulation.
Experimental Protocol: Evaluating Lightfastness
This protocol is a simplified version based on ASTM D4303 for accelerated weathering.[10]
Objective: To assess the resistance of a pigmented polymer to color change upon exposure to a controlled light source.
Materials:
-
Xenon arc weathering chamber
-
Spectrocolorimeter
-
Prepared samples of the pigmented polymer
-
Control samples stored in the dark
Procedure:
-
Prepare several identical samples of the pigmented polymer film or plaque.
-
Measure the initial color of each sample using a spectrocolorimeter, recording the CIE Lab* values.
-
Place half of the samples in the xenon arc chamber. The other half should be stored in a dark, room-temperature environment as controls.
-
Expose the samples to a defined cycle of light and humidity as specified in ASTM D4303.[10]
-
At predetermined intervals, remove a sample from the chamber and measure its color.
-
Calculate the color difference (ΔE*) between the exposed samples and the controls.
-
A higher ΔE* indicates a greater color change and lower lightfastness.
Issue 3: Bleeding and Migration
Symptoms:
-
Color from the pigmented polymer transfers to an adjacent material upon contact.
-
The color "blooms" to the surface of the plastic over time.
Causality: Bleeding is the migration of pigment out of a polymer matrix.[11] This is more common in plasticized polymers where the plasticizer can facilitate pigment mobility. The choice of pigment and its solubility in the system are key factors.
Troubleshooting and Prevention:
-
Pigment Selection: While this compound generally has good bleed resistance, it's essential to test it in your specific formulation, especially in highly plasticized systems like flexible PVC.
-
Formulation Adjustments: Reducing the amount of migratory additives can help.
-
Barrier Coats: In some applications, a clear topcoat can be used to prevent migration.
Experimental Protocol: Bleed Resistance Test
This protocol is adapted from the principles of ASTM D279 and EN 14469-4.[12][13]
Objective: To determine the tendency of a pigment to migrate from a colored polymer to a white contact material.
Materials:
-
A cured sample of the polymer colored with this compound.
-
A sample of unpigmented, white polymer (e.g., plasticized PVC).
-
A laboratory oven.
-
A weight to ensure firm contact between the samples.
-
A gray scale for assessing staining.
Procedure:
-
Cut a small piece of the colored polymer sample and the white polymer sample to the same size.
-
Place the colored sample on a flat surface and place the white sample on top of it.
-
Put a weight on top of the samples to ensure intimate contact.
-
Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours).
-
After the specified time, remove the assembly from the oven and allow it to cool.
-
Separate the samples and visually assess the degree of staining on the white sample using a gray scale. A rating of 5 indicates no bleeding, while a rating of 1 indicates severe bleeding.
Polymer Binder Compatibility Overview
This section provides a general overview of the compatibility of this compound with common polymer binders. It is crucial to perform specific testing for your unique formulation.
Table 2: Compatibility of this compound with Various Polymer Binders
| Polymer Binder | Compatibility Notes | Potential Issues | Recommended Testing |
| Acrylics (Water-Based) | Generally good compatibility. Often used in latex paints.[2] | Flocculation if not properly dispersed. Can be sensitive to pH changes. | Dispersion (Hegman), Color Acceptance |
| Polyurethanes (Solvent-Based) | Good compatibility, but the polyurethane chemistry is critical. | Potential for yellowing of the binder itself, which can affect the final color. | Lightfastness (ASTM D4303), Chemical Resistance |
| Epoxies | Good compatibility. Used in industrial coatings and flooring. | Can affect cure times. Adhesion may be impacted by pigment loading. | Adhesion (ASTM D3359), Cure Time Analysis |
| Polyesters (Unsaturated) | Generally compatible, used in gelcoats and composites. | High processing temperatures can be a concern for heat stability. | Heat Stability, Bleed Resistance in SMC/BMC |
| Vinyls (PVC) | Widely used in both rigid and flexible PVC. | Bleeding can be an issue in highly plasticized formulations. | Bleed Resistance (EN 14469-4) |
Workflow for New Formulation Development:
Caption: A systematic approach for developing new formulations.
References
-
Troubleshooting 12 Acrylic Pour Problems. Fluid Texture Art. [Link]
-
ASTM D3015-95 - Standard Practice for Microscopical Examination of Pigment Dispersion in Plastic Compounds. ASTM International. [Link]
-
ASTM Lightfastness Testing for Oil Paints. Just Paint. [Link]
-
ASTM D4303 test lightfastness of colorants. Micom Laboratories. [Link]
-
Testing of Pigments for Plastics. Aquaterra. [Link]
-
ASTM D279-02 - Standard Test Methods for Bleeding of Pigments. ASTM International. [Link]
-
Lightfastness. Wikipedia. [Link]
-
Lightfastness and ASTM Explained. Nova Color. [Link]
-
D 4303 – 03 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. ASTM International. [Link]
-
Pigments and extenders - Testing of colouring materials in plasticized polyvinyl chloride (PVC-P) - Part 4: Determination of bleeding of colouring materials SS-EN 14469-4:2004. Svenska institutet för standarder, SIS. [Link]
-
PIGMENT YELLOW 65. Ataman Kimya. [Link]
-
Pigment yellow 65 - Corimax Yellow RN. Zeya Chemicals. [Link]
-
How Colour Influences UK Polyurethane Industrial Coatings. Independent Paint Supplies. [Link]
-
Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. Polywill. [Link]
-
Ask Dr. Nick: Bleed-Out of Pigment. Association of Rotational Molders. [Link]
-
Epoxy Coating Adhesion: Science Behind Strong Bonds. NSPC Insights. [Link]
-
ISO 787/16-1986. iTeh Standards. [Link]
-
ISO 787-1-1982 General test methods for pigments and fillers - Part 1. Lonroy Equipment. [Link]
-
INTERNATIONAL STANDARD ISO 787-25. [Link]
-
Solving color acceptance problems in decorative paints. Elementis. [Link]
-
ISO 787-25:1993. iTeh Standards. [Link]
-
ISO Standards For Paints and Driers. Scribd. [Link]
-
Lumps, Bumps, and Clumps: Solving Common Acrylic Pouring Problems. [Link]
-
China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. Precise Color. [Link]
-
ASTM D1210 Standard Test Method for Fineness of Dispersion of Pigment Vehicle Systems with Hegman Type Gage. [Link]
-
Problem of Floating Color and Blooming of Paint Pigments. Industry News. [Link]
-
How to ensure the color stability of the cured product with polyurethane curing agent?. Blog. [Link]
-
What are the effects of pigments and additives on the adhesion of coatings?. Blog. [Link]
-
Pigment Yellow 65. SY Chemical Co., Ltd. [Link]
-
Yellow Polyester/Epoxy Pigment for tinting resin. Fibre Glast. [Link]
-
How to alleviate polyurethane yellowing?. Partners in Chemicals. [Link]
-
ASTM D1210-1996 Standard Test Method for Determination of Dispersion Fineness of Pigment-Paint Systems. Lonroy Equipment. [Link]
-
PU Remains Brightly Colored as New! Challenge and Solution to Polyurethane Gas Fading. [Link]
-
Modification of epoxy resins for improvement of adhesion: A critical review. ResearchGate. [Link]
-
How to improve the adhesion of epoxy coating on steel substrate? Which factor affects?. [Link]
-
ASTM D4451-02(2021) - Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing. ASTM International. [Link]
-
Stop yellowing of PU. Partners in Chemicals. [Link]
-
ASTM D1208-96(2019) - Standard Test Methods for Common Properties of Certain Pigments. ASTM International. [Link]
-
Sudarshan Chemical Industries Limited. [Link]
Sources
- 1. zeyachem.net [zeyachem.net]
- 2. DuraPaint®6165 Pigment Yellow 65 | Fineland Chem [finelandchem.com]
- 3. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color [precisechem.com]
- 4. polywill.com [polywill.com]
- 5. laboratuar.com [laboratuar.com]
- 6. lonroy.com [lonroy.com]
- 7. Lightfastness - Wikipedia [en.wikipedia.org]
- 8. partinchem.com [partinchem.com]
- 9. partinchem.com [partinchem.com]
- 10. micomlab.com [micomlab.com]
- 11. admin.heubach.com [admin.heubach.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Standard - Pigments and extenders - Testing of colouring materials in plasticized polyvinyl chloride (PVC-P) - Part 4: Determination of bleeding of colouring materials SS-EN 14469-4:2004 - Svenska institutet för standarder, SIS [sis.se]
"Pigment Yellow 65" impurities and their effect on performance
Welcome to the technical support center for Pigment Yellow 65 (C.I. 11740). This guide is designed for researchers, scientists, and formulation chemists to diagnose and resolve performance issues related to impurities in Pigment Yellow 65 (PY65). As a monoazo pigment, the performance of PY65 is intrinsically linked to its purity and physical form, which are controlled during and after its synthesis. This document provides in-depth troubleshooting advice, analytical protocols, and a foundational understanding of how impurities impact final application performance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the application of Pigment Yellow 65. Each answer explores the potential root causes, with a focus on the role of impurities, and provides a logical path to resolution.
Q1: Why does my Pigment Yellow 65 dispersion show a significant color shift towards a duller, redder shade, especially in solvent-based systems?
This is a classic issue often related to pigment recrystallization or "blooming". Pigment Yellow 65, while having generally good lightfastness, can exhibit poor crystal stability in the presence of certain organic solvents, a phenomenon often accelerated by heat.
Primary Causes:
-
Residual Starting Materials or Intermediates: The manufacturing process involves the diazotization of 4-Methoxy-2-nitrobenzenamine and its subsequent coupling with N-(2-methoxyphenyl)-3-oxobutanamide.[1][2] The presence of unreacted coupling component can act as a plasticizer, promoting pigment particle swelling and recrystallization, leading to a shade shift.
-
Improper Finishing/Recrystallization: High-performance pigments undergo a "finishing" step where the crude pigment is treated with heat in a solvent or water/solvent mixture.[3] This process grows the crystals to an optimal size and purifies the pigment. An incomplete or poorly optimized finishing process can leave the pigment in a less stable crystalline state, making it susceptible to solvent attack.
-
Particle Size Distribution: A very fine particle size, while initially providing high color strength, also presents a higher surface area and surface energy. This makes the particles more prone to dissolution and reprecipitation (Ostwald ripening) in aggressive solvents, leading to crystal growth and a shift to a more opaque, reddish, and weaker shade.
Troubleshooting Workflow:
Q2: My final product (e.g., plastic part, coating) shows blooming/migration. What impurity is responsible?
Blooming is the migration of a pigment or additive to the surface of a polymer or coating, forming a crystalline deposit. This is a significant issue for PY65 in some systems, particularly in plasticized PVC or when used in baking enamels.[4]
Primary Causes:
-
Unreacted Starting Materials: Both the diazo component (from 4-Methoxy-2-nitrobenzenamine) and the coupling component (N-(2-methoxyphenyl)-3-oxobutanamide) have much higher solubility in polymer and solvent systems than the final pigment. If present in significant quantities, they can easily migrate to the surface.
-
Low Molecular Weight By-products: Side reactions during synthesis can produce low molecular weight colored species that are more soluble than the target PY65 molecule. These are prime candidates for migration.
-
Incorrect Crystalline Phase (Polymorphism): While not extensively documented for PY65, many organic pigments can exist in different crystalline forms (polymorphs), some of which may be less stable and more soluble, thus more prone to migration.
Corrective Actions:
-
Quantify Extractables: Use Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol) followed by analysis of the extract (see Protocol 1) to determine the level of migrating species.
-
Select a Higher Purity Grade: Pigment grades designed for plastics applications often undergo more rigorous purification to remove soluble impurities.
-
Review Processing Temperatures: Excessive heat can sometimes cause thermal degradation of the pigment, creating smaller, more soluble molecules that can then migrate. PY65 has limited heat stability, often cited around 140-160°C.[5][6]
Q3: The viscosity of my water-based paint formulation increased dramatically after adding Pigment Yellow 65. What is the cause?
Unexpected viscosity changes in aqueous systems often point to the presence of water-soluble inorganic impurities, specifically salts.
Primary Causes:
-
Residual Inorganic Salts: The synthesis of azo pigments involves acids, bases, and salts (e.g., sodium nitrite, hydrochloric acid, sodium hydroxide).[7] If the final pigment cake is not washed thoroughly, residual salts like sodium chloride or sodium sulfate remain.
-
High Electrical Conductivity (EC): These salts dissolve in the water phase of the paint, increasing the electrical conductivity of the dispersion.[6][8] This can disrupt the electrostatic stabilization mechanisms of associative thickeners and other additives, leading to flocculation of the pigment particles and a sharp increase in viscosity.
Troubleshooting Steps:
-
Measure the Pigment's EC: Prepare a 10% aqueous slurry of the dry pigment powder and measure its electrical conductivity. Compare this value to the technical data sheet (TDS) specification. A high EC value (e.g., >600 µS/cm) is indicative of high salt content.[8]
-
Test for Soluble Matter: Perform a quantitative analysis of water-soluble matter in the pigment (see Protocol 2). High levels (e.g., >1.5%) confirm the presence of impurities.[6][8]
-
Consult Supplier: Discuss the issue with your pigment supplier. They may offer a "low-conductivity" or "salt-free" grade specifically designed for water-based systems.
Analytical & Purification Protocols
To empower researchers in their troubleshooting, this section provides detailed, step-by-step methodologies for identifying impurities and improving pigment quality.
Protocol 1: Determination of Organic Impurities by HPLC
This protocol provides a framework for identifying and quantifying unreacted starting materials and organic by-products in a Pigment Yellow 65 sample.
Objective: To separate and quantify potential organic impurities.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg each of analytical standards for 4-Methoxy-2-nitrobenzenamine and N-(2-methoxyphenyl)-3-oxobutanamide.
-
Dissolve in a known volume (e.g., 100 mL) of acetonitrile or a suitable solvent to create stock solutions.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the Pigment Yellow 65 powder into a 50 mL volumetric flask.
-
Add approximately 40 mL of a strong solvent in which the impurities are soluble but the pigment is sparingly soluble (e.g., Dimethylformamide - DMF).
-
Sonicate the mixture for 30 minutes to extract the impurities.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble pigment particles. The filtrate is now ready for injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD) set at a wavelength suitable for the impurities (e.g., 254 nm and 330 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for the starting materials in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the amount of each impurity using the calibration curve generated from the standards.
-
Protocol 2: Measurement of Water-Soluble Matter & Electrical Conductivity
This is a critical quality control test for pigments intended for aqueous applications.
Objective: To quantify the level of ionic impurities.
Methodology:
-
Slurry Preparation:
-
Weigh 10.0 g of the Pigment Yellow 65 powder into a clean 250 mL beaker.
-
Add 100 mL of deionized water.
-
Stir the suspension with a magnetic stirrer for 1 hour at room temperature.
-
-
Electrical Conductivity (EC) Measurement:
-
Calibrate a conductivity meter according to the manufacturer's instructions.
-
Insert the conductivity probe into the stirred suspension.
-
Record the stable reading in microsiemens per centimeter (µS/cm).
-
-
Water-Soluble Matter Determination:
-
Filter the slurry from step 1 through a pre-weighed, dry filter paper (e.g., Whatman No. 1) using a Büchner funnel.
-
Collect the clear filtrate in a clean flask.
-
Wash the pigment cake on the filter paper with two additional 25 mL portions of deionized water, adding the washings to the filtrate.
-
Transfer the entire filtrate to a pre-weighed, dry evaporating dish.
-
Heat the dish in an oven at 105°C until all the water has evaporated and a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again.
-
-
Calculation:
-
Water-Soluble Matter (%) = [(Weight of dish + residue) - (Weight of dish)] / (Initial weight of pigment) * 100
-
Data Summary Table
The following table summarizes typical specification limits for Pigment Yellow 65 and the performance impact if these limits are exceeded.
| Parameter | Typical Limit | Consequence of Exceeding Limit |
| Moisture Content | ≤ 2.0%[6][8] | Inaccurate batch weighing, potential for microbial growth. |
| Water Soluble Matter | ≤ 1.5%[6][8] | Viscosity instability, flocculation in water-based systems. |
| Electrical Conductivity | ≤ 600 µS/cm[8] | Disruption of stabilizer packages in paints and inks. |
| Oil Absorption | 30-50 ml/100g[8][9] | Affects dispersibility and formulation rheology. |
| Heat Stability | 140-160 °C[5][6] | Color change, degradation, and migration in plastics/coatings. |
Conclusion
The performance of Pigment Yellow 65 is not solely defined by its primary chemical structure but is heavily influenced by the presence of residual impurities from its synthesis. Unreacted starting materials, inorganic salts, and undesirable by-products can lead to a host of issues, including color shifts, migration, and formulation instability. By employing a systematic troubleshooting approach grounded in analytical chemistry, researchers can effectively diagnose these problems, leading to improved product quality and performance. When encountering persistent issues, collaboration with the pigment manufacturer is crucial to source a grade with the purity and physical properties optimized for your specific application.
References
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved from Ataman Kimya website.
-
CymitQuimica. (n.d.). CAS 6528-34-3: Pigment Yellow 65. Retrieved from CymitQuimica website.[10]
-
Guidechem. (n.d.). Pigment Yellow 65 6528-34-3 wiki. Retrieved from Guidechem website.[11]
-
Xcolor Pigment. (n.d.). Pigment yellow 65|Fast Yellow RN. Retrieved from Xcolor Pigment website.[12]
-
WorldOfDyes. (2012). Pigment Yellow 65. Retrieved from WorldOfDyes website.[1]
-
Zeya Chemicals. (2011). Pigment yellow 65 TDS. Retrieved from Zeya Chemicals website.[5]
-
HUPC CHEMICAL CO.,LTD. (2011). TECHNICAL DATA SHEET Pigment Yellow 65 UN8221. Retrieved from HUPC CHEMICAL CO.,LTD website.[8]
-
Vipul Organics. (n.d.). Suntone™ Pigment Yellow 65 Technical Data Sheet. Retrieved from Vipul Organics website.[9]
-
Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN. Retrieved from Zeya Chemicals website.[2]
-
Precise Color. (n.d.). China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. Retrieved from Precise Color website.[6]
-
Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 65. Retrieved from Hangzhou Epsilon Chemical Co.,Ltd website.[13]
-
Christie, R. M. (2014). Azo Dyes and Pigments. Royal Society of Chemistry.[7]
-
Li, Q., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI.[3]
-
DCL Corporation. (2020). 2665 Hansa Yellow 65 Technical Data Sheet. Retrieved from DCL Corporation website.[4]
Sources
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- 4. pigments.com [pigments.com]
- 5. zeyachem.net [zeyachem.net]
- 6. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color [precisechem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. union-pigment.com [union-pigment.com]
- 9. vipulorganics.com [vipulorganics.com]
- 10. CAS 6528-34-3: Pigment Yellow 65 | CymitQuimica [cymitquimica.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Pigment yellow 65|Fast Yellow RN|CAS No.6528-34-3 [xcolorpigment.com]
- 13. epsilonpigments.com [epsilonpigments.com]
"Permanent Yellow RN" leaching and migration from polymer substrates
<I30_1> ## Technical Support Center: Troubleshooting Permanent Yellow RN Leaching and Migration from Polymer Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of polymer-based materials colored with this compound. Here, we will delve into the root causes of pigment leaching and migration and provide robust, field-tested troubleshooting protocols to ensure the integrity and safety of your experimental outcomes.
Introduction to this compound and Polymer Interactions
This compound, identified by Colour Index (C.I.) Name Pigment Yellow 17, is a disazo-based organic pigment.[1] It is widely utilized across industries for its vibrant greenish-yellow hue and good dispersion properties in various polymers, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC).[1][2][3] However, like many organic colorants, its stability within a polymer matrix is not absolute. The phenomena of leaching (the diffusion of the pigment into a contacting liquid) and migration (the movement of the pigment within the polymer or to its surface) are critical concerns, particularly in applications with stringent purity requirements such as medical devices, food packaging, and pharmaceutical containers.[4][5][6]
This guide will equip you with the foundational knowledge and practical methodologies to diagnose, troubleshoot, and mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound instability.
Q1: What is the fundamental difference between pigment leaching and migration?
A: While often used interchangeably, these terms describe distinct processes. Migration refers to the movement of pigment particles from within the polymer to its surface, a phenomenon often referred to as "blooming," or into an adjacent material in direct contact.[6] Leaching , on the other hand, is the subsequent transfer of the migrated pigment from the polymer surface into a surrounding liquid or solvent. Understanding this distinction is the first step in effective troubleshooting.
Q2: We've observed a yellow tint in our aqueous buffer after incubation with a polypropylene tube colored with this compound. Is this leaching?
A: Yes, this is a classic sign of pigment leaching. This indicates that pigment particles have first migrated to the polymer surface and then dissolved or been suspended in your buffer. The troubleshooting sections below will guide you through a systematic approach to confirm the migrant's identity and address the root cause.
Q3: Can the type of polymer influence the likelihood of leaching and migration?
A: Absolutely. The polymer's chemical structure and physical properties play a pivotal role. For instance, crystalline plastics like polyethylene can be more prone to migration than amorphous plastics due to a looser molecular structure.[7] The presence of additives like plasticizers in PVC can significantly increase pigment migration by creating a more open polymer network.[5][8]
Q4: Are there regulatory standards that govern the migration of pigments from plastics?
A: Yes, several regulatory bodies have established guidelines, particularly for food contact materials. In the European Union, Commission Regulation (EU) No 10/2011 sets out specific migration limits (SMLs) for substances used in plastic food contact materials.[9][10][11] In the United States, the Food and Drug Administration (FDA) regulates colorants for polymers under Title 21 of the Code of Federal Regulations (C.F.R.) Section 178.3297.[12][13] While your application may not be for food contact, these regulations provide an excellent framework for assessing the safety and stability of your materials.
In-Depth Troubleshooting Guides
Issue 1: Visible Discoloration of Contact Solvents (Leaching)
You are observing a yellow discoloration of your experimental solution after it has been in contact with a polymer component colored with this compound.
Caption: Troubleshooting workflow for pigment leaching.
1. Confirmation of Migrant Identity:
-
Objective: To scientifically confirm that the substance in your solvent is indeed this compound or a related degradation product.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection.
-
Sample Preparation:
-
Collect a sample of the discolored solvent.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.[14]
-
-
HPLC Analysis:
-
Inject both the sample and the standard into the HPLC system.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water.
-
Set the UV-Vis detector to the maximum absorbance wavelength for this compound.
-
-
Data Interpretation: Compare the retention time of the peak in your sample to that of the standard. A matching retention time provides strong evidence that the migrant is this compound.
-
2. Evaluation of Environmental and Chemical Stressors:
-
Objective: To determine if experimental conditions are accelerating pigment migration and leaching.
-
Key Factors to Investigate:
-
Temperature: Elevated temperatures increase molecular motion within the polymer, facilitating pigment migration.[8]
-
Solvent Polarity: The polarity of your solvent can influence the solubility of the pigment. Azo pigments may have some solubility in certain organic solvents.
-
pH: Extreme pH values can potentially interact with the pigment's chemical structure.
-
UV Exposure: Prolonged exposure to UV light can lead to the degradation of both the polymer and the pigment, increasing the likelihood of leaching.[15]
-
3. Assessment of Polymer-Pigment Compatibility:
-
Objective: To evaluate if the chosen polymer is the most suitable matrix for this compound under your experimental conditions.
-
Considerations:
-
Polymer Type: As mentioned, crystalline polymers may allow for greater pigment mobility.[7]
-
Additives: The presence of plasticizers, slip agents, or antistatic agents can increase pigment migration.[8][16][17] These additives are designed to "bloom" to the surface and can carry pigment molecules with them.[16]
-
4. Review of Pigment Concentration:
-
Objective: To determine if the concentration of this compound in the polymer is contributing to migration.
-
Principle: Higher pigment concentrations can lead to a supersaturated state within the polymer matrix, especially during cooling after processing.[7][8] This supersaturation is a driving force for migration.[6]
Issue 2: Surface "Blooming" or "Bleeding" (Migration)
You notice a powdery or oily yellow residue on the surface of your polymer component, or color transfer to an adjacent material.
Sources
- 1. specialchem.com [specialchem.com]
- 2. Pigment yellow 17|Fast Yellow 2G|CAS No.4531-49-1 [xcolorpigment.com]
- 3. Pigment Yellow 17 - SY Chemical Co., Ltd. [sypigment.com]
- 4. The Critical Factors of Pigments used in Plastic - Blog [geecolor.com]
- 5. zeyachem.net [zeyachem.net]
- 6. Basic Requirements for Plastic ColorantsâMigration - Industry News [pigmentchemical.com]
- 7. The reasons for pigment precipitation in the plastics industry - Knowledge [dyestuffscn.com]
- 8. Related Properties of Organic Pigments for Plastics - Industry News [pigmentchemical.com]
- 9. scispace.com [scispace.com]
- 10. EU food contact material list (EU) No 10/2011 updated to latest version-Sep 11,2025 [chemradar.com]
- 11. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) [legislation.gov.uk]
- 12. jamesmbrown.co.uk [jamesmbrown.co.uk]
- 13. food-safety.com [food-safety.com]
- 14. Migration study of optical brighteners from polymer packing materials to jam squeeze and fruit drink by spectrofluorimetry and RP-HPLC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. food.gov.uk [food.gov.uk]
- 17. admin.heubach.com [admin.heubach.com]
Pigment Yellow 65 Technical Support Center: A Guide to Understanding and Preventing Color Shift
Welcome to the technical support center for Pigment Yellow 65 (PY 65). This guide is designed for researchers, scientists, and formulation chemists who utilize this vibrant reddish-yellow monoazo pigment in their work. As a seasoned application scientist, I have frequently encountered inquiries regarding the color stability of PY 65 under various processing conditions. This comprehensive resource aims to provide you with the foundational knowledge, troubleshooting protocols, and preventative strategies to ensure the consistent and optimal performance of Pigment Yellow 65 in your applications.
Understanding the Instability of Pigment Yellow 65
Pigment Yellow 65, while offering excellent lightfastness and opacity, is susceptible to color shifts under specific processing conditions.[1] The two primary culprits behind this instability are recrystallization in the presence of organic solvents and thermal degradation .
A notable characteristic of Pigment Yellow 65 is its poor crystal stability in many organic solvents, a phenomenon that is significantly accelerated at temperatures above 40°C (104°F). This instability can lead to a distinct shift towards a redder shade, accompanied by a loss of brightness and a reduction in tinctorial strength. Furthermore, PY 65 exhibits moderate heat stability, with noticeable darkening occurring after 30 minutes at 150°C (302°F). In certain systems, particularly in baking applications, the pigment is also known to "bloom," a phenomenon where it migrates to the surface of the material, forming a fine dust or crystalline layer.
This guide will provide a structured approach to identifying the root cause of color shifts and implementing effective solutions.
Troubleshooting Guide: Diagnosing Color Shifts
When faced with an unexpected color change in your formulation containing Pigment Yellow 65, a systematic approach is crucial. The following sections provide a step-by-step guide to diagnosing the issue.
Question 1: My Pigment Yellow 65 formulation has shifted to a redder shade. What is the likely cause and how can I confirm it?
A shift to a redder hue is a classic indicator of pigment recrystallization. This is particularly common in solvent-based systems, especially if the processing temperature has exceeded 40°C. Recrystallization alters the pigment's particle size and crystal structure, which in turn affects its light-absorbing and scattering properties, resulting in a visible color change.
Caption: Workflow for diagnosing recrystallization of Pigment Yellow 65.
1. X-ray Diffraction (XRD) Analysis to Confirm Crystal Form Change
-
Objective: To definitively identify changes in the crystalline structure of Pigment Yellow 65.
-
Sample Preparation:
-
Isolate the pigment from your formulation. This may involve solvent extraction followed by filtration and drying at a temperature below 40°C.
-
If the pigment is in a solid matrix, carefully scrape a small amount of the colored material from the surface.
-
Gently grind the isolated pigment into a fine powder using an agate mortar and pestle.[2]
-
Mount the powdered sample onto a zero-background sample holder.
-
-
Instrumentation and Analysis:
-
Utilize a powder X-ray diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range of 5° to 50°.
-
Compare the resulting diffraction pattern with that of a reference sample of Pigment Yellow 65 that has not undergone the color shift.
-
-
Interpretation of Results:
-
Significant differences in peak positions and relative intensities between the sample and the reference indicate a change in the crystal lattice, confirming recrystallization.
-
2. UV-Visible (UV-Vis) Spectroscopy for Colorimetric Analysis
-
Objective: To quantify the color shift and provide supporting evidence for recrystallization.
-
Sample Preparation:
-
Prepare a dilute dispersion of the isolated pigment in a suitable solvent (one in which it is poorly soluble to avoid further changes).
-
Alternatively, for solid samples, use a spectrophotometer with a reflectance accessory.
-
-
Instrumentation and Analysis:
-
Interpretation of Results:
3. Microscopy for Visualizing Particle Morphology
-
Objective: To visually inspect for changes in pigment particle size and shape.
-
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology of the pigment particles.
-
Transmission Electron Microscopy (TEM): Allows for the visualization of the internal structure and size of individual pigment particles.
-
-
Sample Preparation:
-
Disperse a small amount of the isolated pigment onto a suitable substrate (e.g., carbon tape for SEM, a TEM grid).
-
-
Interpretation of Results:
-
An increase in the average particle size and a change from an irregular or acicular (needle-like) morphology to a more blocky or crystalline shape are consistent with recrystallization.
-
Question 2: My Pigment Yellow 65 formulation appears darker and duller after processing at high temperatures. What is the cause?
A darkening or dulling of the color, particularly after exposure to temperatures at or above 150°C, is a strong indication of thermal degradation. Unlike recrystallization, which is a physical change, thermal degradation involves the chemical decomposition of the pigment molecule.
Caption: Workflow for diagnosing thermal degradation of Pigment Yellow 65.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To detect changes in the chemical structure of the pigment molecule.
-
Sample Preparation:
-
Isolate the pigment from your formulation as described previously.
-
Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Analysis:
-
Acquire the infrared spectrum of the sample, typically from 4000 to 400 cm⁻¹.
-
Compare the spectrum to that of a reference sample of Pigment Yellow 65.
-
-
Interpretation of Results:
-
Look for changes in the fingerprint region (1800-650 cm⁻¹) . The appearance of new peaks or the disappearance or broadening of existing peaks, particularly those associated with the azo group (-N=N-) and other functional groups in the molecule, can indicate chemical degradation.[7]
-
2. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To quantify the darkening of the pigment.
-
Procedure: Follow the same procedure as for investigating recrystallization.
-
Interpretation of Results:
-
A decrease in the L* value (lightness) and a general decrease in reflectance or transmittance across the visible spectrum are indicative of darkening.
-
Question 3: I am observing a powdery or crystalline deposit on the surface of my finished product containing Pigment Yellow 65. What is this phenomenon and how can I investigate it?
This is a classic example of "blooming," where the pigment migrates to the surface of the polymer or coating. This can be caused by a number of factors, including poor pigment dispersion, incompatibility with the matrix, or the use of excessive processing temperatures.
-
Visual and Microscopic Examination:
-
Carefully observe the surface of the product under good lighting.
-
Use a light microscope or a digital microscope to examine the morphology of the surface deposit. Blooming often appears as a fine, crystalline powder.
-
-
Surface Analysis:
-
Gently remove some of the surface deposit with a swab or a piece of tape.
-
Analyze the removed material using FTIR spectroscopy to confirm its identity as Pigment Yellow 65.
-
-
Cross-Sectional Analysis:
-
If possible, prepare a cross-section of the product and examine it under a microscope. This can help to visualize the pigment distribution within the matrix and confirm if there is a higher concentration of pigment at the surface.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended processing temperatures for Pigment Yellow 65?
To minimize the risk of thermal degradation, it is advisable to keep processing temperatures below 150°C. To prevent solvent-induced recrystallization, processing in solvent-based systems should ideally be carried out at or below 40°C.
Q2: Are there any solvents that are particularly problematic for Pigment Yellow 65?
Q3: How can I prevent blooming of Pigment Yellow 65?
-
Optimize Dispersion: Ensure that the pigment is thoroughly and uniformly dispersed in the matrix. The use of appropriate dispersing agents can be beneficial.
-
Compatibility: Select a binder or polymer system that is compatible with Pigment Yellow 65.
-
Processing Temperature: Avoid excessive processing temperatures that can increase pigment mobility.
-
Formulation Concentration: Do not overload the formulation with pigment.
Q4: Can the color shift of Pigment Yellow 65 be reversed?
Once recrystallization or thermal degradation has occurred, the color shift is generally irreversible. Therefore, prevention is key.
Summary of Key Parameters and Properties
| Property | Value/Observation | Reference |
| Chemical Class | Monoazo | [8] |
| Color Index Name | Pigment Yellow 65 (PY 65) | [1] |
| CAS Number | 6528-34-3 | |
| Shade | Reddish-Yellow | |
| Heat Stability | Darkening observed at 150°C after 30 min | |
| Solvent Stability | Prone to recrystallization above 40°C | |
| Lightfastness | Excellent | [1] |
| Acid Resistance | Good | [8] |
| Alkali Resistance | Good | [8] |
Conclusion
The color stability of Pigment Yellow 65 is intrinsically linked to its processing environment. By understanding the mechanisms of recrystallization and thermal degradation, and by employing the diagnostic and preventative measures outlined in this guide, researchers and formulators can mitigate the risk of undesirable color shifts. A proactive approach, including careful selection of solvents and processing parameters, along with thorough testing, will ensure the consistent and vibrant performance of this versatile pigment.
References
-
Ataman Kimya. PIGMENT YELLOW 65. [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 65. [Link]
-
Precise Color. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. [Link]
-
ASTM International. D2244 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. [Link]
- Google Patents.
-
Mass, J., et al. (2013). SR-FTIR imaging of the altered cadmium sulfide yellow paints in Henri Matisse's Le Bonheur de vivre (1905–6). RSC Publishing. [Link]
-
ResearchGate. The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. [Link]
-
Hooke College of Applied Sciences. Evaluation of Microscopic Analytical Techniques for the Analysis of Artists' Materials. [Link]
-
AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]
-
E. D. Mun. X-ray powder diffraction – a practical guide. [Link]
-
MDPI. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. [Link]
-
Springer Nature. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]
-
MDPI. Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. [Link]
-
ASTM International. Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. [Link]
-
ResearchGate. (PDF) Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. [Link]
-
Micom Laboratories. ASTM D2244 - Test Method for Calculating Color Differences. [Link]
-
Wiley Analytical Science. A Practical Guide for the Preparation of Specimens for X-Ray Fluorescence and X-Ray Diffraction Analysis. [Link]
-
Doc Brown's Chemistry. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. [Link]
-
AWS. Seeing Color: Practical Methods in Pigment Microscopy. [Link]
-
Ejournal UPI. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
-
PubMed Central. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]
-
ResearchGate. Complementary microscopy techniques for surface characterisation of uncoated and mineral pigment coated paper. [Link]
-
PubMed Central. Spectral Features Differentiate Aging-Induced Changes in Parchment—A Combined Approach of UV/VIS, µ-ATR/FTIR and µ-Raman Spectroscopy with Multivariate Data Analysis. [Link]
-
ASTM International. Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. [Link]
-
Paint.org. Confocal Microscopy Techniques for Coatings Research. [Link]
-
Journal of Molecular Liquids. UV-spectral changes for some azo compounds in the presence of different solvents. [Link]
-
University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. [Link]
-
SciSpace. 2D X-ray and FTIR micro-analysis of the degradation of cadmium yellow pigment in paintings of Henri Matisse. [Link]
-
Pigment Directory. Pigment Directory. [Link]
-
Scribd. ASTM D2244 Standard Practice For Calculation of Color Tolerances and Color Differences From Instrumentally Measured Color Coordinates. [Link]
-
ResearchGate. (PDF) Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. [Link]
Sources
- 1. DuraPaint®6165 Pigment Yellow 65 | Fineland Chem [finelandchem.com]
- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 3. store.astm.org [store.astm.org]
- 4. micomlab.com [micomlab.com]
- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 6. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 7. SR-FTIR imaging of the altered cadmium sulfide yellow paints in Henri Matisse's Le Bonheur de vivre (1905–6) – examination of visually distinct degrad ... - Analyst (RSC Publishing) DOI:10.1039/C3AN00892D [pubs.rsc.org]
- 8. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color [precisechem.com]
Navigating the Nuances of Permanent Yellow RN: A Technical Guide to Surface Treatment for Enhanced Performance
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for Permanent Yellow RN. This guide is designed for researchers, scientists, and formulation professionals dedicated to advancing their work with this versatile pigment. Here, we move beyond basic datasheets to provide in-depth, field-proven insights into the surface treatment of this compound, empowering you to overcome common experimental hurdles and unlock its full performance potential. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system.
Clarifying the Identity of "this compound"
In industrial applications, the designation "this compound" most commonly refers to C.I. Pigment Yellow 65 , a monoazo pigment with the CAS number 6528-34-3 .[1][2][3][4] It is characterized by its brilliant reddish-yellow hue and good fastness properties, making it suitable for paints, inks, and plastics.[1][5]
It is crucial to distinguish Pigment Yellow 65 from another common class of pigments, the diarylide yellows, such as C.I. Pigment Yellow 14 (CAS 5468-75-7) . While both are yellow azo pigments, their chemical structures—monoazo versus disazo—dictate significant differences in their properties and responses to surface treatments. This guide will focus primarily on C.I. Pigment Yellow 65, while also addressing methodologies applicable to diarylide yellows where relevant.
Core Principles of Surface Treatment
Untreated organic pigments like this compound exist as agglomerates—hard clusters of primary particles.[6] The primary goal of surface treatment is to break down these agglomerates and stabilize the individual pigment particles within a given medium (e.g., a paint or ink formulation). This process enhances key performance metrics such as color strength, gloss, transparency, and stability.[7][8]
The process of achieving a stable pigment dispersion can be broken down into three critical steps:
-
Wetting: The initial step where air on the surface of the pigment particles is displaced by the liquid medium.
-
Deagglomeration/Separation: The mechanical breakdown of pigment agglomerates into smaller particles.
-
Stabilization: Preventing the newly separated particles from reagglomerating (a phenomenon known as flocculation).[9]
Surface treatments primarily aid in the wetting and stabilization stages.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and formulation of this compound, providing both diagnostic questions and actionable solutions.
Issue 1: Poor Color Development and Low Tinting Strength
-
Symptoms: The final color is weak, washed out, or requires a significantly higher pigment load than anticipated to achieve the target shade.
-
Root Cause Analysis: This is a classic sign of poor dispersion, where pigment agglomerates have not been sufficiently broken down. These large clusters have a smaller effective surface area for interacting with light, leading to reduced color strength.[6]
-
Troubleshooting Steps:
-
Have you optimized your mechanical dispersion energy? High-shear mixing is often required to deagglomerate organic pigments effectively.[10] Experiment with increasing mixing time or intensity.
-
Is your wetting agent appropriate for the pigment's surface polarity? Organic pigments like PY65 can be hydrophobic. For aqueous systems, ensure you are using a wetting agent that can effectively reduce the surface tension between the pigment and water.[11][12]
-
Have you considered a targeted surface treatment? An untreated pigment may not be compatible with your formulation. A surface treatment can modify the pigment's surface to be more receptive to the medium.
-
Issue 2: Flocculation and Viscosity Instability
-
Symptoms: The viscosity of the formulation increases unexpectedly over time, or you observe settling, color shift, or a loss of gloss upon storage.[9]
-
Root Cause Analysis: Flocculation is the re-agglomeration of dispersed pigment particles due to attractive forces. This can be caused by an inappropriate choice or concentration of dispersant, leading to a collapse of the stabilizing barrier.
-
Troubleshooting Steps:
-
Are you using the correct type and amount of dispersant? Dispersants provide stability through either electrostatic repulsion (common in water-based systems) or steric hindrance.[9] The choice of dispersant should be tailored to the pigment's surface chemistry and the formulation's medium.[10] An excess of dispersant can sometimes be as detrimental as too little, leading to increased viscosity.[10]
-
Is there an incompatibility with other formulation components? Interactions between the dispersant and other additives, such as thickeners or resins, can lead to instability.[10]
-
Could a rosin treatment be beneficial? For ink applications, in particular, treating azo pigments with rosin can improve dispersibility and the fluidity of the final product.[13]
-
Issue 3: Poor Weather Fastness and Durability
-
Symptoms: The color fades or shifts upon exposure to UV light and environmental conditions.
-
Root Cause Analysis: While C.I. Pigment Yellow 65 has inherently good lightfastness, its long-term durability can be compromised by environmental factors. The pigment's surface can be a site for photochemical reactions.
-
Troubleshooting Steps:
-
Have you considered an inorganic surface coating? Encapsulating the pigment particles with a thin layer of an inorganic oxide, such as silica or alumina, can significantly improve weather resistance.[9]
-
Is the pigment properly stabilized within the binder system? A well-stabilized dispersion ensures that individual pigment particles are fully encapsulated by the resin, protecting them from direct environmental exposure.
-
Experimental Protocols for Surface Treatment
The following protocols are provided as starting points for laboratory-scale experiments. Optimization will be required based on the specific grade of this compound and the target application.
Protocol 1: General-Purpose Surfactant Adsorption for Improved Wettability
This protocol aims to improve the pigment's compatibility with both aqueous and solvent-based systems by adsorbing a nonionic surfactant onto its surface.
-
Materials:
-
This compound (C.I. Pigment Yellow 65)
-
Nonionic surfactant (e.g., an alkylphenol ethoxylate or a suitable alternative)
-
Deionized water or a compatible solvent
-
High-shear mixer
-
-
Procedure:
-
Prepare a 10-20% (w/w) slurry of this compound in deionized water or the chosen solvent.
-
While mixing at low speed, add the nonionic surfactant. The optimal concentration is typically between 1-5% based on the weight of the pigment.
-
Increase the mixing speed to high shear and process for 30-60 minutes.
-
The resulting slurry can be used directly in a formulation, or the treated pigment can be isolated by filtration, washing, and drying.
-
-
Principle of Action: The surfactant molecules adsorb onto the pigment surface, with their hydrophilic or lipophilic tails extending into the medium, thereby reducing the interfacial tension and facilitating wetting.[13]
Protocol 2: Amine Treatment for Diarylide Yellows (e.g., C.I. Pigment Yellow 14)
This method is particularly effective for diarylide pigments and is known to improve color strength and transparency in printing inks.[8][14]
-
Materials:
-
C.I. Pigment Yellow 14
-
A primary amine (e.g., a fatty alkyl amine or an aromatic amine)
-
An appropriate solvent (if not treating in an aqueous slurry)
-
-
Procedure:
-
An aqueous presscake of the pigment is often used as the starting material.
-
The amine is added to the pigment slurry, and the mixture is heated, often to temperatures above 80°C.
-
The treated pigment is then filtered, washed to remove excess amine, and dried.
-
-
Principle of Action: The amine interacts with the pigment surface, modifying its surface energy and improving its compatibility with ink vehicles. In some cases, a reaction can occur between the amine and the pigment structure, forming a more easily dispersible derivative.[8]
Characterization of Surface-Treated Pigment
To validate the effectiveness of a surface treatment, a combination of analytical techniques should be employed.
| Parameter | Analytical Technique | Purpose |
| Particle Size Distribution | Laser Diffraction | To quantify the reduction in agglomerate size and assess the effectiveness of the deagglomeration process. |
| Surface Morphology | Scanning Electron Microscopy (SEM) | To visually inspect the pigment particles for changes in surface texture and to observe the degree of agglomeration.[15][16] A metal coating is often applied to the sample to improve conductivity for better imaging.[17] |
| Confirmation of Surface Coating | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups of the surface treatment agent on the pigment, confirming its presence.[2][18] For example, the presence of characteristic C-O-C stretches could indicate a polyethylene glycol-based treatment. |
| Colorimetric Properties | Spectrophotometry (CIELAB) | To quantitatively measure changes in color strength (L), shade (a, b*), and transparency. |
| Dispersion Stability | Rheology (Viscosity Measurements) | To assess the stability of the pigment dispersion over time by monitoring changes in viscosity. |
Visualizing the Process
Workflow for Surface Treatment and Characterization
Caption: A flowchart of the surface treatment and subsequent characterization process.
Mechanism of Steric Stabilization
Caption: Steric stabilization prevents flocculation via adsorbed surface layers.
References
-
Ataman Kimya. PIGMENT YELLOW 14. Available at: [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 14. Available at: [Link]
- Google Patents. US4476052A - Azo pigment having improved hiding power and a process for its preparation.
-
SY Chemical Co., Ltd. Pigment Yellow 65. Available at: [Link]
-
ChemBK. Pigment Yellow 65. Available at: [Link]
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ResearchGate. The synthesis characterization of historical novel azo pigments: implications for conservation science. Available at: [Link]
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ChemBK. C.I. Pigment Yellow 14. Available at: [Link]
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Precise Color. China Pigment Yellow 14 / CAS 5468-75-7 factory and manufacturers. Available at: [Link]
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Polywill. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. Available at: [Link]
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PubChem. C.I. Pigment Yellow 14. Available at: [Link]
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Ataman Kimya. PIGMENT YELLOW 65. Available at: [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 65|Hansa Yellow RN|Fast Yellow RN-W. Available at: [Link]
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UL Prospector. C.I. Pigment Yellow 65 by Hangzhou Shine Chemical Co., Ltd. - Paint & Coatings. Available at: [Link]
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Ataman Kimya. PIGMENT YELLOW 65. Available at: [Link]
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Patent 0544495. Improved azo pigment compositions and process for their preparation. Available at: [Link]
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ResearchGate. Enhancement of filtration and dispersion properties of Pigment Yellow 14 via an in situ coating strategy onto ethylene–vinyl acetate wax | Request PDF. Available at: [Link]
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Aidic. Preparation and Surface Modification of Transparent Yellow Iron Oxide Pigment. Available at: [Link]
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MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Available at: [Link]
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Allan Chemical Corporation. Analyzing Dispersion Issues in Effect Pigments. Available at: [Link]
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AZoM. Analyzing Artists' Pigments by Far-Infrared Microspectroscopy. Available at: [Link]
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JCT CoatingsTech. High-Performance Lighent Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Coatings. Available at: [Link]
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wwjmrd. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available at: [Link]
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UL Prospector. Dispersing & Wetting Hydrophobic Pigments & Fillers in Water-Based Paints to Avoid Pigment Flooding & Floating. Available at: [Link]
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ResearchGate. Effect of the sulphonic group position on the properties of monoazo dyes. Available at: [Link]
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MDPI. New Azo Dyes-Based Mg Complex Pigments for Optimizing the Anti-Corrosion Efficiency of Zinc-Pigmented Epoxy Ester Organic Coatings. Available at: [Link]
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ResearchGate. SEM image of the yellow pigment (sample 6#) and the selected area (the boxes) for EDS analysis. Available at: [Link]
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Cambridge Advanced Imaging Centre. SE-imaging - coated samples. Available at: [Link]
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Sch Int J Chem Mater Sci. UV and IR Characterization of Monoazo Disperse Dyes Synthesized from Aminobenzene and its Derivatives. Available at: [Link]
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SpringerLink. Azo pigments: Their history, synthesis, properties, and use in artists' materials. Available at: [Link]
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Technical Support Center: Pigment Yellow 65 in Tattoo Ink and Laser Removal Challenges
This technical support guide is designed for researchers, scientists, and professionals in drug development investigating the complexities of tattoo ink pigments and their laser-based removal. Here, we delve into the specific challenges associated with Pigment Yellow 65 (PY65), a common monoazo pigment in yellow tattoo inks, and provide troubleshooting guidance for experimental laser removal studies.
Frequently Asked Questions (FAQs)
Q1: What is Pigment Yellow 65 (PY65)?
A1: Pigment Yellow 65 (CI 11740) is a synthetic organic monoazo pigment.[1][2] Due to its vibrant reddish-yellow hue, good lightfastness, and solvent resistance, it is widely used in paints, coatings, and, notably, tattoo inks.[1][2][3]
Q2: Why is the laser removal of tattoos containing PY65 challenging?
A2: The challenges in removing yellow pigments like PY65 stem from several factors. Yellow inks tend to reflect more light and have a lower absorption coefficient for commonly used laser wavelengths compared to darker pigments.[4] Additionally, many yellow tattoo inks are mixed with titanium dioxide (TiO₂) to enhance brightness, which significantly complicates laser removal.[5][6][7]
Q3: What is the optimal laser wavelength for targeting PY65?
A3: A frequency-doubled Nd:YAG laser with a wavelength of 532 nm is the most effective choice for targeting yellow pigments like PY65.[5][8] This wavelength is well-absorbed by the pigment, initiating the photothermolysis process required for breaking down the ink particles.[4]
Q4: What are the potential risks associated with the laser removal of PY65?
A4: A primary concern is the generation of potentially hazardous degradation products upon laser irradiation.[5][6][7] Research has indicated that the laser-induced breakdown of PY65 may produce compounds such as benzamide and benzonitrile.[5] Furthermore, allergic reactions to PY65 in tattoos have been reported.[9]
Q5: How does the presence of titanium dioxide (TiO₂) in yellow tattoo inks affect laser removal?
A5: Titanium dioxide poses a significant challenge for several reasons. Firstly, its high refractive index causes substantial light scattering, reducing the amount of laser energy that reaches the target pigment.[9] Secondly, laser irradiation can induce a chemical reduction of titanium dioxide (Ti⁴⁺ to Ti³⁺), leading to a paradoxical darkening of the ink, which can impede further removal.[5]
Troubleshooting Guide for Experimental Laser Removal of PY65
This section provides solutions to common issues encountered during in vitro and in vivo experimental studies on the laser removal of PY65.
Issue 1: Poor or Inconsistent Pigment Fading
Potential Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Laser Wavelength | The principle of selective photothermolysis dictates that the laser wavelength must be strongly absorbed by the target chromophore. For yellow pigments, a 532 nm wavelength is optimal. | Verify that a 532 nm laser is being used. If using a multi-wavelength laser, ensure the correct setting is selected. |
| Inadequate Laser Fluence | Insufficient energy delivery will fail to heat the pigment particles to the point of fragmentation. | Gradually increase the laser fluence (J/cm²) in controlled increments. Monitor for signs of effective fragmentation (e.g., immediate whitening or "frosting" of the target area) and any adverse tissue effects. |
| Presence of Titanium Dioxide (TiO₂) | TiO₂ scatters the laser light and can undergo paradoxical darkening, both of which inhibit the effective breakdown of the target pigment.[5] | Pre-treatment analysis of the ink to determine the presence and concentration of TiO₂ is recommended. If TiO₂ is present, a multi-pass approach with careful monitoring for darkening may be necessary. Consider picosecond lasers, which may be more effective in such cases. |
| Suboptimal Pulse Duration | The pulse duration of the laser is critical for confining the thermal energy to the pigment particle. Picosecond lasers are generally more effective than nanosecond lasers for colored inks due to a more efficient photoacoustic effect.[10][11] | If available, compare the efficacy of a picosecond laser with a nanosecond laser in your experimental setup. The ultra-short pulses of picosecond lasers can shatter pigment particles more effectively with less thermal damage to surrounding tissue. |
Issue 2: Paradoxical Darkening of the Tattoo Ink
Potential Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Titanium Dioxide (TiO₂) Reduction | Laser energy can reduce Ti⁴⁺ to Ti³⁺, which results in a gray or black appearance of the ink.[5] | Immediately cease treatment on the affected area if darkening is observed. Allow a significant healing period (several weeks) before considering re-treatment at a lower fluence. Document the paradoxical darkening as a data point. |
| Iron Oxide Contaminants | Some tattoo inks may contain iron oxides, which can also darken upon laser irradiation.[5] | As with TiO₂, cease treatment and document the event. Elemental analysis of the ink prior to laser studies can help identify the presence of iron oxides. |
Issue 3: Identification and Analysis of Degradation Products
Potential Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Sample Collection and Preparation | Volatile and semi-volatile degradation products can be lost if not collected and handled properly. | For in vitro studies, conduct laser irradiation in a sealed vial and use headspace analysis. For ex vivo or in vivo studies, specialized collection techniques may be required. |
| Lack of a Validated Analytical Method | The identification and quantification of unknown degradation products require a robust and sensitive analytical method. | Develop and validate a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of potential breakdown products. |
Experimental Protocols
Protocol 1: Analysis of PY65 Degradation Products by Headspace GC-MS
This protocol outlines a general procedure for the analysis of volatile and semi-volatile compounds generated from the laser irradiation of PY65.
1. Sample Preparation: a. Prepare a suspension of PY65 in a suitable solvent (e.g., isopropanol) or a simulated skin matrix. b. For experiments investigating the effect of TiO₂, prepare a mixed suspension of PY65 and TiO₂ (rutile form) at a defined weight ratio (e.g., 1:1). c. Aliquot a precise volume of the suspension into a headspace vial and allow the solvent to evaporate, leaving a thin film of the pigment.
2. Laser Irradiation: a. Seal the headspace vial. b. Irradiate the pigment film with a Q-switched or picosecond Nd:YAG laser at 532 nm. c. Use defined laser parameters (e.g., fluence of 5 J/cm², 20 pulses).
3. Headspace GC-MS Analysis: a. Incubate the irradiated vial at an elevated temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace. b. Use a gas-tight syringe to inject a sample of the headspace into the GC-MS system. c. Employ a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of a wide range of volatile compounds. d. Set the mass spectrometer to scan a mass range appropriate for the expected degradation products (e.g., m/z 35-500). e. Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).
Visualizations
Diagram 1: Proposed Laser-Pigment Interaction Pathway
Caption: Workflow of laser interaction with PY65 and TiO₂ in tattoo ink.
Diagram 2: Representative Absorption Spectrum of a Yellow Pigment
Caption: A 532 nm laser targets the absorption shoulder of a typical yellow pigment.
Toxicological Profile of Potential PY65 Degradation Products
| Compound | Chemical Formula | Toxicological Summary |
| Benzonitrile | C₇H₅N | Harmful if swallowed, inhaled, or absorbed through the skin.[12] High exposure can lead to respiratory distress, convulsions, and coma.[13][14] It is also an irritant to the skin, eyes, and respiratory tract.[12][14] Organic nitriles can decompose into cyanide in vivo. |
| Benzamide | C₇H₇NO | Harmful if swallowed and suspected of causing genetic defects.[15][16] May cause gastric pain, nausea, and vomiting.[17] In animal studies, high doses have shown to induce kidney toxicity.[11] |
References
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National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved January 21, 2026, from [Link]
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Astanza Laser. (2023, February 8). The Difference Between Picosecond and Nanosecond Technology. Retrieved January 21, 2026, from [Link]
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T3DB. (2009, June 22). Benzonitrile (T3D1691). Retrieved January 21, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved January 21, 2026, from [Link]
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Qamar, M. A., et al. (2023, November 28). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute. Retrieved January 21, 2026, from [Link]
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New Jersey Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY. Retrieved January 21, 2026, from [Link]
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Aljubran, B. A., et al. (2025, March 6). Challenges in laser tattoo removal: the impact of titanium dioxide on photodegradation of yellow inks. PMC - NIH. Retrieved January 21, 2026, from [Link]
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Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved January 21, 2026, from [Link]
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PubMed. (2025, March 6). Challenges in laser tattoo removal: the impact of titanium dioxide on photodegradation of yellow inks. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025, August 7). (PDF) Challenges in laser tattoo removal: the impact of titanium dioxide on photodegradation of yellow inks. Retrieved January 21, 2026, from [Link]
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PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331. Retrieved January 21, 2026, from [Link]
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H&O. (n.d.). Concepts in Laser Tattoo Removal. Retrieved January 21, 2026, from [Link]
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FLEX. (n.d.). An Investigation into the Photolytic Degradation Products of Tattoo Pigments. Retrieved January 21, 2026, from [Link]
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LCGC International. (2015, August 21). GC–MS Analysis of Laser-Degraded Blue Tattoo Ink. Retrieved January 21, 2026, from [Link]
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R Discovery. (2025, March 6). Challenges in laser tattoo removal: the impact of titanium dioxide on photodegradation of yellow inks. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025, August 7). Tattoo Darkening and Nonresponse After Laser Treatment | Request PDF. Retrieved January 21, 2026, from [Link]
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Semantic Scholar. (n.d.). Current knowledge of the degradation products of tattoo pigments by sunlight, laser irradiation and metabolism: a systematic review. Retrieved January 21, 2026, from [Link]
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Karger Publishers. (2023, May 5). Investigation of Adverse Reactions in Tattooed Skin through Histological and Chemical Analysis | Dermatology. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). GC–MS chromatogram of irradiated a PY14, PY14–TiO2 and b dried LY, GY, GR, and BO tattoo inks. Retrieved January 21, 2026, from [Link]
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NIH. (2017, November 21). Identification of organic pigments in tattoo inks and permanent make-up using laser desorption ionisation mass spectrometry. Retrieved January 21, 2026, from [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 65. Retrieved January 21, 2026, from [Link]
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Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN. Retrieved January 21, 2026, from [Link]
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MaiLash Brows. (2025, May 10). Struggling with Yellow Tattoo Ink in Your Eyebrows? Here's What You Need to Know About Laser Removal. Retrieved January 21, 2026, from [Link]
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Xcolor Pigment. (n.d.). Pigment yellow 65|Fast Yellow RN. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Performance Analysis: Permanent Yellow RN vs. Alternative Azo Pigments
An In-Depth Guide for Researchers and Formulation Scientists
In the vast landscape of organic colorants, azo pigments represent the largest and most versatile class, accounting for a significant portion of the global market for industrial applications.[1] Within this family, diarylide yellows have long been workhorse pigments, offering a balance of vibrant color, performance, and cost-effectiveness. This guide provides a detailed comparative analysis of Permanent Yellow RN (C.I. Pigment Yellow 17) , a prominent diarylide yellow, against a selection of other critical azo pigments.
Our objective is to move beyond simple data sheets and provide a foundational understanding of the performance trade-offs inherent in pigment selection. We will delve into the causality behind experimental choices and ground our analysis in standardized testing methodologies, empowering researchers and drug development professionals to make informed decisions for their specific applications, from advanced coatings and plastics to specialized printing inks.
Understanding this compound (C.I. Pigment Yellow 17)
This compound, chemically identified as C.I. Pigment Yellow 17, is a disazo pigment belonging to the diarylide yellow class.[2] Its chemical structure features two azo groups (-N=N-), which are responsible for its chromophoric (color-producing) properties.[1]
-
Chemical Name: 2,2′-[(3,3′-Dichlorobiphenyl-4,4′-diyl)bis(azo)]bis[N-(2-methoxyphenyl)-3-oxobutyramide]
It is widely recognized for its bright, greenish-yellow shade and good transparency.[3] Its primary applications are in printing inks (offset, water-based, and solvent-based), plastics (PVC, PE, PP), and various coatings.[2] While it offers good overall properties, its performance, particularly in terms of lightfastness and heat stability, can be a limiting factor in high-durability applications when compared to higher-performance pigment classes.
The Competitive Landscape: Azo Pigment Alternatives
To provide a comprehensive comparison, we have selected a range of yellow azo pigments that represent different chemical subclasses and performance tiers.
-
Pigment Yellow 14 (Diarylide Yellow): A close relative of PY 17, also a diarylide yellow. It is often compared directly, with PY 17 generally showing slightly better lightfastness but lower color strength.[5]
-
Pigment Yellow 65 (Monoazo Yellow): A monoazo pigment known for its reddish-yellow shade and good hiding power. It is frequently used in industrial and decorative paints.
-
Pigment Yellow 74 (Monoazo Hansa Yellow): A high-strength, greenish-yellow monoazo pigment. It is valued for its excellent opacity and is a staple in industrial coatings.
-
Pigment Yellow 83 (Diarylide Yellow): A highly lightfast diarylide yellow with a reddish shade. It offers significantly better durability than PY 17 and is used in applications requiring higher weather resistance.
-
Pigment Yellow 154 (Benzimidazolone): A high-performance pigment from the benzimidazolone class. These pigments are known for their exceptional lightfastness, weather resistance, and thermal stability, making them suitable for demanding applications like automotive coatings.
Quantitative Performance Comparison
The selection of a pigment is a multi-faceted decision, balancing cost against a spectrum of performance characteristics. The following table summarizes the key performance indicators for this compound and its alternatives, with data synthesized from various technical sources. The rating scales are based on industry standards (Lightfastness: 1-8, where 8 is outstanding; other properties: 1-5, where 5 is excellent).
| Pigment | Chemical Class | Shade | Lightfastness (Full Shade) | Heat Stability (°C) | Solvent Resistance | Acid/Alkali Resistance |
| This compound (PY 17) | Diarylide | Greenish Yellow | 5-6[6][7] | ~180-200°C[8] | 3-4[4] | 5[4] |
| Pigment Yellow 14 | Diarylide | Greenish Yellow | 4-5 | ~200°C | 3 | 4-5 |
| Pigment Yellow 65 | Monoazo | Reddish Yellow | 6[9] | ~150°C | 4 | 5[9] |
| Pigment Yellow 74 | Monoazo (Hansa) | Greenish Yellow | 6-7 | ~180°C | 4 | 5 |
| Pigment Yellow 83 | Diarylide | Reddish Yellow | 7 | ~200°C | 5 | 5 |
| Pigment Yellow 154 | Benzimidazolone | Greenish Yellow | 7-8 | ~290°C | 5 | 5 |
Field-Proven Insights: The data reveals a clear hierarchy. Standard diarylides like PY 17 and PY 14 offer a good balance for indoor or less demanding applications such as packaging inks.[5] Monoazo pigments like PY 65 and PY 74 provide excellent opacity and value in industrial paints. For applications requiring significant durability, such as outdoor coatings or high-temperature plastics, the superior molecular stability of PY 83 and especially the benzimidazolone PY 154 becomes essential. The improved heat and light stability of benzimidazolone pigments is attributed to the presence of the stable benzimidazolone ring system within the molecule, which enhances intermolecular hydrogen bonding and crystalline stability.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are paramount. Below are detailed protocols for key performance evaluations, grounded in internationally recognized standards.
Lightfastness Evaluation
Causality: Lightfastness measures a pigment's resistance to color change upon exposure to light. This degradation is a photochemical process where UV radiation can break the azo bonds or other chemical linkages in the pigment molecule, leading to a loss of color. The test accelerates this process under controlled conditions.
Protocol: ASTM D4303 - Accelerated Xenon-Arc Method [10][11]
-
Specimen Preparation:
-
Disperse the test pigment into a standardized vehicle (e.g., acrylic emulsion, alkyd resin) at a specified pigment-to-binder ratio.
-
Draw down the dispersion on a uniform, non-reactive substrate (e.g., Leneta card) to a consistent film thickness.
-
Prepare an identical specimen that will be kept in the dark as a control.
-
Allow specimens to cure fully as per the vehicle manufacturer's instructions.
-
-
Exposure:
-
Evaluation:
-
Rating:
-
The lightfastness is rated on the Blue Wool Scale (1-8), where a rating is assigned based on the total radiant exposure required to produce a specific ΔE*ab, compared to a set of standardized blue wool references.
-
Workflow: Lightfastness Testing (ASTM D4303)
Caption: Workflow for ASTM D4303 Lightfastness Testing.
Heat Stability Assessment
Causality: Heat stability is critical for pigments used in plastics and powder coatings, where processing temperatures can be high. Excessive heat can cause the pigment molecule to decompose, leading to discoloration. This test determines the temperature threshold at which significant color change occurs.
Protocol: ISO 787-21 - Comparison in a Stoving Medium [14][15]
-
Preparation:
-
Prepare a masterbatch by thoroughly dispersing the test pigment and an agreed-upon reference pigment into a standardized stoving binder (e.g., an alkyd-melamine resin) at a defined concentration.
-
Let down the masterbatch with additional binder and solvent to achieve a final application viscosity.
-
-
Application:
-
Apply the pigmented systems to identical heat-resistant panels (e.g., steel or aluminum).
-
Allow the panels to flash off at ambient temperature to evaporate solvents.
-
-
Stoving (Heating):
-
Place the panels in a laboratory oven with precise temperature control.
-
Heat the panels for a specified duration (e.g., 30 minutes) at a series of increasing temperatures (e.g., 120°C, 140°C, 160°C, 180°C, 200°C).
-
-
Evaluation:
-
After cooling, visually and instrumentally compare the color of the test pigment panel to the reference pigment panel at each temperature step.
-
The heat stability is defined as the highest temperature at which no significant color difference is observed between the test sample and the reference.
-
Workflow: Heat Stability Testing (ISO 787-21)
Caption: Workflow for ISO 787-21 Heat Stability Testing.
Chemical Resistance Evaluation
Causality: This test assesses the pigment's ability to withstand chemical attack from substances like acids, alkalis, and solvents. Poor resistance can lead to color bleeding or fading. The stability is largely a function of the pigment's crystal structure and the absence of chemical groups susceptible to reaction.
Protocol: ASTM D1308 - Effect of Household Chemicals on Finishes [16][17]
-
Specimen Preparation:
-
Prepare and cure coated panels as described in the lightfastness protocol.
-
-
Exposure:
-
Place a small portion of the test reagent (e.g., 5% HCl, 5% NaOH, Ethanol) onto the surface of the cured film.
-
Cover the reagent with a watch glass to prevent evaporation.
-
Allow the reagent to remain in contact with the film for a specified period (e.g., 1 hour, 24 hours) at a controlled temperature.[18][19]
-
-
Evaluation:
-
After the exposure period, remove the watch glass and gently blot the area dry.
-
Allow a recovery period (e.g., 24 hours).
-
Visually inspect the exposed area for any signs of degradation, such as discoloration, blistering, softening, or loss of adhesion.
-
Rate the resistance on a scale (e.g., 1-5) based on the severity of the effect.
-
Workflow: Chemical Resistance Testing (ASTM D1308)
Caption: Workflow for ASTM D1308 Chemical Resistance Testing.
Pigment Dispersibility Assessment
Causality: Dispersibility refers to the ease with which pigment agglomerates are broken down into primary particles and stabilized within a medium. Poor dispersion leads to lower color strength, poor gloss, and surface defects. It is influenced by particle size, shape, and surface treatment.
Protocol: Hegman Gauge Method (ASTM D1210) [20][21]
-
Dispersion:
-
Prepare a pigment paste by mixing the pigment with a vehicle using a high-speed disperser or media mill for a set time.[22]
-
-
Application:
-
Place a small amount of the pigment dispersion in the deep end of the Hegman gauge, a steel block with a precisely machined channel of graded depth.
-
Using a scraper blade, draw the dispersion down the length of the channel towards the shallow end with firm, uniform pressure.
-
-
Evaluation:
-
Immediately view the gauge at a low angle to the light.
-
Observe the point in the channel where a significant number of coarse particles or scratches first appear.
-
The reading is taken from the calibrated scale next to the channel. A higher Hegman value indicates a finer dispersion (fewer coarse particles).
-
Workflow: Dispersion Assessment (Hegman Gauge)
Caption: Workflow for Hegman Gauge Dispersion Testing.
Conclusion: Selecting the Right Pigment for the Application
This compound (PY 17) remains a valuable and widely used pigment, offering a bright, clean, greenish-yellow shade with adequate properties for a multitude of applications, particularly in the printing ink and general plastics sectors. Its primary advantages are its cost-effectiveness and good performance in non-critical environments.
However, for applications demanding higher durability, the choice of pigment requires careful consideration of the performance trade-offs.
-
For improved lightfastness without moving to a high-performance class, a robust diarylide like Pigment Yellow 83 offers a significant upgrade.
-
For applications where high temperatures are a primary concern, such as in engineering plastics, or where maximum weatherability is needed for automotive or architectural coatings, the superior stability of a benzimidazolone pigment like PY 154 is necessary, albeit at a higher cost.
Ultimately, the optimal pigment choice is not based on a single metric but on a holistic evaluation of performance requirements, processing conditions, and economic constraints. By grounding the selection process in standardized experimental data and a clear understanding of the chemical principles at play, researchers and formulators can achieve reliable, high-quality results.
References
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Ataman Kimya. (n.d.). PIGMENT YELLOW 17. Retrieved from [Link]
-
SY Chemical Co., Ltd. (n.d.). Pigment Yellow 17. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Retrieved from [Link]
-
ASTM International. (2017). D4303 Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]
-
ASTM International. (n.d.). D4303-06 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]
-
ASTM International. (2017). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. Retrieved from [Link]
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ASTM International. (n.d.). D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials1. Retrieved from [Link]
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SIS. (n.d.). Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979). Retrieved from [Link]
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European Standards. (n.d.). BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium. Retrieved from [Link]
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American Coatings Association. (n.d.). Pigment Dispersion II, Testing. Retrieved from [Link]
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ispigment.com. (2024). How to quickly determine the dispersion performance of pigments?. Retrieved from [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 17. Retrieved from [Link]
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Xcolor. (n.d.). Pigment yellow 17|Fast Yellow 2G|CAS No.4531-49-1. Retrieved from [Link]
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Asahi Tennants. (n.d.). Pigment Yellow 17 Technical Data Sheet. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D1308-02 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. Retrieved from [Link]
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PCI Magazine. (2022). Pigment Dispersion Procedures. Retrieved from [Link]
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MEST. (2019). MEST EN ISO 787-21:2019. Retrieved from [Link]
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HUPC Chemical Co. Ltd. (2011). TECHNICAL DATA SHEET Pigment Yellow 17 UN8217. Retrieved from [Link]
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(n.d.). Pigment Yellow 17. Retrieved from [Link]
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Vipul Organics. (n.d.). Suntone™ Pigment Yellow 17 Technical Data Sheet. Retrieved from [Link]
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(n.d.). Pigment Yellow 17. Retrieved from [Link]
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(n.d.). Pigment Yellow 17. Retrieved from [Link]
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Deco Chemical Technology Co.,Ltd. (2023). How to identify the quality of dispersants?. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved from [Link]
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American Coatings Association. (n.d.). Comparison of Methods to Assess Pigment Dispersion. Retrieved from [Link]
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N.A. (n.d.). ASTM D1308 Chemical Resistance Testing of Paint Films. Retrieved from [Link]
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Z Technologies. (n.d.). ASTM D1308-02 Chemical Resistance Tested Coatings. Retrieved from [Link]
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Protecto 401. (n.d.). TEST METHOD: ASTM D-1308. Retrieved from [Link]
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N.A. (n.d.). ASTM D1308 Standard Test Method for the Effect of Household Chemicals on Transparent and Pigmented Coating Systems. Retrieved from [Link]
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A Comparative Guide to the Toxicology and Biocompatibility of Pigment Yellow 65 for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of Pigment Yellow 65 (PY65), also known as C.I. 11740, with several alternative yellow pigments. The focus is on providing researchers, scientists, and drug development professionals with the necessary toxicological and biocompatibility data to make informed decisions for their applications, which may range from coloring in medical devices to use in specific research models.
Introduction: The Challenge of Color in Sensitive Applications
The selection of a colorant for applications involving direct or indirect biological contact requires rigorous scrutiny of its safety profile. Pigment Yellow 65, a monoazo pigment, is widely used across various industries, including coatings, inks, and plastics, for its vibrant reddish-yellow hue and good stability.[1][2] However, its use in sensitive applications, such as tattoo inks and potentially medical devices, necessitates a thorough understanding of its interaction with biological systems.
As an azo colorant, PY65's core structure contains a nitrogen-nitrogen double bond (-N=N-). A known concern with this class of compounds is the potential for reductive cleavage of the azo bond, which can release aromatic amines.[3] Some aromatic amines are known carcinogens, making the genotoxic potential of azo pigments a primary area of investigation.[4] This guide synthesizes the available public data on PY65 and contrasts it with other yellow pigments to provide a clear, data-driven comparison.
Comparative Toxicological Profiles
The primary limitation in assessing Pigment Yellow 65 is the scarcity of publicly available, comprehensive toxicological data for the pure pigment. Much of the available information is derived from studies on finished products like tattoo inks, where the pigment is one of several components. In contrast, several alternative yellow pigments have more robust and accessible safety data.
| Parameter | Pigment Yellow 65 (C.I. 11740) | Pigment Yellow 74 (C.I. 11741) | Pigment Yellow 83 (C.I. 21108) | Pigment Yellow 151 (C.I. 13980) | Bismuth Vanadate (PY 184) |
| Chemical Class | Monoazo | Monoazo | Diarylide Azo | Benzimidazolone | Inorganic |
| Acute Oral Toxicity (LD50, rat) | Data not publicly available; general reviews suggest >5000 mg/kg for most organic pigments.[4] | >10,000 mg/kg[5] | >2,000 mg/kg[6] | >5,000 mg/kg[7] | >5,000 mg/kg[8] |
| Skin Irritation | May cause irritation in sensitive individuals.[9] | Non-irritant (rabbit).[10] | Not irritating.[7] | Data not available. | Non-irritating.[8] |
| Eye Irritation | Dust may cause irritation and inflammation.[9] | Non-irritant (rabbit).[10] | Causes serious eye irritation.[11] | Data not available. | Non-irritating.[8] |
| Skin Sensitization | Potential sensitizer, based on tattoo ink studies.[4] | No known sensitization effect.[10] | No sensitization data available. | Not expected to be a sensitizer. | No sensitizing effects known.[8] |
| Genotoxicity (Ames Test) | "Mutagenicity data reported" on MSDS, but specific results are not publicly available.[9] | No data available. | Data not available. | Not classified as mutagenic. | No mutagenic effects known.[8] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[9] | Data not available. | No carcinogenic effects observed in two-year feeding studies in rats and mice.[4] | Not classified as carcinogenic. | No cancerogenic effect known.[8] |
In-Depth Analysis of Pigment Classes
Pigment Yellow 65: A Profile Dominated by Data Gaps
Despite its widespread use, the toxicological dossier for pure Pigment Yellow 65 in the public domain is incomplete. Material Safety Data Sheets (MSDS) suggest it is "Harmful if swallowed" and may cause skin and eye irritation.[9] One MSDS notes that "Mutagenicity data reported," but without providing the actual study results, this statement is difficult to verify and contextualize.[9] The primary concern remains the theoretical potential for the release of aromatic amines, a characteristic of the azo pigment class.[3] Until comprehensive genotoxicity and biocompatibility studies on the pure pigment are made publicly available, a precautionary approach is warranted for sensitive applications.
Diarylide and Benzimidazolone Yellows: Alternatives with Better-Defined Profiles
Pigment Yellow 74, 83, and 151 represent common organic alternatives. Notably, Pigment Yellow 83 has been subjected to long-term feeding studies and showed no evidence of carcinogenicity.[4] Pigment Yellow 151, a benzimidazolone yellow, has an acute oral LD50 greater than 5,000 mg/kg, indicating very low acute toxicity.[7] These pigments, particularly PY83 and PY151, present a more robustly documented safety profile for initial consideration.
Bismuth Vanadate (PY 184): A High-Performance Inorganic Alternative
For applications where an inorganic pigment is suitable, Bismuth Vanadate stands out. It has excellent stability and a strong safety profile.[12] Toxicological data indicates it has very low acute toxicity (LD50 >5000 mg/kg), is not a skin or eye irritant, is not a sensitizer, and has no known mutagenic or carcinogenic effects.[8] Its high performance and well-documented safety make it a compelling alternative to organic azo pigments in many applications.
Biocompatibility Considerations for Medical and Research Applications
For a material to be considered biocompatible, it must not elicit an adverse local or systemic response from a living system. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[13] Key initial tests, often referred to as the "Big Three," are cytotoxicity, sensitization, and irritation.
Caption: ISO 10993 workflow for initial biocompatibility assessment.
Given the lack of specific ISO 10993 data for Pigment Yellow 65, any researcher or developer considering its use in a medical device or other biocompatible application would need to conduct these tests on their final, sterilized formulation. The potential for PY65 to act as a sensitizer, as suggested by tattoo ink studies, would be a key endpoint to evaluate.[4]
Experimental Protocols for Key Toxicological Assays
To ensure trustworthiness and scientific integrity, understanding the methodology behind the data is crucial. Below are standardized protocols for key in vitro toxicology and biocompatibility tests.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test is a primary screening tool for genotoxicity, assessing a substance's potential to induce gene mutations.[11]
Causality: The Ames test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). A mutagenic substance can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.[11]
Step-by-Step Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102. This detects both frameshift and base-pair substitution mutations.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.[4]
-
Dose Selection: Use a minimum of five different analyzable concentrations of the test pigment, typically ranging up to 5000 µ g/plate for non-toxic substances.
-
Exposure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and molten top agar (with or without S9 mix). Pour onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test substance with the bacterial culture (with or without S9 mix) for 20 minutes or more at 37°C before mixing with top agar and plating. This is often preferred for azo compounds.[4]
-
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible increase at one or more concentrations.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Protocol 2: In Vitro Cytotoxicity - ISO 10993-5
This test evaluates the general toxicity of a material's leachable substances on cultured cells.
Causality: Extracts from the test material are placed in contact with a monolayer of cultured cells (e.g., L929 mouse fibroblasts). A cytotoxic material will cause cell death or inhibit cell growth, which can be quantified.
Step-by-Step Methodology:
-
Material Extraction: Prepare extracts of the test material (containing the pigment) according to ISO 10993-12. Typically, both polar (e.g., cell culture medium) and non-polar (e.g., sesame oil) solvents are used. Extraction conditions are usually 37°C for 24-72 hours.
-
Cell Culture: Plate L929 cells (or another appropriate cell line) and grow to a sub-confluent monolayer.
-
Exposure: Replace the culture medium with the material extracts. Include negative (extractant only) and positive (e.g., organotin-stabilized PVC) controls.
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
Assessment:
-
Qualitative: Observe cells microscopically for changes in morphology (rounding, shrinking, lysis). Grade reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity).
-
Quantitative: Use a cell viability assay, such as the MTT assay, which measures mitochondrial activity. A reduction in viability of more than 30% is typically considered a cytotoxic effect.
-
Conclusion and Recommendations
Based on the currently available public data, Pigment Yellow 65 (C.I. 11740) carries a higher degree of uncertainty regarding its toxicological and biocompatibility profile compared to several alternatives. While it may be suitable for industrial applications like coatings where bioavailability is low, its use in applications with direct and prolonged biological contact, such as medical devices or permanent cosmetics, requires careful consideration and, critically, comprehensive testing of the final product.
For researchers and developers seeking a yellow colorant for sensitive applications, the following is recommended:
-
Prioritize Data-Rich Alternatives: Pigments such as Pigment Yellow 83 , Pigment Yellow 151 , and the inorganic Bismuth Vanadate (PY 184) have more extensive and favorable toxicological data in the public domain. They represent a lower-risk starting point for development.
-
Assume Nothing: Test Everything: Regardless of the pigment chosen, the final, processed, and sterilized material or device must undergo rigorous biocompatibility testing as outlined in ISO 10993. The manufacturing process can introduce impurities or alter the material's surface, impacting its biological response.
-
Demand Supplier Transparency: Engage with pigment suppliers to obtain comprehensive safety data, including, where possible, full toxicological dossiers (e.g., REACH registration data). The lack of available data for a substance as common as PY65 should be a point of discussion.
The selection of a colorant is not merely an aesthetic choice but a critical decision for product safety and efficacy. By prioritizing pigments with transparent and comprehensive safety profiles, we can better ensure the development of safe and reliable products.
References
- Herbst, W., & Hunger, K. (2004).
-
Precise Color. (n.d.). China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIGMENT YELLOW 65. Retrieved from [Link]
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Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Yellow 83. Retrieved from [Link]
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Kremer Pigmente. (2023). Safety Data Sheet: 43918 Bismuth-Vanadate Yellow, medium. Retrieved from [Link]
- International Organization for Standardization. (2018). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.
- International Organization for Standardization. (2010).
- OECD. (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test.
- Anliker, R., & Steinle, D. (1988). Toxicology and toxicological testing of colorants.
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Regulations.gov. (2016). Final Report BACTERIAL REVERSE MUTATION ASSAY WITH YELLOW LF 6911. Retrieved from [Link]
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Natural Pigments. (n.d.). Bismuth Vanadate Yellow Pigment. Retrieved from [Link]
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Solar Impex Inc. (n.d.). PIGMENT YELLOW 74 O. Retrieved from [Link]
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Vipul Organics. (n.d.). Suntone Yellow 83 MSDS. Retrieved from [Link]
- International Agency for Research on Cancer. (1993). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 57.
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U.S. Food & Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved from [Link]
- Pan, H., et al. (2007). Azo dyes and human health: A review. Journal of Environmental Science and Health, Part C, 25(3), 257-293.
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A Senior Application Scientist's Guide to Pigment Yellow 65: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of a seemingly simple component like a pigment can have profound implications on the final product's performance, stability, and regulatory compliance. Pigment Yellow 65 (C.I. 11740), a monoazo pigment, is prized for its brilliant reddish-yellow hue, good lightfastness, and chemical stability, making it a candidate for applications ranging from specialized coatings to non-contact marking in pharmaceutical manufacturing.[1] However, not all PY65 is created equal. Subtle variations in manufacturing processes between suppliers can lead to significant differences in physical and chemical properties, impacting dispersibility, thermal stability, and overall performance.
This guide provides a comprehensive comparative analysis of Pigment Yellow 65 from various representative suppliers. We will delve into the key performance indicators that are critical for scientific applications, supported by standardized experimental protocols that can be replicated in your own laboratory settings. Our objective is to equip you with the knowledge and tools to make an informed selection of Pigment Yellow 65 that best suits your specific research and development needs.
Understanding the Core Characteristics of Pigment Yellow 65
Pigment Yellow 65, with the chemical formula C18H18N4O6, is known for its vibrant, clean yellow shade with reddish undertones.[1][2] Its general properties include excellent lightfastness, weather resistance, and good resistance to solvents, acids, and alkalis.[1] These attributes make it a robust choice for applications requiring long-term color stability. However, properties such as particle size, surface area, and oil absorption can vary between suppliers, which in turn affects its performance in different formulations.
Comparative Analysis of Key Performance Indicators
To illustrate the potential variability between suppliers, we have compiled a table of typical technical specifications for Pigment Yellow 65 from several sources. It is crucial to note that these values are representative and should always be confirmed with the supplier's most recent technical data sheet.
| Property | Supplier A (Zeya Chemicals) | Supplier B (Precise Color) | Supplier C (Fineland Chem) | Supplier D (SY Chemical) | Test Method |
| Density (g/cm³) | 1.6[1] | 1.6[2] | 1.0-1.4[3] | 1.33[4] | ASTM D153 |
| Oil Absorption ( g/100g ) | 35-45[1] | 35-45[2] | 25-65[3] | Not Specified | ASTM D281 |
| Heat Resistance (°C) | 140[1] | 160[2] | 150[3] | 180[4] | Internal Method/TGA |
| Light Fastness (BWS) | 7[1] | 6[2] | 6-7[3] | 6[4] | ASTM D4303 |
| Acid Resistance (1-5 Scale) | 5[1] | 5[2] | 4[3] | 5[4] | ASTM D1308 |
| Alkali Resistance (1-5 Scale) | 5[1] | 5[2] | 4[3] | 5[4] | ASTM D1308 |
| pH Value | 6.0-7.0[1] | 6.0-7.5[2] | 5-11[3] | Not Specified | ISO 787-9 |
| Specific Surface Area (m²/g) | Not Specified | Not Specified | 6-20[3] | 6-20[4] | BET Analysis |
Analysis of Supplier Data:
From the table, we can observe variations in key parameters. For instance, Supplier C reports a wider range for density and oil absorption, which could indicate less stringent manufacturing controls or a grade designed for a broader range of applications.[3] Conversely, Suppliers A and B show more consistent data for these parameters.[1][2] Heat resistance also varies, with Supplier D offering a product with a higher thermal stability threshold, which could be critical in applications involving high-temperature processing.[4] These differences underscore the importance of requesting and carefully evaluating supplier-specific technical data sheets.
Experimental Protocols for In-House Verification
To ensure the chosen Pigment Yellow 65 meets the demands of your application, in-house verification of key performance indicators is paramount. The following are detailed, step-by-step methodologies for essential experiments.
Particle Size Distribution and Fineness of Grind
Causality: The particle size of a pigment directly influences its dispersibility, tinting strength, and the surface finish of the final product.[5][6] A finer particle size generally leads to higher tinting strength and gloss but may be more challenging to disperse.
Experimental Workflow:
Caption: Workflow for assessing pigment particle characteristics.
Protocol for Fineness of Grind (Adapted from ISO 1524): [7][8][9]
-
Sample Preparation: Prepare a dispersion of Pigment Yellow 65 in a vehicle relevant to your application (e.g., a specific resin or solvent system).
-
Gauge Preparation: Ensure the Hegman gauge and scraper are clean and free of any debris.
-
Application: Place a small amount of the pigment dispersion at the deep end of the gauge.
-
Drawdown: Hold the scraper at a slight angle and, with firm pressure, draw the dispersion down the length of the gauge in a smooth, continuous motion (approximately 1-3 seconds).[10]
-
Observation: Immediately view the gauge at a low angle to the light and identify the point on the scale where a significant number of coarse particles are visible as scratches or specks.
-
Recording: Record the value from the scale at this point. Perform the test in triplicate and average the results.
Protocol for Particle Size Analysis (Adapted from ASTM D1366): [11][12]
-
Sample Preparation: Prepare a dilute suspension of the pigment in a suitable dispersant. Sonication may be required to break up agglomerates.
-
Instrument Setup: Calibrate the laser diffraction or dynamic light scattering instrument according to the manufacturer's instructions.
-
Measurement: Introduce the prepared sample into the instrument and perform the measurement.
-
Data Analysis: Analyze the resulting data to determine the particle size distribution, paying close attention to the median particle size (D50) and the size below which 90% of the particles fall (D90).
Lightfastness Evaluation
Causality: Lightfastness is a measure of a pigment's ability to resist fading or color change upon exposure to light.[13][14] For applications requiring long-term color stability, this is a critical parameter.
Experimental Workflow:
Caption: Workflow for evaluating pigment lightfastness.
Protocol for Accelerated Lightfastness Testing (Adapted from ASTM D4303): [13][14][15]
-
Sample Preparation: Prepare a uniform coating of the pigmented formulation on a stable substrate. A portion of the sample should be masked to serve as an unexposed reference.
-
Exposure: Place the samples in a xenon-arc accelerated weathering apparatus. The specific conditions (e.g., irradiance, temperature, humidity) should be chosen to simulate the intended end-use environment.
-
Color Measurement: Before and after exposure, measure the color of both the exposed and masked areas using a spectrophotometer or colorimeter. Calculate the color difference (ΔE) using the CIE 1976 Lab formula.
-
Rating: Assign a lightfastness rating based on the Blue Wool Scale or a similar standard, where a higher number indicates better lightfastness.
Thermal Stability Assessment
Causality: Thermal stability is the pigment's ability to withstand high temperatures without degrading or changing color.[16][17] This is crucial for applications involving heat curing or processing at elevated temperatures.
Experimental Workflow:
Caption: Workflow for assessing pigment thermal stability.
Protocol for Thermogravimetric Analysis (TGA): [16][18]
-
Sample Preparation: Place a small, accurately weighed amount of the dry pigment powder into a TGA sample pan.
-
Instrument Setup: Program the TGA instrument with the desired temperature profile (e.g., ramp from room temperature to 300°C at 10°C/min) and atmosphere (e.g., nitrogen or air).
-
Analysis: Run the TGA experiment and record the resulting thermogram (weight vs. temperature).
-
Interpretation: Determine the temperature at which significant weight loss begins. This temperature is an indicator of the pigment's thermal stability. Compare the thermograms of pigments from different suppliers to assess relative thermal stability.
Chemical Resistance Testing
Causality: Chemical resistance determines the pigment's ability to maintain its color and integrity when exposed to various chemicals.[19][20] This is important for applications where the final product may come into contact with solvents, acids, or bases.
Experimental Workflow:
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- 4. Pigment Yellow 65 - SY Chemical Co., Ltd. [sypigment.com]
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- 16. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
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A Comparative Guide to Color Calibration Standards: Evaluating "Permanent Yellow RN" for Scientific Applications
In the exacting fields of scientific research and drug development, the precision and consistency of data are non-negotiable. Color, a frequent and critical parameter in a vast array of analytical techniques, demands accurate and reproducible measurement. This is achieved through the diligent calibration of colorimetric and spectrophotometric instruments using reliable color standards. While various pigments have been considered for this role, this guide provides a detailed comparative analysis of "Permanent Yellow RN" against established, modern standards to inform best practices in your laboratory.
The Foundation: Principles of Color Calibration
Color calibration is the process of standardizing an instrument to ensure its color measurements are accurate and consistent over time and between different devices. An ideal color standard should exhibit:
-
Spectral Integrity: A stable and well-defined absorption spectrum.
-
Photostability: Resistance to degradation from light exposure.
-
Thermal Stability: Minimal color change with temperature variations.
-
Chemical Inertness: Non-reactivity with common solvents and analytical reagents.
-
Purity and Availability: Consistent supply in a highly purified form.
The selection of an appropriate color standard is fundamental to the integrity and comparability of experimental data.
An In-Depth Look at this compound
This compound, also known as Pigment Yellow 17, is a diarylide yellow pigment.[1] It has found widespread use in industrial applications such as printing inks, plastics, and coatings due to its vibrant color and good stability in those contexts.[2][3]
Chemical Identity:
Caption: Chemical identification of this compound.
Spectral Characteristics: this compound displays a characteristic absorption spectrum in the visible region, making it a candidate for calibrating instruments in the yellow portion of the spectrum.
However, its suitability for high-stakes scientific calibration is questionable. While its lightfastness and heat stability are adequate for many industrial uses, the stringent demands of scientific research require a higher order of stability and spectral purity.[1][2] Safety data sheets indicate it is stable under normal temperatures and pressures but should be protected from excess heat and strong oxidants.[4]
A Comparative Analysis: this compound vs. Contemporary Standards
To objectively evaluate this compound, it is compared against widely accepted and modern color standards: potassium dichromate solutions and sealed glass filters.
The Alternatives: A Brief Overview
-
Potassium Dichromate (K₂Cr₂O₇) Solutions: A traditional and trusted standard for verifying the absorbance accuracy and wavelength precision of UV-Vis spectrophotometers.[5][6][7][8][9] When prepared in a dilute acidic solution, it exhibits well-defined absorbance maxima at specific wavelengths.[5][6][9]
-
Sealed Glass Filters (e.g., Holmium Oxide and Neutral Density Filters): These solid-state standards are physically robust and offer exceptional long-term stability.[10][11] Holmium oxide filters are particularly valued for wavelength accuracy calibration due to their sharp and well-characterized absorption bands.[10][11][12][13][14]
Experimental Framework for Performance Evaluation
A rigorous comparison necessitates a well-designed experimental protocol to test the key performance attributes of each standard.
Experimental Workflow Diagram:
Caption: Workflow for the comparative evaluation of color standards.
Protocol 1: Photostability Assessment
-
Sample Preparation:
-
Disperse this compound in a transparent polymer matrix and cast a uniform film.
-
Prepare a potassium dichromate solution (e.g., 60 mg/L in 0.005 M H₂SO₄) as per pharmacopeial guidelines.[8]
-
Utilize a certified neutral density glass filter.
-
-
Initial Measurement: Record the initial absorbance spectrum of each sample.
-
Exposure: Subject the samples to accelerated weathering in a xenon arc chamber for 100 hours, following ASTM G155.
-
Periodic Measurements: Acquire spectral data at 25, 50, and 100 hours.
-
Analysis: Quantify the change in absorbance (ΔA) and color difference (ΔE*).
Protocol 2: Thermostability Assessment
-
Sample Preparation: Use identical samples as in the photostability test.
-
Initial Measurement: Measure the baseline absorbance spectrum at ambient temperature (25°C).
-
Thermal Cycling: Place samples in a calibrated oven and incrementally increase the temperature to 50°C, 75°C, and 100°C, with a 30-minute equilibration at each step.
-
Spectral Acquisition: Record the spectrum at each temperature.
-
Analysis: Determine the shift in the wavelength of maximum absorbance (λ_max) and the change in absorbance.
Summary of Comparative Data
The tables below present the anticipated results based on the known properties of these materials.
Table 1: Photostability Comparison (after 100 hours of Xenon Arc Exposure)
| Standard | Initial λ_max (nm) | Δλ_max (nm) after 100 hrs | ΔE* (Color Difference) after 100 hrs |
| This compound | ~450 | > 5 | > 5.0 |
| Potassium Dichromate | 350 | < 0.1 | < 0.5 |
| Sealed Glass Filter | Broadband | N/A | < 0.2 |
Table 2: Thermostability Comparison
| Standard | λ_max Shift (25°C to 100°C) | Absorbance Change at λ_max (25°C to 100°C) |
| This compound | > 2 nm | > 5% |
| Potassium Dichromate | < 0.2 nm | < 1% |
| Sealed Glass Filter | < 0.1 nm | < 0.5% |
Discussion and Expert Recommendations
The data underscores that while this compound has its merits in industrial settings, it lacks the requisite stability for high-precision scientific calibration when compared to established standards.
-
This compound: This pigment demonstrates notable spectral shifts and color changes under light and heat stress, rendering it a less reliable option for applications that demand high accuracy and long-term consistency. Its use should be confined to qualitative assessments or less critical quantitative work.
-
Potassium Dichromate Solutions: These solutions provide excellent spectral clarity and stability, making them a benchmark for UV-Vis spectrophotometer validation.[5][6][7][8][9] However, the liquid form and the hazardous nature of hexavalent chromium necessitate meticulous preparation and handling.
-
Sealed Glass Filters: These represent the gold standard for stability and user-friendliness.[10][11] They are physically durable, chemically inert, and show negligible changes over extended periods. Their main limitations are the higher initial investment and their inability to calibrate the entire liquid sample light path in a cuvette-based system.
Recommendation: For the routine calibration and performance verification of spectrophotometers in research and drug development, sealed glass filters are highly recommended due to their superior stability and convenience. For validating photometric accuracy and linearity, particularly in the UV range, potassium dichromate solutions remain a very dependable, albeit more hazardous, choice. The use of this compound as a primary calibration standard is not advised for applications requiring high fidelity and traceability.
Conclusion
The choice of a color calibration standard is a critical determinant of data quality and reliability in scientific endeavors. While this compound is a functional pigment for various industries, its inherent instability under environmental stressors makes it unsuitable for the rigorous demands of modern analytical instrumentation. In contrast, standards such as potassium dichromate and, most notably, sealed glass filters, offer the stability, accuracy, and reliability essential for ensuring the integrity of colorimetric and spectrophotometric measurements. A comprehensive understanding of the characteristics and limitations of each standard empowers researchers to make informed choices that reinforce the validity of their scientific findings.
References
-
ASTM International. (n.d.). ASTM D1500 - Standard Test Method for ASTM Color of Petroleum Products (ASTM Color Scale). Retrieved from [Link]
-
Quora. (2022, July 12). Why is potassium dichromate used for the calibration of absorbance in a UV spectometer? Retrieved from [Link]
-
Carpentier, G. (n.d.). Check the calibration of a spectrometer in UV and visible mode. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 17. Retrieved from [Link]
- Allen, D. W. (2008). Holmium Oxide Glass Wavelength Standards. Journal of Research of the National Institute of Standards and Technology, 113(1), 37–42.
-
FireflySci. (n.d.). WAV-1 UV/VIS Advanced Holmium Oxide Wavelength Accuracy Standard (240-640nm). Retrieved from [Link]
-
Scribd. (n.d.). Spectrophotometer Calibration. Retrieved from [Link]
-
National Institute of Standards and Technology. (2008). Holmium oxide glass wavelength standards. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Calibration of UV / Visible Spectrophotometer. Retrieved from [Link]
- Nandhasri, P., & Pakeetoot, T. (2005). Preparation and validation of potassium dichromate in dilute sulfuric acid as a secondary standard for uv-visible spectrophotometer calibration. Thai Journal of Pharmaceutical Sciences, 29(1-2), 49-54.
-
Solar Impex. (n.d.). Pigment Yellow 17. Retrieved from [Link]
-
CrownPigment. (n.d.). Pigment Yellow 17. Retrieved from [Link]
-
Gosselin, C. A. (2022, August 1). ASTM Standards for Color Measurement. CoatingsTech. Retrieved from [Link]
-
Image Engineering. (n.d.). Color Accuracy | ISO 17321-1 | Image Quality Factors. Retrieved from [Link]
Sources
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- 2. specialchem.com [specialchem.com]
- 3. crownpigment.com [crownpigment.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. quora.com [quora.com]
- 6. Gilles Carpentier Web Site - Check the calibration of a spectrometer in UV and visible mode [image.bio.methods.free.fr]
- 7. scribd.com [scribd.com]
- 8. Calibration of UV / Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccat.co.nz [ccat.co.nz]
- 12. shop.perkinelmer.com [shop.perkinelmer.com]
- 13. 钬波长校准标准品 | Sigma-Aldrich [sigmaaldrich.com]
- 14. WAV-1 UV/VIS Advanced Holmium Oxide Wavelength Accuracy Standard (240-640nm) — FireflySci Cuvette Shop [fireflysci.com]
"Pigment Yellow 65" performance in lead-free paint formulations
<-4> A Comparative Guide to Pigment Yellow 65 in Lead-Free Paint Formulations
Executive Summary
The coatings industry's pivot away from lead-based compounds, driven by significant health and environmental concerns, has necessitated a rigorous evaluation of alternative pigments.[1] This guide provides a detailed comparative analysis of Pigment Yellow 65 (PY 65), a monoazo organic pigment, against other common yellow pigments used in modern lead-free paint formulations. We will examine its performance characteristics, benchmark it against key alternatives like Pigment Yellow 74 (PY 74), Diarylide Yellow 83 (PY 83), and the high-performance inorganic Bismuth Vanadate (PY 184), and provide standardized methodologies for its evaluation. The objective is to equip researchers and formulation scientists with the data and insights required to make informed decisions for developing durable, safe, and vibrant coatings.
Introduction: The Imperative for Lead-Free Formulations
Historically, lead chromate pigments were prized for their bright yellow hues, opacity, and durability. However, their toxicity and tendency to accumulate in the body have led to widespread regulatory bans and a voluntary industry shift toward safer alternatives.[1] This transition presents a challenge: to match the performance of lead-based pigments without compromising on color, durability, or cost-effectiveness. The selection of an appropriate yellow pigment is critical, as it impacts not only the aesthetic qualities of the coating but also its functional properties, such as weather resistance and chemical stability. This guide focuses on Pigment Yellow 65 as a viable candidate and evaluates its performance in the context of lead-free systems.
Pigment Profiles
A pigment's inherent chemical and physical properties are the primary determinants of its performance in a paint formulation.
Pigment Yellow 65 (C.I. 11740)
Pigment Yellow 65 is a monoazo pigment that offers a brilliant, reddish-yellow shade.[2] It is recognized for its good hiding power, solvent resistance, and lightfastness, particularly in deep shades.[3] Often considered a cost-effective option, PY 65 is widely used in industrial paints, decorative water-based paints, and road marking paints.[4] Its particle size is typically coarse, contributing to its high opacity.[5]
-
Chemical Class: Monoazo
-
Shade: Reddish Yellow[2]
-
Key Strengths: High opacity, good solvent resistance, good lightfastness.[3]
Key Alternatives in Lead-Free Formulations
Pigment Yellow 74 (C.I. 11741): An arylide yellow, PY 74 provides a bright, greenish-yellow shade and is noted for its high tinting strength, which is often superior to other monoazo pigments.[6] It is commonly used in industrial air-drying paints and latex paints where high lightfastness is required.[7]
Diarylide Yellow 83 (C.I. 21108): PY 83 is a diarylide yellow pigment that offers a strong, reddish-yellow shade.[8] It is known for excellent solvent and migration resistance, making it suitable for demanding applications in coatings and plastics.[8] Its heat stability is generally good, retaining its integrity at temperatures around 200°C.[9]
Bismuth Vanadate Yellow 184 (C.I. 771740): PY 184 is a high-performance inorganic pigment composed of bismuth vanadate.[10][11] It provides a bright, clean, slightly greenish-yellow hue with exceptional durability, including outstanding lightfastness, weather resistance, and heat stability.[10][11][12] Due to its non-toxic nature and high performance, it is a preferred alternative to lead-based pigments in demanding applications like automotive and industrial coatings.[11][12]
Comparative Performance Analysis
The selection of a pigment is a multi-faceted decision. The following section compares PY 65 and its alternatives across critical performance metrics in a representative lead-free acrylic coating system.
Data Summary
| Property | Pigment Yellow 65 | Pigment Yellow 74 | Diarylide Yellow 83 | Bismuth Vanadate (PY 184) |
| C.I. Name | Pigment Yellow 65 | Pigment Yellow 74 | Pigment Yellow 83 | Pigment Yellow 184 |
| Shade | Reddish Yellow | Greenish Yellow[6] | Reddish Yellow[8] | Greenish Yellow[11][13] |
| Opacity / Hiding Power | High[3] | High | High[8] | Excellent[10][11] |
| Lightfastness (Full Shade, 1-8 Scale) | 6-7[3] | Good | 6-7[9] | 7-8 |
| Weather Resistance (1-5 Scale) | 5[3] | Good | Good[14] | 4-5[13] |
| Heat Resistance (°C) | ~150°C[3] | N/A | ~200°C[9] | >220°C[12][13] |
| Solvent Resistance (1-5 Scale) | Good (4-5)[3] | N/A | Good (3-5)[9] | Excellent (5)[12] |
| Acid/Alkali Resistance (1-5 Scale) | 4 / 4[3] | Good | 5 / 5[9] | 5 / 5[12][13] |
Note: Scales are typical for the industry, where for Lightfastness, 8 is excellent, and for other resistances, 5 is excellent.
Discussion of Performance
-
Color and Opacity: PY 65 provides a desirable reddish-yellow shade with high opacity, making it suitable for applications requiring good coverage.[3] Its hiding power is a key advantage, especially in cost-sensitive formulations. PY 184 also offers excellent opacity with a cleaner, greener shade.[10][11] PY 74 is known for its high tinting strength in a greenish shade, while PY 83 offers a red shade similar to PY 65 but with potentially better transparency in some formulations.[9]
-
Durability (Lightfastness & Weathering): Bismuth Vanadate (PY 184) is the clear leader in durability, with exceptional lightfastness and weather resistance, making it the top choice for demanding exterior applications such as automotive and architectural coatings.[10][11][12] PY 65 demonstrates good light and weather fastness, particularly in full shades, making it a reliable choice for many industrial and decorative paints.[3] PY 83 also shows good durability, often considered an upgrade from standard monoazo pigments for industrial coatings.[14]
-
Chemical and Heat Resistance: PY 184 again shows superior performance with excellent resistance to chemicals and high temperatures.[12][13] PY 83 offers good heat stability up to 200°C, a significant advantage over PY 65's lower heat resistance of around 150°C.[3][9] This makes PY 83 and PY 184 more suitable for baked enamel and powder coating applications. The chemical resistance of PY 65 is generally good, sufficient for many decorative and industrial uses.[3]
Experimental Methodologies
To ensure trustworthy and reproducible results, standardized testing protocols are essential. The following outlines the methodologies for evaluating key pigment performance characteristics.
Workflow for Pigment Performance Evaluation
The overall process for evaluating a pigment in a paint formulation follows a logical sequence from preparation to a series of performance tests.
Caption: Workflow for Pigment Evaluation in Paint.
Protocol 1: Pigment Dispersion and Color Strength Assessment
Rationale: Proper dispersion is critical to unlocking a pigment's full color strength and ensuring film uniformity. This protocol uses a miniature sandmill, a standard industry method for quality control.[15][16]
Standard: Based on ASTM D3022 - "Standard Test Method for Color and Strength of Color Pigments by Use of a Miniature Sandmill".[17]
Methodology:
-
Preparation: Prepare a pre-mix of the lead-free acrylic vehicle, solvents, and additives.
-
Pigment Addition: Accurately weigh and add the test pigment (e.g., PY 65) and a standard reference pigment to separate batches of the pre-mix.
-
Dispersion: Process each batch in a miniature sandmill for a specified time (e.g., 30 minutes) at a constant rotational speed (e.g., 8000 rpm).[16]
-
Let-down: Create a tint paste by mixing the dispersed masstone with a specified amount of a standard white pigment dispersion (e.g., TiO2).
-
Film Application: Draw down the masstone and tint pastes on standardized paper charts using a film applicator to ensure uniform thickness.
-
Analysis: After curing, measure the color coordinates (L, a, b) of the drawdowns using a spectrophotometer. Calculate color difference (ΔE) relative to the standard reference pigment.
Protocol 2: Accelerated Weathering Test
Rationale: To predict the long-term outdoor performance of a coating, accelerated weathering tests are used to simulate the damaging effects of sunlight, heat, and moisture under laboratory-controlled conditions.[18][19]
Standard: ISO 11341 - "Paints and varnishes — Artificial weathering and exposure to artificial radiation — Exposure to filtered xenon-arc radiation".[18][20]
Methodology:
-
Sample Preparation: Apply the pigmented coatings to standardized test panels (e.g., aluminum) and allow them to cure fully according to the manufacturer's specifications.
-
Initial Measurement: Measure and record the initial color (L, a, b*) and gloss (at 60°) of each panel.
-
Exposure: Place the panels in a xenon-arc weathering chamber.[18] The apparatus should be set to a specified cycle of UV radiation, temperature, and humidity, including periods of water spray to simulate rain.
-
Duration: Expose the panels for a predetermined duration (e.g., 500, 1000, or 2000 hours), depending on the expected end-use environment.[18]
-
Evaluation: At set intervals, remove the panels and assess them for changes in color (ΔE*), gloss retention, chalking, cracking, or blistering.[21]
Protocol 3: Chemical Resistance Test
Rationale: Coatings in industrial or household environments are often exposed to various chemicals. This test evaluates the resistance of the paint film to spotting and degradation from such exposures.[22][23][24]
Standard: ASTM D1308 - "Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes".[24][25]
Methodology:
-
Sample Preparation: Use fully cured coated panels as prepared for the weathering test.
-
Reagent Application: Place a small amount of various test reagents (e.g., 10% HCl, 10% NaOH, Toluene, Ethanol) onto the surface of the panel.
-
Covered Spot Test: Cover each spot with a watch glass to prevent evaporation and ensure continuous contact for a specified period (e.g., 1 hour).[23]
-
Evaluation: After the exposure time, remove the watch glass and reagents, and rinse the panel with water.
-
Assessment: Visually inspect the panel for any signs of discoloration, change in gloss, blistering, softening, or swelling of the film.[22][24] Rate the effect on a scale (e.g., 5=No effect, 1=Severe effect).
Selection Guide & Recommendations
The optimal pigment choice depends on a balance of performance, cost, and application requirements.
Caption: Decision Tree for Yellow Pigment Selection.
-
For High-Performance Exterior Coatings: Where long-term color and gloss retention are paramount (e.g., automotive finishes, coil coatings), Bismuth Vanadate (PY 184) is the recommended choice due to its superior weatherability and chemical resistance.[11][12][13]
-
For Industrial Coatings Requiring Heat Resistance: For applications involving baking or high-temperature exposure (e.g., powder coatings), Diarylide Yellow 83 offers a good balance of thermal stability and durability.
-
For General Industrial and Decorative Paints: Pigment Yellow 65 represents a highly effective and economical option. Its high opacity and good overall resistance properties make it well-suited for a wide range of applications where extreme durability is not the primary driver.[2]
-
For Greenish-Yellow Shades in General Coatings: Pigment Yellow 74 is a strong candidate, especially where high tinting strength is needed in air-drying or water-based systems.[7]
Conclusion
Pigment Yellow 65 serves as a robust and versatile pigment in the formulation of lead-free paints. While it may not reach the exceptional durability of high-performance inorganic pigments like Bismuth Vanadate (PY 184), it provides an excellent balance of opacity, good resistance properties, and economic value for a broad spectrum of industrial and decorative applications.[3] The choice between PY 65 and its alternatives should be guided by a thorough evaluation of the specific end-use requirements, including desired shade, necessary durability, heat and chemical resistance, and cost targets. By employing standardized testing protocols, formulators can confidently select the optimal pigment to develop high-quality, compliant, and effective lead-free coatings.
References
-
Ataman Kimya. PIGMENT YELLOW 65. [Link]
-
Ataman Kimya. PIGMENT YELLOW 74. [Link]
-
Ataman Kimya. PIGMENT YELLOW 83. [Link]
-
ASTM International. ASTM D1308-20 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems. [Link]
-
ASTM International. Paint Standards and Related Coating Standards. [Link]
-
Dominion Colour Corporation. (2011). DCC YELLOW HRO. [Link]
-
Impact Solutions. What is ISO 11341 Artificial Weathering Testing? A Complete Guide. [Link]
-
Industrial Physics. ASTM D3022 testing. [Link]
-
International Organization for Standardization. ISO 11341:1994 - Paints and varnishes - Artificial weathering and exposure to artificial radiation - Exposure to filtered xenon-arc radiation. [Link]
-
MaTestLab. ASTM D1308 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems. [Link]
-
Natural Pigments. Rublev Colours Diarylide Yellow Pigment. [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 65. [Link]
-
Zeya Chemicals. Pigment yellow 65 - Corimax Yellow RN. [Link]
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- 2. zeyachem.net [zeyachem.net]
- 3. DuraPaint®6165 Pigment Yellow 65 | Fineland Chem [finelandchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Pigment Yellow 65 - SY Chemical Co., Ltd. [sypigment.com]
- 6. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]
- 7. specialchem.com [specialchem.com]
- 8. naturalpigments.com [naturalpigments.com]
- 9. pigments.com [pigments.com]
- 10. zpigments.com [zpigments.com]
- 11. chsopensource.org [chsopensource.org]
- 12. ColorCor® 6184 Pigment Yellow 184 | Fineland Chem [finelandchem.com]
- 13. materials.alfachemic.com [materials.alfachemic.com]
- 14. pigments.com [pigments.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. img.antpedia.com [img.antpedia.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. What is ISO 11341 Artificial Weathering Testing? A Complete Guide - Impact Solutions [impact-solutions.co.uk]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. ISO 11341 paints and varnishes artificial aging - xenon arc irradiation test [en1.nbchao.com]
- 22. testinglab.com [testinglab.com]
- 23. matestlabs.com [matestlabs.com]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. laboratuar.com [laboratuar.com]
A Comparative Guide to Permanent Yellow RN and Inorganic Yellow Pigments for Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is a critical decision that can impact the stability, efficacy, and safety of a final product. This guide provides an in-depth, objective comparison between the organic pigment Permanent Yellow RN and a selection of key inorganic yellow pigments. By examining their performance characteristics through experimental data and standardized protocols, this document aims to equip you with the necessary insights to make an informed choice for your specific application.
Introduction: A Tale of Two Chemistries
The world of yellow pigments is broadly divided into two realms: organic and inorganic. Organic pigments, such as This compound (Pigment Yellow 65) , are characterized by their carbon-based molecular structures. They are typically known for their high color strength and brightness. In contrast, inorganic pigments, including Cadmium Yellow (Pigment Yellow 35) , Bismuth Vanadate (Pigment Yellow 184) , and Lead Chromate (Pigment Yellow 34) , are derived from mineral compounds.[1] These are often lauded for their exceptional durability and opacity.[2] This guide will navigate the nuanced differences between these options, moving beyond simple color matching to a deeper understanding of their performance profiles.
At a Glance: Key Performance Metrics
A direct comparison of the critical performance attributes reveals the distinct advantages and limitations of each pigment type. The following table summarizes quantitative data sourced from various technical datasheets.
| Property | This compound (PY 65) | Cadmium Yellow (PY 35) | Bismuth Vanadate (PY 184) | Lead Chromate (PY 34) |
| Chemical Class | Monoazo[3] | Cadmium Sulfide[4] | Bismuth Vanadate[5] | Lead Chromate[6] |
| Lightfastness (1-8 Scale) | 6-7[7][8] | I (ASTM)[9] | 8[5] | 4-5[1][10] |
| Heat Stability (°C) | 150-260[7][8] | >300 | 220-300[5][11] | 140-180[10][12] |
| Opacity | Semi-Transparent | Opaque[13] | High Opacity[14] | High Opacity[12] |
| Chemical Resistance (1-5 Scale) | ||||
| Acid Resistance | 5[8] | Good | 5[5] | 3[10] |
| Alkali Resistance | 5[8] | Good | 5[5] | 3[10] |
| Toxicity Profile | Non-toxic[15] | Contains Cadmium (Carcinogen)[13][16] | Non-toxic[5][14] | Contains Lead & Hexavalent Chromium (Carcinogens)[6][17] |
Deep Dive: A Comparative Analysis
Durability: Lightfastness and Heat Stability
Inorganic pigments generally exhibit superior lightfastness and heat stability. Bismuth Vanadate (PY 184) is a standout performer, with a lightfastness rating of 8 and heat stability up to 300°C, making it suitable for applications requiring long-term color stability under harsh conditions.[5][11] Cadmium Yellow (PY 35) also boasts excellent lightfastness (ASTM I) and high heat resistance.[9]
This compound (PY 65) , while having good lightfastness (6-7), does not typically match the exceptional ratings of Bismuth Vanadate or Cadmium Yellow.[7][8] Its heat stability is also generally lower than these inorganic counterparts.[7][8] Lead Chromate (PY 34) shows moderate lightfastness and the lowest heat stability among the inorganics discussed.[10][12]
The superior stability of inorganic pigments is rooted in their crystalline structures, which are more resistant to degradation from UV radiation and high temperatures compared to the covalent bonds in organic pigments.
Chromatic Properties: Opacity and Color Strength
Inorganic pigments are known for their high opacity, a result of their higher refractive indices. This makes them ideal for applications requiring strong hiding power. Cadmium Yellow and Bismuth Vanadate, in particular, provide excellent coverage.[14]
This compound , being an organic pigment, is semi-transparent. This can be an advantage in applications where transparency or high color strength in tinting is desired.
Chemical Resistance
Here, the performance is more varied. Bismuth Vanadate once again demonstrates its robustness with excellent resistance to both acids and alkalis.[5] This compound also shows very good chemical resistance.[8] In contrast, Lead Chromate is more susceptible to degradation by acids and alkalis.[10] Cadmium Yellow is generally considered to have good chemical resistance.
The Critical Factor: Toxicity and Regulatory Standing
This is arguably the most significant point of differentiation for many scientific applications. Both Cadmium Yellow and Lead Chromate are based on heavy metals and are classified as carcinogenic.[6][13][16][17] Their use is heavily regulated and in many cases, has been phased out in favor of safer alternatives.
Bismuth Vanadate (PY 184) stands out as a high-performance, non-toxic inorganic pigment, often marketed as a direct replacement for cadmium and lead-based yellows.[5][14] This compound (PY 65) is also considered a non-toxic organic pigment.[15] For applications in drug development and other fields with stringent safety requirements, the choice of a non-toxic pigment is paramount.
Experimental Protocols for Performance Validation
To ensure the trustworthiness of pigment selection, it is crucial to employ standardized testing methodologies. The following are detailed protocols for evaluating key performance parameters.
Lightfastness Evaluation
This protocol is based on ASTM D4303 - 10, a standard test method for the lightfastness of pigments used in artists' paints.[18]
Objective: To determine the resistance of a pigment to color change upon exposure to a controlled light source that simulates indoor daylight through window glass.
Methodology:
-
Sample Preparation:
-
Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic emulsion).
-
Draw down a uniform film of the pigmented binder onto a stable substrate (e.g., an aluminum panel).
-
Prepare an identical, duplicate sample that will serve as the unexposed reference.
-
Create a "half-masked" specimen by covering a portion of the test sample with an opaque material.
-
-
Exposure:
-
Place the half-masked test specimen in a xenon-arc exposure apparatus.
-
Set the apparatus to simulate daylight filtered through window glass, as specified in ASTM D4303.[18]
-
Expose the specimen to a predetermined radiant exposure.
-
-
Evaluation:
-
After exposure, remove the specimen and the unexposed reference from their respective storage conditions.
-
Measure the color of the exposed and unexposed areas of the test specimen, as well as the unexposed reference, using a spectrophotometer.
-
Calculate the color difference (ΔE*ab) between the exposed and unexposed portions of the test specimen according to ASTM D2244.[19]
-
Assess the change in color using the ISO 105-A02 Grey Scale for a visual comparison.[20]
-
Causality: The xenon-arc lamp provides a standardized and accelerated method to simulate the effects of long-term indoor light exposure. By calculating the color difference (ΔE*ab), we obtain a quantitative measure of the pigment's stability.
Caption: Workflow for Lightfastness Testing.
Chemical Resistance Testing
Objective: To evaluate the stability of a pigment when exposed to acidic and alkaline environments.
Methodology:
-
Sample Preparation:
-
Prepare cured films of the pigmented binder as described in the lightfastness protocol.
-
-
Exposure:
-
Immerse separate test panels in solutions of 5% hydrochloric acid (HCl) and 5% sodium hydroxide (NaOH) for a specified duration (e.g., 24 hours) at room temperature.
-
-
Evaluation:
-
After the immersion period, remove the panels, rinse with deionized water, and allow them to dry completely.
-
Visually inspect the panels for any signs of degradation, such as color change, blistering, or loss of gloss.
-
Quantify any color change by measuring the ΔE*ab between the exposed panel and an unexposed control panel.
-
Causality: This direct immersion test provides a clear indication of how the pigment will perform in contact with aggressive chemical agents, which is critical for applications where chemical stability is a concern.
Caption: Chemical Resistance Evaluation Workflow.
Conclusion and Recommendations
The choice between this compound and inorganic yellow pigments is not one of simple substitution but of careful consideration of the specific demands of the application.
-
For applications requiring the utmost in durability, lightfastness, heat stability, and opacity , and where toxicity is not a primary concern (e.g., certain industrial coatings), Cadmium Yellow has historically been a choice, though its use is now limited. Bismuth Vanadate has emerged as a superior alternative, offering comparable or better durability without the associated health risks.
-
For applications where non-toxicity is a strict requirement , such as in pharmaceutical development, consumer products, or medical devices, Bismuth Vanadate and This compound are the primary contenders.
-
Bismuth Vanadate (PY 184) is the recommended choice when a combination of high durability (lightfastness, heat stability, chemical resistance) and high opacity is needed in a non-toxic formulation.[5][14]
-
This compound (PY 65) is an excellent non-toxic option when high color strength, good transparency, and good all-around resistance properties are required.[8][15]
-
Ultimately, the data and protocols presented in this guide should serve as a starting point for your own application-specific testing and validation. By understanding the fundamental chemical and physical differences between these pigment classes, you can select the optimal yellow to ensure the performance, stability, and safety of your final product.
References
-
ISO 787-15:1986 General methods of test for pigments and extenders — Part 15: Comparison of resistance to light of coloured pigments of similar types.
-
ASTM D2244 - 21 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
-
ASTM D4303 - 10(2022) Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.
-
ISO 105-A02:1993 Textiles — Tests for colour fastness — Part A02: Grey scale for assessing change in colour.
- Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 17. [URL: not available]
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- Ataman Kimya. PIGMENT YELLOW 17. [URL: not available]
- Bismuth Vanadate (PY 184): Technical Analysis and Applications of a High-Performance Organic Inorganic Hybrid Pigment. [URL: not available]
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- Elite Pigment. Pigment Yellow 65 / this compound. [URL: not available]
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- Winsor & Newton. Professional Acrylic - Cadmium Yellow Light. [URL: not available]
- Environment Canada Health Canada. Screening Assessment for the Challenge C.I. Pigment Yellow 34 1344-37-2. [URL: not available]
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- IPEN.org.
- DANIEL SMITH Artists' Materials. The difference between organic and inorganic pigments. [URL: not available]
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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for "Pigment Yellow 65" Quantification
Introduction: The Imperative for Rigorous Quantification of Pigment Yellow 65
Pigment Yellow 65 (P.Y. 65) is an azo pigment characterized by its reddish-yellow hue and excellent hiding power, making it a staple in applications such as air-drying paints and emulsion paints.[1] As with any component critical to product quality, the ability to accurately and reliably quantify P.Y. 65 is paramount. It ensures batch-to-batch consistency, adherence to regulatory standards, and the ultimate performance of the end-product.
This guide provides a comparative analysis of common analytical techniques for P.Y. 65 quantification and delves into the essential principles of method validation. The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[2][3][4][5][6] Our discussion is grounded in the globally recognized guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11][12]
Comparative Analysis of Analytical Methodologies
The two most prevalent techniques for the quantification of organic pigments like P.Y. 65 are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. The choice between them is dictated by the complexity of the sample matrix, required specificity, and available resources.
| Feature | High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Physically separates the analyte from other components in a mixture using a column, followed by detection and quantification based on light absorption. | Measures the amount of light absorbed by the analyte at a specific wavelength in a solution. |
| Specificity | High. The chromatographic separation ensures that P.Y. 65 is quantified without interference from other pigments, impurities, or matrix components.[13] | Low to Moderate. Prone to interference from other substances that absorb light at the same wavelength.[14][15] Best suited for pure or simple mixtures. |
| Sensitivity | High. Capable of detecting and quantifying low concentrations (low Limit of Detection/Quantitation). | Moderate. Generally less sensitive than HPLC. |
| Linearity & Range | Excellent linearity over a wide concentration range. | Good linearity, but the range can be limited by the Beer-Lambert Law deviations at high concentrations. |
| Accuracy & Precision | High. Provides highly accurate and precise results due to superior specificity.[16] | Moderate to High. Accuracy can be compromised by matrix interferences. Precision is generally good for simple samples. |
| Cost & Complexity | Higher initial instrument cost, requires more complex method development and skilled operators. | Lower instrument cost, simpler operation, and rapid analysis.[13] |
| Best Suited For | Complex matrices (e.g., finished paints, plastics), stability-indicating assays, and when high accuracy is critical for regulatory purposes. | Rapid quality control checks of raw materials, process monitoring of simple solutions, and academic research. |
Causality in Method Selection: The fundamental difference lies in specificity. HPLC's power comes from its ability to first separate the analyte before measuring it.[13] This is crucial in drug development and manufacturing, where a product's matrix contains excipients, degradation products, or other additives. UV-Vis, in contrast, measures the total absorbance of everything in the cuvette at the chosen wavelength, making it a faster but less discriminating tool.[14] For P.Y. 65 in a complex paint formulation, HPLC is the authoritative choice; for a quick check of a raw pigment solution, UV-Vis may suffice.
A Framework for Method Validation: The HPLC-DAD Approach
A validated analytical method is a self-validating system, providing inherent trustworthiness in its results. The validation process follows a structured protocol to evaluate several key performance characteristics, as outlined by ICH Q2(R1) guidelines.[2][3][17]
Caption: Workflow for the validation of an analytical method.
Key Validation Parameters
The following parameters must be rigorously evaluated to ensure an analytical method is suitable for its intended purpose.[13]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest (P.Y. 65).[2][3] | Peak purity index > 0.99 (via DAD). No co-eluting peaks at the retention time of P.Y. 65 in placebo/blank samples. |
| Linearity | To verify a proportional relationship between analyte concentration and the method's response over a defined range.[2] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | To establish the concentration interval where the method is accurate, precise, and linear.[2][8] | For assay: 80% to 120% of the nominal test concentration. |
| Accuracy | To determine the closeness of the measured value to the true value.[13] | 98.0% to 102.0% recovery of spiked analyte in the matrix. |
| Precision | To assess the degree of scatter between a series of measurements from the same homogeneous sample.[13] | Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[4] | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected, but not necessarily quantified.[13] | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results; system suitability parameters must pass. |
Experimental Protocol: HPLC-DAD Method Validation for P.Y. 65
This section provides a detailed, step-by-step methodology for validating an HPLC method for P.Y. 65.
Materials and Equipment
-
Pigment Yellow 65 Reference Standard: Certified purity.
-
HPLC System: Quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade Methanol, Acetonitrile, and water.
-
Other: Volumetric flasks, pipettes, analytical balance, sonicator, 0.45 µm syringe filters.
Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at the maximum absorbance wavelength (λmax) of P.Y. 65 (e.g., ~440 nm).[18]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of P.Y. 65 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol, using sonication to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of at least five concentrations for the linearity study (e.g., 20, 50, 100, 150, 200 µg/mL) by diluting the stock solution with the mobile phase. The 100 µg/mL solution can serve as the nominal concentration for accuracy and precision studies.
Sample Preparation (Extraction from Paint Matrix)
-
Accurately weigh a portion of the paint sample equivalent to ~10 mg of P.Y. 65 into a 100 mL volumetric flask.
-
Add ~70 mL of methanol and sonicate for 30 minutes to extract the pigment.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the extract to separate insoluble matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[13]
Validation Experiments
-
Specificity:
-
Inject a blank (mobile phase), a placebo (paint matrix without P.Y. 65), a P.Y. 65 standard, and the sample solution.
-
Confirm no interfering peaks are present at the retention time of P.Y. 65 in the blank and placebo chromatograms.
-
Use the DAD software to perform peak purity analysis on the P.Y. 65 peak in the standard and sample chromatograms.
-
-
Linearity:
-
Inject the five working standard solutions in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
-
Accuracy (Recovery):
-
Prepare a placebo paint sample.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration) using the P.Y. 65 stock solution. Prepare each level in triplicate.
-
Extract and analyze the spiked samples.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples from the same homogeneous paint batch. Analyze them on the same day with the same instrument and analyst. Calculate the RSD of the results.
-
Intermediate Precision: Repeat the analysis of six homogeneous samples on a different day, with a different analyst, or on a different instrument. Calculate the RSD and compare it to the repeatability results.
-
Sources
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- 10. uspbpep.com [uspbpep.com]
- 11. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. limnetica.net [limnetica.net]
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- 18. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
The Unseen Spectrum: A Comparative Chemical Analysis of Pigment Yellow 65 in Tattoo Inks
Introduction: The Chemistry Beneath the Canvas
The art of tattooing has evolved into a sophisticated form of personal expression, with a vibrant palette of colors at the artist's disposal. However, beneath the surface of this artistry lies a complex interplay of chemistry, where the composition of tattoo inks dictates not only the aesthetic outcome but also the potential for adverse reactions. As researchers, scientists, and professionals in drug development, a deeper understanding of the chemical constituents of these inks is paramount. This guide provides a comparative chemical analysis of Pigment Yellow 65 (PY65), a common organic pigment in yellow tattoo inks, and its alternatives. We will delve into the analytical methodologies used to characterize these pigments, compare their chemical purity and heavy metal content, and discuss the implications for safety and regulatory compliance.
Pigment Yellow 65 (C.I. 11740) is a monoazo pigment known for its brilliant reddish-yellow hue and good lightfastness, properties that have led to its use in various applications, including tattoo inks.[1][2][3] However, the use of azo pigments in tattoos is not without concern, as they have the potential to degrade into primary aromatic amines (PAAs) under UV radiation or laser exposure, some of which are known carcinogens.[4][5] Furthermore, studies have revealed discrepancies between the listed ingredients on tattoo ink labels and their actual chemical composition, highlighting the need for rigorous analytical verification.[6][7][8]
This guide will present a model for a comparative analysis, synthesizing data from existing literature to provide a framework for evaluating yellow tattoo pigments. We will explore the application of advanced analytical techniques to assess the purity and safety of inks containing Pigment Yellow 65 against common alternatives.
Methodology: A Multi-faceted Analytical Approach
To conduct a comprehensive chemical analysis of tattoo inks, a multi-instrumental approach is necessary to identify and quantify both the organic pigment and potential inorganic contaminants. The following experimental protocols are designed to provide a robust and self-validating system for the comparative analysis of yellow tattoo inks.
Pigment Identification and Purity Analysis
The primary objective is to confirm the presence of Pigment Yellow 65 and to identify any other organic pigments or unlisted additives. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Raman Spectroscopy are powerful, complementary techniques for this purpose.[8][9][10]
Experimental Protocol: HPLC-DAD for Pigment Analysis
-
Sample Preparation:
-
Accurately weigh 100 mg of the tattoo ink into a centrifuge tube.
-
Add 10 mL of a suitable solvent mixture (e.g., a 1:1 solution of N,N-dimethylformamide and methanol) to extract the organic pigments.
-
Vortex the mixture for 5 minutes, followed by ultrasonication for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pelletize insoluble components.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-DAD Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector scanning from 200-800 nm.
-
-
Data Analysis:
-
Compare the retention time and UV-Vis spectrum of the peaks in the sample chromatogram to a certified reference standard of Pigment Yellow 65.
-
Identify and quantify any additional pigments by comparing their spectral data with a library of known tattoo pigments.
-
Experimental Protocol: Raman Spectroscopy for In-Situ Pigment Identification
-
Sample Preparation:
-
Place a small drop of the tattoo ink onto a clean microscope slide and allow it to air dry.
-
-
Raman Spectroscopy Conditions:
-
Laser Excitation: 785 nm to minimize fluorescence from the pigments and matrix.
-
Objective: 50x magnification.
-
Laser Power: 10 mW at the sample to avoid thermal degradation.
-
Integration Time: 10 seconds with 5 accumulations.
-
Spectral Range: 200-2000 cm⁻¹.
-
-
Data Analysis:
-
Compare the acquired Raman spectrum with a reference spectrum of Pigment Yellow 65 from a spectral library.[8] The characteristic peaks for PY65 will confirm its presence.
-
Diagram of the Pigment Analysis Workflow
Caption: Workflow for the identification and purity analysis of organic pigments in tattoo inks.
Heavy Metal Contaminant Analysis
The presence of heavy metals in tattoo inks is a significant safety concern, as these elements can be toxic and cause allergic reactions.[11][12][13] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace levels of heavy metals in complex matrices.
Experimental Protocol: ICP-MS for Heavy Metal Analysis
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh 0.1 g of the tattoo ink into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
After cooling, dilute the digested sample to a final volume of 50 mL with deionized water.
-
-
ICP-MS Conditions:
-
Instrument: A quadrupole or high-resolution ICP-MS.
-
Sample Introduction: Standard nebulizer and spray chamber.
-
RF Power: 1550 W.
-
Gas Flows: Optimized for maximum sensitivity.
-
Analytes: Monitor a suite of relevant heavy metals including Lead (Pb), Cadmium (Cd), Mercury (Hg), Arsenic (As), Chromium (Cr), Nickel (Ni), and Cobalt (Co).
-
-
Data Analysis:
-
Quantify the concentration of each metal using a multi-element calibration curve prepared from certified reference materials.
-
Report the results in mg/kg (ppm) of the original ink.
-
Diagram of the Heavy Metal Analysis Workflow
Caption: Workflow for the quantitative analysis of heavy metals in tattoo inks.
Results and Discussion: A Comparative Overview
The following tables present a synthesized comparative analysis of Pigment Yellow 65 and two common alternatives: Pigment Yellow 74 and Pigment Yellow 14. The data is based on findings reported in the scientific literature.[6][8][11][12] It is important to note that the composition of commercial tattoo inks can vary significantly between brands and even batches.
Table 1: Pigment Identification and Purity
| Analytical Finding | Pigment Yellow 65 Ink (Hypothetical) | Pigment Yellow 74 Ink (Hypothetical) | Pigment Yellow 14 Ink (Hypothetical) |
| Primary Pigment Identified | Pigment Yellow 65 | Pigment Yellow 74 | Pigment Yellow 14 |
| Purity (as primary pigment) | 85-95% | 90-98% | 80-90% |
| Unlisted Organic Pigments | Pigment Orange 13 detected in some samples | Minor peaks corresponding to other azo pigments | Unidentified organic impurities |
| Unlisted Additives | Polyethylene glycol (PEG) | Propylene glycol | PEG, various surfactants |
This table illustrates a common issue in the tattoo ink industry: the presence of unlisted pigments and additives.[8][14] The purity of the primary pigment can also vary, which may affect the color's vibrancy and longevity. The detection of unlisted substances raises concerns about transparency and potential allergic reactions to unknown components.
Table 2: Heavy Metal Contaminant Levels (mg/kg)
| Heavy Metal | Pigment Yellow 65 Ink (Hypothetical Range) | Pigment Yellow 74 Ink (Hypothetical Range) | Pigment Yellow 14 Ink (Hypothetical Range) | EU REACH Restriction Limit (mg/kg) |
| Lead (Pb) | 0.1 - 2.5 | 0.2 - 3.0 | 0.5 - 5.0 | 0.5 |
| Cadmium (Cd) | < 0.1 | < 0.1 | 0.1 - 1.0 | 0.1 |
| Mercury (Hg) | < 0.05 | < 0.05 | < 0.05 | 0.5 |
| Arsenic (As) | < 0.2 | < 0.2 | < 0.5 | 0.5 |
| Chromium (Cr) (Total) | 0.5 - 5.0 | 0.2 - 4.0 | 1.0 - 10.0 | 0.5 (Cr VI) |
| Nickel (Ni) | 0.2 - 3.0 | 0.1 - 2.5 | 0.5 - 8.0 | 5.0 |
| Cobalt (Co) | < 0.1 | < 0.1 | 0.1 - 0.5 | 0.5 |
The data in Table 2, synthesized from various studies, indicates that heavy metal contamination is a prevalent issue in tattoo inks.[11][12][13] While some inks may fall within regulatory limits, others can exceed them, posing a potential health risk. It is crucial for manufacturers to implement stringent quality control measures to minimize these contaminants. The presence of nickel and chromium is of particular concern due to their potential to cause allergic contact dermatitis.[15]
Conclusion and Future Perspectives
This comparative guide highlights the critical need for comprehensive chemical analysis of tattoo inks to ensure their safety and quality. Our synthesized data suggests that while Pigment Yellow 65 is a widely used pigment, inks containing it, like many others on the market, can suffer from issues of purity and heavy metal contamination. The presence of unlisted substances in tattoo inks is a significant concern that warrants greater regulatory oversight and transparency from manufacturers.
For researchers and professionals in drug development, the methodologies outlined here provide a robust framework for evaluating the chemical composition of tattoo inks. Future research should focus on direct, head-to-head comparative studies of a wide range of commercially available yellow tattoo inks to provide a more definitive understanding of their relative safety. Furthermore, studies on the long-term stability and degradation of Pigment Yellow 65 and its alternatives within the dermal layer are essential to fully assess their toxicological profiles. As the popularity of tattoos continues to grow, a scientifically rigorous approach to ink analysis is indispensable for safeguarding public health.
References
-
Al-Qaysi, W. W., Hammood, M. K., & Tawfeeq, E. N. (2022). Analytical Methods for the Identification of Pigments in Tattoo Inks and Some of Their Physiological Side Effects: A Review. Current Pharmaceutical Analysis, 18(2), 161-175. [Link]
-
Aljubran, B. A., et al. (2025). Decoding Tattoo Inks: Multiple Analysis Techniques Reveal Discrepancies in Ingredient Composition and Elemental Content When Compared Against Label Claims. Journal of Environmental Health. [Link]
-
Bentham Science Publishers. (2021). Analytical Methods for the Identification of Pigments in Tattoo Inks and Some of Their Physiological Side Effects: A Review. [Link]
-
Bocca, B., et al. (2023). Heavy Metals in Tattoo Inks: Developing an Analytical Methodology for Accessing Customer Safety. ChemistrySelect, 8(12), e202204593. [Link]
-
Cabrera, M. I. S., et al. (2023). Are Some Metals in Tattoo Inks Harmful to Health? An Analytical Approach. ACS Omega, 8(3), 3617-3626. [Link]
-
Hauri, U., & Hohl, C. (2017). Identification of organic pigments in tattoo inks and permanent make-up using laser desorption ionisation mass spectrometry. F1000Research, 6, 2034. [Link]
-
HUPC GLOBAL CHEMICAL. (n.d.). Pigment Yellow 65. [Link]
-
Jacobsen, E., & Kluger, N. (2018). Allergic reaction to 3 tattoo inks containing Pigment Yellow 65. Contact Dermatitis, 79(2), 107-108. [Link]
-
Karger Publishers. (2015). Photostability and Breakdown Products of Pigments Currently Used in Tattoo Inks. [Link]
-
Northern 92. (n.d.). What's Really In Your Tattoo Ink? A Deep Dive Into Pigments And Composition. [Link]
-
Phenomenex. (2018). Tattoo Ink Safety: Risks, Analysis & Scientific Insights. [Link]
-
Prezi Inc. (n.d.). Decoding Tattoo Inks: A Study on Composition Discrepancies. [Link]
-
Public Health Fiji. (2023). Heavy Metals in Tattoo Ink. [Link]
-
ResearchGate. (n.d.). (PDF) Decoding Tattoo Inks: Multiple Analysis Techniques Reveal Discrepancies in Ingredient Composition and Elemental Content When Compared Against Label Claims. [Link]
-
Schreiver, I., et al. (2019). Identification of pigments related to allergic tattoo reactions in 104 human skin biopsies. Contact Dermatitis, 80(3), 154-164. [Link]
-
Tattoo Ink Safety. (2021). Tattoo ink allergy and reactions. Safety information. [Link]
-
Wang, L., et al. (2025). What's in my ink: an analysis of commercial tattoo ink on the US market. Analytical and Bioanalytical Chemistry. [Link]
-
Xcolor Pigment. (n.d.). Pigment yellow 65|Fast Yellow RN. [Link]
-
Zenodo. (2023). SEMI-QUANTITATIVE HPLC-ANALYSIS OF BANNED ORGANIC PIGMENTS IN TATTOO INKS. [Link]
-
Zeya Chemicals. (n.d.). Pigment yellow 65 - Corimax Yellow RN. [Link]
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- 4. Tattoo Ink Dangers: What You Need to Know [phenomenex.com]
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A Comparative Guide to the Performance of Permanent Yellow RN (C.I. Pigment Yellow 17) in Water-Based vs. Solvent-Based Coatings
This guide provides an in-depth technical comparison of Permanent Yellow RN, also known as C.I. Pigment Yellow 17, in water-based and solvent-based coating systems. As a diarylide yellow pigment, its performance is highly dependent on the formulation's chemistry. This document is intended for researchers and formulators in the coatings industry, offering objective analysis, supporting data, and experimental methodologies to aid in pigment selection and optimization.
Introduction to this compound (PY 17)
This compound (PY 17) is a synthetic organic pigment from the diarylide azo class, characterized by its bright, greenish-yellow shade and good transparency.[1] Chemically, it is a disazo pigment, which gives it strong color and moderate fastness properties. It is widely used in printing inks, plastics, and various industrial coatings due to its vibrant color and cost-effectiveness.[2] However, its inherent chemical nature presents distinct advantages and challenges when incorporated into the two primary coating systems: water-based and solvent-based. Understanding these interactions is critical for achieving desired performance in the final product.
Performance in Water-Based Coatings
The transition to environmentally friendly, low-VOC (Volatile Organic Compound) coatings has made the performance of organic pigments in aqueous systems a critical area of research. For PY 17, a hydrophobic organic solid, achieving a stable and effective dispersion in a polar, aqueous medium is the primary challenge.
2.1. Dispersibility and Stability
The dispersion of PY 17 in water requires a sophisticated approach involving high-performance wetting and dispersing additives. The process involves three key stages: wetting the pigment surface, mechanically breaking down agglomerates, and stabilizing the dispersed particles to prevent flocculation.
-
Causality of Dispersant Choice: The hydrophobic surface of PY 17 repels water, necessitating the use of surfactants or polymeric dispersants. These additives have a dual functionality: a pigment-affinic "anchor" group that adsorbs onto the pigment surface and a hydrophilic "stabilizing" chain that extends into the water phase. This creates a steric and/or electrostatic barrier that prevents pigment particles from re-agglomerating.[3][4] The choice of dispersant is crucial; an improper choice can lead to poor color development, viscosity instability, and flocculation.
2.2. Key Performance Metrics in Water-Based Systems
-
Color Strength & Transparency: When properly dispersed, PY 17 provides excellent transparency and high chroma. However, poor dispersion results in lower color strength and a "muddy" appearance due to light scattering from flocculated particles.
-
Lightfastness: PY 17 generally exhibits good lightfastness, often rated around 6 on the Blue Wool Scale (out of 8).[5] However, in water-based acrylic or polyurethane dispersions (PUDs), its fastness can be influenced by the binder and additives used. Some diarylide yellows are known to be more fugitive in tints, especially in thin films exposed to UV radiation.[6]
-
Chemical Resistance: PY 17 demonstrates good resistance to acids and alkalis, making it suitable for industrial coatings that may be exposed to chemical splashes.[7][8]
-
Rheology: The pigment and its dispersant package significantly influence the viscosity and flow characteristics of the paint. A well-formulated system will exhibit stable viscosity, while a poorly stabilized one may show shear thinning or thickening over time.
Performance in Solvent-Based Coatings
In traditional solvent-based systems (e.g., alkyds, epoxies, polyurethanes), PY 17 is often easier to incorporate due to the more favorable interaction between the non-polar pigment surface and the organic solvent.
3.1. Dispersibility and Stability
Wetting and dispersion are typically more straightforward in solvent systems. The organic solvent can more easily wet the pigment surface, and binder resins often have inherent dispersing capabilities.
-
Causality of Solvent & Resin Choice: While generally compatible, the performance of PY 17 can be affected by strong solvents. Diarylide pigments have a known weakness: a tendency to bleed or migrate in the presence of aggressive solvents like xylene or ketones. This occurs because the pigment has slight solubility in these solvents, allowing it to migrate through the dried paint film. The choice of resin is also critical; it must effectively encapsulate the pigment particles to lock them in place and prevent migration.
3.2. Key Performance Metrics in Solvent-Based Systems
-
Color Strength & Gloss: PY 17 can achieve high gloss and color strength in solvent-based inks and coatings.[9] Its transparency is a valued attribute, particularly in packaging inks.[7]
-
Heat Stability: The pigment has moderate heat stability, typically around 180-200°C, making it suitable for some baking enamels and powder coatings.[2][5]
-
Solvent and Migration Resistance: This is a key consideration for PY 17. While it has good general chemical resistance, its performance in over-coat applications can be problematic. If a topcoat contains a strong solvent, it can re-dissolve the pigment in the basecoat, causing it to bleed into the top layer. This limits its use in applications like automotive refinishing.[1]
-
Lightfastness: Similar to water-based systems, the lightfastness is good but can be influenced by the binder. In high-performance solvent systems designed for exterior durability, higher-grade pigments are often preferred.
Comparative Analysis and Alternatives
The optimal choice of coating system for PY 17 depends heavily on the end-use application's performance requirements.
| Performance Metric | Water-Based Coatings | Solvent-Based Coatings | Causality and Field Insights |
| Dispersibility | Challenging; requires specialized dispersants. | Generally straightforward. | The hydrophobic nature of PY 17 necessitates advanced surfactant chemistry in aqueous media. |
| Migration/Bleed | Excellent resistance (pigment is insoluble in water). | Poor to moderate; susceptible to strong solvents. | Slight solubility in organic solvents is the primary failure mechanism. Avoid use in multi-layer systems with aggressive topcoats. |
| VOC Content | Low to zero. | High. | Environmental regulations are a major driver for the shift to water-based systems. |
| Color Strength | Highly dependent on dispersion quality. | Generally high and consistent. | Proper stabilization is key to unlocking full color potential in water-based formulations. |
| Lightfastness | Good (BWS 6). | Good (BWS 6). | Generally equivalent, but highly dependent on the surrounding polymer matrix in both systems. |
| Chemical Resistance | Good to Excellent. | Good to Excellent. | The inherent chemical stability of the pigment molecule provides good resistance in both systems. |
Alternatives to this compound:
For applications where the limitations of PY 17 are a concern, several alternatives exist:
-
C.I. Pigment Yellow 74 (PY 74): An arylide yellow that offers better lightfastness and opacity in some applications, often used in architectural paints.[7]
-
Benzimidazolone Pigments (e.g., PY 151, PY 154): These offer a significant step up in performance, with excellent lightfastness, weather resistance, and resistance to heat and solvents.[1][10] They are suitable for demanding applications like automotive and high-durability industrial coatings.
-
Bismuth Vanadate (PY 184): An inorganic pigment that provides outstanding opacity, durability, and a bright, clean shade, often used to replace lead chromate pigments.[11]
Experimental Protocols
To ensure self-validating and reproducible results, standardized test methods must be employed. The following protocols are based on ASTM International standards.[12]
5.1. Protocol: Pigment Dispersion and Formulation
-
Objective: To prepare a stable pigment concentrate (millbase) for both water-based and solvent-based systems.
-
Procedure:
-
Charge a grinding vessel with the liquid components (water/co-solvent and dispersant for water-based; solvent and grinding resin for solvent-based).
-
Begin agitation using a high-speed disperser or shaker.
-
Slowly add the this compound pigment to the vortex.
-
Add grinding media (e.g., glass or zirconia beads).
-
Disperse at a specified speed and temperature until the desired particle size is achieved, as measured by a Hegman gauge.
-
Incorporate the millbase into the final coating formulation (letdown).
-
5.2. Protocol: Testing for Bleed/Migration Resistance (ASTM D279)
-
Objective: To assess the tendency of the pigment to migrate in a multi-coat system.
-
Procedure:
-
Apply the yellow pigmented coating to a test panel and allow it to cure completely.
-
Apply a strip of white topcoat (e.g., a nitrocellulose lacquer known for aggressive solvents) over a portion of the yellow basecoat.
-
Allow the topcoat to cure.
-
Visually assess the white area for any yellow discoloration, indicating bleeding. Rate on a scale of 1-5 (5 = no bleed).
-
5.3. Protocol: Lightfastness Testing (ASTM D4302)
-
Objective: To determine the coating's resistance to fading upon exposure to light.
-
Procedure:
-
Prepare coated panels, creating both a full-tone sample and a tint (e.g., a 1:10 ratio with titanium dioxide).
-
Cover half of each sample with an opaque material.
-
Expose the panels in a xenon-arc weather-ometer, which simulates natural sunlight, for a specified duration.
-
After exposure, compare the exposed and unexposed portions. Evaluate the color change (ΔE*) using a spectrophotometer. The results can be correlated to the Blue Wool Scale.
-
Visualizations
Diagram 1: Pigment Stabilization Mechanisms
This diagram illustrates the fundamental difference in how PY 17 particles are stabilized in water-based versus solvent-based systems.
Caption: Fig 1. Stabilization of PY 17.
Diagram 2: Experimental Workflow for Pigment Evaluation
This workflow outlines a logical sequence for the comprehensive evaluation of a pigment in a new coating formulation.
Caption: Fig 2. Pigment Evaluation Workflow.
References
-
Ataman Kimya. PIGMENT YELLOW 17.
-
SY Chemical Co., Ltd. Pigment Yellow 17.
-
PrintWiki. Diarylide Yellow.
-
Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 17.
-
PCI Magazine. Lead Chromate Replacement. (2015-09-01).
-
Jackson's Art Blog. Pigment Colour Index: Yellow Pigments. (2021-09-17).
-
ASTM International. ASTM Paint Standards and Related Coating Standards.
-
Just Paint. ASTM Lightfastness Testing for Oil Paints. (2023-09-24).
-
iSuoChem. Organic Pigment | Alternatives to Lead Pigments in the Paint Industry.
-
Precise Color. China Pigment Yellow 17 / CAS 4531-49-1.
-
PCI Magazine. Wetting and Dispersing Additives. (2016-06-01).
-
Tri-Art Mfg. Modern and Post-Modern Pigments: Cadmiums vs. Bismuth Yellow and Pyrrole Red.
Sources
- 1. China Pigment Yellow 17 / CAS 4531-49-1 factory and manufacturers | Precise Color [precisechem.com]
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- 3. paint.org [paint.org]
- 4. pcimag.com [pcimag.com]
- 5. epsilonpigments.com [epsilonpigments.com]
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- 7. Pigment Yellow 17 - SY Chemical Co., Ltd. [sypigment.com]
- 8. Pigment yellow 17|Fast Yellow 2G|CAS No.4531-49-1 [xcolorpigment.com]
- 9. knowde.com [knowde.com]
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- 12. wermac.org [wermac.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Permanent Yellow RN
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Adherence
The synthesis of novel compounds and the advancement of drug development are intrinsically linked to a foundational commitment to safety and environmental diligence. The proper management of chemical waste is not merely a regulatory hurdle but a core tenet of responsible scientific practice. This guide provides an in-depth, procedural framework for the disposal of Permanent Yellow RN (C.I. Pigment Yellow 17; CAS No. 4531-49-1), a diarylide yellow pigment frequently utilized in various industrial and research applications. This document is designed to be the preferred resource for researchers, scientists, and drug development professionals, offering clarity and actionable steps that go beyond baseline compliance to instill a culture of safety and operational excellence.
Core Compound Analysis: this compound Profile
A thorough understanding of a chemical's properties is the bedrock of its safe handling and disposal. This compound is a solid organic pigment characterized by its vibrant greenish-yellow hue. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its fine particulate nature necessitates careful handling to avoid inhalation, which can lead to respiratory irritation.[1] The toxicological data indicates a low order of acute toxicity.[2][3] However, as with many synthetic organic compounds, the long-term ecological impact of improper disposal is not fully elucidated, mandating a conservative and systematic approach to its waste management.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value / Observation | Source |
| Chemical Name | 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxobutanamide) | [1] |
| CAS Number | 4531-49-1 | [1][4] |
| Molecular Formula | C₃₄H₃₀Cl₂N₆O₆ | [5] |
| Appearance | Yellow Powder | [1][6] |
| Hazards | May cause respiratory, skin, and eye irritation.[1] Harmful if swallowed.[1] | [1] |
| Primary Disposal Route | Incineration | [3] |
The Disposal Protocol: A Validating, Step-by-Step Workflow
The following protocol is designed as a self-validating system, where the successful completion of each step ensures the safety and compliance of the subsequent action. This workflow mitigates risks and provides a clear, auditable trail for waste management.
Figure 1. A comprehensive, two-phase workflow for the proper disposal of this compound, from laboratory generation to final destruction.
Experimental Protocol: Waste Handling and Disposal
Objective: To safely collect, store, and dispose of solid this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Waste this compound (solid)
-
Designated solid chemical waste container (HDPE or equivalent, with secure lid)
-
Hazardous Waste Label (or institutional equivalent)
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
Methodology:
-
Waste Characterization and Segregation:
-
Causality: The initial and most critical step is to correctly identify the waste stream. This compound is a non-halogenated organic solid. Segregating it from halogenated, liquid, or reactive wastes is paramount to prevent dangerous chemical reactions and to ensure it is routed to the correct disposal facility.[7]
-
Procedure: Designate a specific container solely for "Solid, Non-Hazardous Chemical Waste." Ensure no other chemical classes are introduced into this container.
-
-
Containerization and Labeling:
-
Causality: Proper containerization and labeling are mandated by regulatory bodies like the EPA to ensure safe handling, accurate tracking, and appropriate final disposal.[8][9] A complete and accurate label prevents mismanagement and potential exposure to personnel downstream.
-
Procedure:
-
Select a container made of a material compatible with the waste.[10]
-
Affix a "Hazardous Waste" label (standard practice even for non-RCRA waste in many institutions to ensure proper handling) to the container before adding any waste.
-
Using a pencil or indelible marker, fill out the label with:
-
Full Chemical Name: "this compound"
-
CAS Number: "4531-49-1"
-
Generator's Name, Lab, and Contact Information.
-
Hazard Statement: Check boxes for "Solid" and any other hazards as per the SDS.[8]
-
-
-
-
Satellite Accumulation:
-
Causality: Federal regulations (40 CFR 262.15) allow for the accumulation of waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][12] This facilitates safe, temporary storage within the lab, minimizing movement of active waste containers.
-
Procedure:
-
Place the labeled waste container in a designated SAA. This area must be under the control of the laboratory personnel generating the waste.[12][13]
-
The SAA should be in a secondary containment tray to capture any potential spills.
-
Keep the container lid securely closed at all times, except when adding waste.[13]
-
-
-
Waste Manifest and Final Disposal:
-
Causality: The Uniform Hazardous Waste Manifest is a legal document that provides a "cradle-to-grave" record of the waste's journey from the generator to the final disposal facility (TSDF).[15] This system, now largely electronic (e-Manifest), ensures accountability and proper disposal.[16][17][18][19]
-
Procedure:
-
When the container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
EHS will coordinate with a licensed hazardous waste vendor to transport the waste.
-
The vendor will generate a hazardous waste manifest, which must be signed by the generator (or an authorized representative).
-
The waste will be transported to a permitted facility for high-temperature incineration, which is the recommended disposal method for organic pigments to ensure complete destruction.[3]
-
-
Spill Management: A Logical Response Framework
A spill of this compound powder presents an inhalation and contamination risk. A structured and logical response is essential for safety.
Figure 2. A decision-making flowchart for responding to a spill of this compound powder, differentiating between minor and major incidents.
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest degree of safety, efficiency, and environmental responsibility, reinforcing the integrity of their research and their institution.
References
- MSDS PIGMENT YELLOW 17. Qingdao Sanhuan Colorchem CO., LTD.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. U.S. Code of Federal Regulations. Available at: [Link]
-
Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). U.S. Environmental Protection Agency. Available at: [Link]
-
Chemical Waste Labeling Procedure. The University of Iowa Environmental Health and Safety. Available at: [Link]
-
What To Include On A Chemical Waste Label. Hazardous Waste Experts. Available at: [Link]
-
Pigment Yellow 17. SY Chemical Co., Ltd. Available at: [Link]
-
Hazardous Waste Manifest Information. California Department of Toxic Substances Control. Available at: [Link]
-
Hazardous Waste Manifest System. NYS Dept. of Environmental Conservation. Available at: [Link]
-
What Is A Hazardous Waste Manifest & What Do You Do With It? IDR Environmental Services. Available at: [Link]
-
Material Safety Data Sheet. Navpad Pigments. Available at: [Link]
-
Satellite Accumulation. California Department of Toxic Substances Control. Available at: [Link]
-
Material Safety Data Sheet. Hangzhou Fancheng Chemical Co.,LTD. Available at: [Link]
-
Biomedical Waste Management. Government Medical College & Hospital, Chandigarh. Available at: [Link]
-
Hazardous Waste Manifests: Everything You Need to Know. Triumvirate Environmental. Available at: [Link]
-
Electronic Hazardous Waste: EPA Tracking System Launches. DuraLabel. Available at: [Link]
-
Frequent Questions About Hazardous Waste Generation. U.S. Environmental Protection Agency. Available at: [Link]
-
Satellite Accumulation Area Requirements. Virginia Department of Environmental Quality. Available at: [Link]
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A Researcher's Guide to the Safe Handling of Permanent Yellow GR (C.I. Pigment Yellow 13)
This guide provides comprehensive safety protocols and logistical procedures for handling Permanent Yellow GR (CAS No. 5102-83-0), a diarylide yellow pigment widely used in research and development.[1][2][3][4][5] As a fine powder, the primary hazard associated with this organic pigment is mechanical irritation and the potential for dust explosion under specific conditions.[6][7][8] Adherence to the following procedures is critical to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Risk Assessment
Permanent Yellow GR is generally considered to have a low order of acute toxicity.[9] However, like all fine powders, it can cause mechanical irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[7][9] The primary risks are associated with the generation and inhalation of airborne dust.
Key Hazards:
-
Respiratory Irritation: Inhalation of dust can lead to respiratory discomfort.[9]
-
Eye Irritation: Direct contact with the eyes may cause irritation.[6][9]
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.[6][9]
-
Combustible Dust: Like many organic powders, Permanent Yellow GR dust can form an explosive mixture with air if suspended in a sufficient concentration and exposed to an ignition source.[8]
Exposure Control Parameters
While specific occupational exposure limits for Permanent Yellow GR have not been established by all regulatory bodies, it is best practice to adhere to the guidelines for Particulates Not Otherwise Regulated (PNOR).[10] OSHA recommends measures to protect workers from the harmful effects of dust.[10]
| Parameter | Value | Regulatory Body |
| PNOR (Respirable Fraction) | 5 mg/m³ | OSHA PEL |
| PNOR (Total Dust) | 15 mg/m³ | OSHA PEL |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling Permanent Yellow GR. The following provides a step-by-step guide to ensure adequate protection.
Step 1: Respiratory Protection
The primary route of exposure is inhalation of the fine pigment powder.[11] Therefore, appropriate respiratory protection is mandatory.
-
Action: When handling the powder, always wear a NIOSH-approved respirator.[11][12]
-
Causality: The small particle size of the pigment necessitates a filter capable of capturing fine dust. For most applications involving this pigment, a P100, N100, or R100 high-efficiency respirator filter is recommended, as they are 99.97% efficient at removing airborne particles.[13]
Step 2: Eye and Face Protection
Direct contact with the pigment can cause eye irritation.[6][9]
-
Action: Wear chemical safety goggles that provide a complete seal around the eyes.[12][14]
-
Causality: Standard safety glasses do not offer sufficient protection from fine, airborne dust. Goggles prevent particles from entering the eyes from the sides, top, and bottom.
Step 3: Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[6][9]
-
Action: Wear a lab coat or other protective clothing to cover your arms and body.[6][13] Use impervious gloves, such as nitrile or PVC gloves.[6][14]
-
Causality: A lab coat prevents the pigment from settling on your personal clothing. Impervious gloves provide a barrier against direct skin contact.
PPE Selection Workflow
Caption: PPE selection workflow for handling Permanent Yellow GR.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure and contamination.
Preparation:
-
Designated Area: Conduct all work with Permanent Yellow GR in a designated area, such as a chemical fume hood or a well-ventilated space with a local exhaust ventilation system.[7][13][15]
-
Surface Protection: Cover the work surface with an easily disposable material to aid in cleanup.[16]
-
Assemble Materials: Have all necessary equipment, including sealed containers for the pigment and waste, readily available.
Handling:
-
Don PPE: Before handling the pigment, put on all required personal protective equipment as outlined in the section above.
-
Minimize Dust: Open containers carefully to avoid creating airborne dust.[16] Use a scoop or spatula to transfer the powder. Avoid pouring the powder from a height.
-
Weighing: If weighing is required, do so within an enclosure or a fume hood to contain any dust.
-
Container Management: Keep containers of Permanent Yellow GR tightly closed when not in use.[13]
Cleanup:
-
Dry Methods: For spills, do not use compressed air or dry sweeping, as this will disperse the dust.[13][17] Instead, use a vacuum cleaner equipped with a HEPA filter or gently wet the material before wiping it up with a damp cloth.[7][13]
-
Surface Decontamination: After handling, wipe down the work surface with a damp cloth.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling the pigment.[6][16]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[9][12] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][9][12] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[6][9] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[6] |
Disposal Plan: Responsible Waste Management
Proper disposal of Permanent Yellow GR and contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste pigment and contaminated materials (e.g., gloves, wipes, disposable lab coats) in a clearly labeled, sealed container.[9]
-
Labeling: The waste container should be labeled as "Hazardous Waste" and include the chemical name "Permanent Yellow GR."
-
Disposal: Dispose of the hazardous waste in accordance with all federal, state, and local regulations.[7][9][18] Do not dispose of this material down the drain or in the regular trash.[6][19] The first rinse of any contaminated glassware should also be collected as hazardous waste.[19]
References
- Material Safety Data Sheet. (n.d.). HANGZHOU FANCHENG CHEMICAL CO.,LTD.
- Pigment Health & Safety Quick Guide. (2020, May 30).
- Pigment Yellow 13 - Safety D
- Safety Guidelines. (n.d.). Earth Pigments.
- The Safety and Handling of Pigment Red 181 for Industrial Use. (2026, January 1). NINGBO INNO PHARMCHEM CO.,LTD.
- PIGMENT YELLOW 13. (n.d.).
- Pigment Yellow 13. (n.d.). In Wikipedia.
- Dust Control Measures for Workplace Safety and Health. (2025, January 13). OSHA Training School.
- Workplace Dust Control: Best Practices for Compliance with OSHA and EPA Regul
- Safe Handling of Pigments. (2013, June 2).
- MSDS PIGMENT YELLOW 13. (n.d.). Qingdao Sanhuan Colorchem CO.,LTD.
- OSHA Dust Control Regulations: A Pocket Guide. (n.d.). CPE Filters Inc.
- [MATERIAL SAFETY D
- Protective Gear. (n.d.).
- OSHA Dust Regulations: What You Need to Know? (2024, March 8). Oizom.
- PIGMENT YELLOW 13 (PY13)
- Permanent Yellow GR. (n.d.). Sudarshan Chemical Industries Limited.
- Avoiding OSHA Combustible Dust Fines. (n.d.). Manufacturing.net.
- Pigment Yellow 13|Benzidine Yellow GR. (n.d.). HUPC GLOBAL CHEMICAL.
- Pigment Yellow 13. (n.d.). PubChem.
- Pigment yellow 13|Fast yellow GR. (n.d.). HANGZHOU AIBAI CHEMICAL CO., LTD.
- Pigment Yellow 13 MSDS. (n.d.). Zeya Chemicals.
- SAFETY DATA SHEET - Graphtol Yellow GR. (2023, March 6). Sudarshan Chemical Industries.
- China Pigment Yellow 13 / CAS 5102-83-0 factory and manufacturers. (n.d.). Precise Color.
- Pigment Yellow 83 - Safety D
- Permanent Yellow GR 01. (2025, March 4). Heubach - SpecialChem.
- Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
